3-Bromo-3-buten-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromobut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMFQOHBDVEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336472 | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76334-36-6 | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-3-BUTEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HW642ALH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-3-buten-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
3-Bromo-3-buten-1-ol is a versatile bifunctional molecule that has garnered significant interest in the field of organic synthesis. Its structure, featuring both a primary alcohol and a vinyl bromide moiety, offers a unique combination of reactive sites, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and natural products.
Core Chemical and Physical Properties
This compound is a clear, brown liquid that may darken upon exposure to light.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its safe handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 76334-36-6 | [3][4] |
| Molecular Formula | C₄H₇BrO | [3][4] |
| Molecular Weight | 151.00 g/mol | [3][4] |
| Boiling Point | 64-65 °C at 9 mmHg | |
| Density | 1.522 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.499 | |
| Flash Point | 110 °C (230 °F) - closed cup |
Synthesis of this compound
A common method for the synthesis of the precursor, 3-buten-1-ol, involves the reaction of a vinyl Grignard reagent with an epoxide, such as ethylene oxide.[1][5]
Experimental Protocol: Synthesis of 3-Buten-1-ol (Illustrative)
-
Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated. A solution of vinyl chloride in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is then added dropwise to initiate the formation of the vinylmagnesium chloride Grignard reagent.[1][5] The reaction is typically initiated with a small amount of an activator like dibromoethane.[1]
-
Step 2: Reaction with Ethylene Oxide. The freshly prepared Grignard reagent is cooled, and a solution of ethylene oxide in an ethereal solvent is added dropwise, maintaining a low temperature.[1][5]
-
Step 3: Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure.[1]
-
Step 4: Purification. The crude 3-buten-1-ol is then purified by distillation.[1]
Caption: Synthesis of 3-Buten-1-ol via Grignard Reaction.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene groups adjacent to the alcohol and the vinyl bromide, and the hydroxyl proton. The vinyl protons will appear as multiplets in the olefinic region (around 5-6 ppm). The methylene group adjacent to the hydroxyl group will likely be a triplet around 3.7 ppm, while the methylene group adjacent to the vinyl bromide will be a triplet around 2.6 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals. The vinylic carbons will appear in the downfield region (around 115-140 ppm). The carbon bearing the bromine atom will be further downfield than the terminal vinyl carbon. The carbon attached to the hydroxyl group will be in the range of 60-65 ppm, and the other methylene carbon will be around 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C=C stretching vibration of the alkene will appear around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group will be observed just above 3000 cm⁻¹, while the C-H stretching of the methylene groups will be just below 3000 cm⁻¹. A characteristic C-Br stretching vibration can be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[6][7] Cleavage of the carbon-bromine bond is also a likely fragmentation pathway.[5]
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile building block in organic synthesis, particularly in the construction of cyclic and heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds at the vinylic position, enabling the introduction of the butenol side chain onto various aromatic and aliphatic scaffolds.[8]
Experimental Protocol: Illustrative Suzuki Coupling
-
Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere, this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
Step 2: Reaction. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 3: Work-up. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated.
-
Step 4: Purification. The crude product is purified by column chromatography.
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Intramolecular Cyclization Reactions
The presence of both a nucleophilic hydroxyl group and an electrophilic vinyl bromide (or a derivative thereof) within the same molecule makes this compound an excellent precursor for intramolecular cyclization reactions to form various heterocyclic compounds, such as furans and lactones.[9] The hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular nucleophilic attack on the vinyl bromide, although this type of cyclization can be challenging. More commonly, the alcohol is first converted to a more reactive species or the vinyl bromide is used in a metal-catalyzed intramolecular coupling.
Applications in Drug Development and Natural Product Synthesis
The structural motif of a butenol side chain is present in a number of bioactive natural products and pharmaceutical agents. This compound serves as a key intermediate for introducing this functionality. While direct applications in launched drugs are not prominently documented, its utility as a building block in the synthesis of complex molecules with potential therapeutic value is significant. For instance, the butenyl moiety can be a key component of side chains that modulate the binding of a molecule to its biological target.
The synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry, can be achieved using this compound as a starting material through palladium-catalyzed C-C and C-N coupling reactions.[8][10] This approach allows for the construction of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
This compound is classified as an acute toxicant if swallowed, a skin sensitizer, and can cause serious eye damage. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry place away from light and incompatible materials.[1][2]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including those with potential applications in drug development and natural product synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective utilization in the research and development laboratory.
References
-
Thansandote, P., Raemy, M., Rudolph, A., & Lautens, M. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic letters, 9(25), 5255–5258. [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & biomolecular chemistry, 3(17), 3094–3095. [Link]
-
MDPI. (n.d.). Palladium-catalyzed heterocycle synthesis from allenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium(II)‐Catalyzed Carbonylation of 3‐Buten‐1‐ols and 3‐Butyn‐1‐ols: An Efficient Synthesis of γ‐Butyrolactones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-buten-1-ol.
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
PubMed. (n.d.). Comparative kinetics of the 3-buten-1-ol and 1-butene reactions with OH radicals: a density functional theory/RRKM investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2011, June 29). Improved Synthesis of 1-Bromo-3-buten-2-one. Retrieved from [Link]
-
ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). | Comparison of the three classes of intramolecular reactions utilized... | Download Scientific Diagram. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Buten-1-ol. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Buten-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Retrieved from [Link]
-
Studylib. (n.d.). 3-methyl-3-buten-1-ol Tutorial. Retrieved from [Link]
-
Brainly. (2018, May 16). [FREE] Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) “First Catalytic [3+3] Cyclizations of 1,3-Bis(Silyl Enol Ethers)”. Retrieved from [Link]
Sources
- 1. 3-Buten-1-ol synthesis - chemicalbook [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 3-Buten-1-ol [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization [mdpi.com]
- 10. soc.chim.it [soc.chim.it]
An In-depth Technical Guide to 3-Bromo-3-buten-1-ol (CAS: 76334-36-6)
Introduction: A Versatile Bifunctional Building Block
3-Bromo-3-buten-1-ol, with the CAS number 76334-36-6, is a valuable and versatile bifunctional molecule in modern organic synthesis. Possessing both a primary alcohol and a vinylic bromide, this reagent offers two distinct points for chemical modification, enabling its use in a wide array of synthetic strategies. Its structure allows for the introduction of a four-carbon chain that can be further elaborated through cyclization, cross-coupling, or nucleophilic substitution pathways. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and characterization in a laboratory setting.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 76334-36-6 | [1][2] |
| Molecular Formula | C₄H₇BrO | [1][2] |
| Molecular Weight | 151.00 g/mol | [1][2] |
| Appearance | Clear brown liquid, may darken on light exposure | [1] |
| Boiling Point | 64-65 °C at 9 mmHg | [2] |
| Density | 1.522 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.499 | [2] |
Spectroscopic Data
The spectroscopic data are critical for confirming the identity and purity of this compound after synthesis or before use in a reaction.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
-
¹H NMR (CDCl₃): The spectrum is available for viewing on SpectraBase.[3]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon NMR provides information on the number and electronic environment of the carbon atoms.
-
¹³C NMR (CDCl₃): The spectrum is available for viewing on SpectraBase.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.
-
Characteristic Absorptions: A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the alcohol. The C=C stretching vibration of the vinyl group is expected around 1630 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
-
Synthesis of this compound
The most direct and common laboratory synthesis of this compound involves the hydrobromination of 3-butyn-1-ol. This reaction proceeds via an electrophilic addition mechanism.
Caption: Synthesis of this compound from 3-butyn-1-ol.
Experimental Protocol: Hydrobromination of 3-Butyn-1-ol
This protocol is based on established procedures for the hydrobromination of terminal alkynes.
-
Reaction Setup: To a stirred solution of 3-butyn-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, slowly add a solution of hydrobromic acid (e.g., 48% in water, 1.1 eq). For a non-aqueous approach, HBr gas can be bubbled through the solution, or a solution of HBr in acetic acid can be used.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a clear liquid. The boiling point is reported as 64-65 °C at 9 mmHg.[2]
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The vinylic bromide is generally unreactive towards traditional S(_N)1 and S(_N)2 reactions but is an excellent substrate for metal-catalyzed cross-coupling reactions and radical-mediated transformations. The primary alcohol can be readily oxidized or protected to allow for selective reactions at the vinyl bromide moiety.
Radical Cyclization
A prominent application of this compound is in radical cyclization reactions to form five-membered rings, which are precursors to α-methylene-γ-butyrolactones. This transformation is typically initiated by tri-n-butyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).
Caption: Workflow for radical cyclization of this compound.
The mechanism involves the initial abstraction of the bromine atom by the tributyltin radical to generate a vinylic radical. This radical then undergoes a 5-exo-trig cyclization, attacking the internal double bond to form a five-membered ring containing a primary radical. Subsequent hydrogen atom abstraction from another molecule of Bu₃SnH yields the cyclized product and regenerates the tributyltin radical, propagating the chain reaction.[4][5]
Organometallic Reactions
The carbon-bromine bond can be transformed into a carbon-metal bond, which inverts the polarity (umpolung) of the carbon atom from an electrophile to a nucleophile.
-
Reformatsky-type Reactions: In the presence of activated zinc (often as a Zn-Cu couple), this compound can form an organozinc reagent.[6][7][8][9][10][11][12][13] This nucleophilic species can then add to carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The vinylic bromide moiety is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Applications in Organic Synthesis
The unique reactivity of this compound makes it a key starting material for the synthesis of various important organic molecules, particularly α-methylene-γ-butyrolactones.
Synthesis of α-Methylene-γ-butyrolactones
The α-methylene-γ-butyrolactone moiety is a structural motif present in a large number of natural products that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and cytotoxic properties. This compound serves as a versatile precursor for these compounds.
A common synthetic route involves the protection of the alcohol group, followed by a reaction sequence that ultimately leads to the lactone. For instance, after protection, a Reformatsky-type reaction with an aldehyde or ketone can be employed to introduce the necessary carbon framework. Subsequent deprotection and lactonization yield the target α-methylene-γ-butyrolactone.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements:
It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before use. The compound is a combustible liquid and should be stored away from ignition sources.
Conclusion
This compound is a highly functionalized building block that offers synthetic chemists a powerful tool for the construction of complex molecules. Its dual reactivity, stemming from the primary alcohol and the vinylic bromide, allows for a diverse range of transformations, including radical cyclizations and palladium-catalyzed cross-coupling reactions. Its role as a key precursor to the biologically significant α-methylene-γ-butyrolactone scaffold highlights its importance in natural product synthesis and medicinal chemistry. Proper understanding of its properties, synthesis, and reactivity, coupled with stringent safety measures, will enable researchers to fully exploit the synthetic potential of this versatile reagent.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved January 10, 2026, from [Link]
- Ma, X., Wang, J. X., Li, S., & Huang, D. (2009).
- Bieber, L. W., da Silva, M. F., Costa, N., & Silva, L. O. S. (1998).
- Danheiser, R. L., & Stoner, E. J. (1989). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses.
-
Reformatsky Reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 10, 2026, from [Link]
-
Zinc–copper couple. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Allen. (n.d.). Alkyl halides on reduction with Zn-Cu couple and alcohol give. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved January 10, 2026, from [Link]
- Chaudhuri, S., Maity, S., Roy, M., Ray, P., & Ray, J. K. (2015). A Vinyl Radical Cyclization Route to Hydroxycyclohexene Fused Carbocycles. Asian Journal of Chemistry.
-
askIITians. (2019, February 1). Alkyl halides on reduction with zinc copper couple and alcohol give. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 13). III. Radical Reactions. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Tributyltin hydride. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2009, February 18). A Practical Synthesis of 3-Butyn-1-ol. Retrieved January 10, 2026, from [Link]
-
NIST. (n.d.). 3-Buten-1-ol. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
-
NIST. (n.d.). 3-Buten-1-ol, 3-methyl-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
-
Fisher Scientific. (n.d.). This compound, 97+%. Retrieved January 10, 2026, from [Link]
-
Brainly. (2018, May 16). Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and. Retrieved January 10, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved January 10, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of but-1-ene. Retrieved January 10, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Buten-1-ol - Optional[FTIR] - Spectrum. Retrieved January 10, 2026, from [Link]
Sources
- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ブロモ-3-ブテン-1-オール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. spectrabase.com [spectrabase.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 10. Alkyl halides on reduction with Zn-Cu couple and alcohol give - [allen.in]
- 11. Alkyl halides on reduction with zinc copper couple and alcohol give ( - askIITians [askiitians.com]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. Chemicals [chemicals.thermofisher.cn]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-buten-1-ol is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, incorporating both a primary alcohol and a vinyl bromide moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, alongside an exploration of its synthesis and reactivity, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
This compound is a liquid at room temperature.[1][2] Key physical constants are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO | [2][3] |
| Molecular Weight | 151.00 g/mol | [2][3] |
| Boiling Point | 64-65 °C at 9 mmHg | [2] |
| Density | 1.522 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.499 | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.6 | s | 1H | =CHₐHₑ |
| ~5.4 | s | 1H | =CHₐHₑ |
| ~3.8 | t | 2H | -CH₂-OH |
| ~2.6 | t | 2H | -C(Br)-CH₂- |
| ~2.0 | br s | 1H | -OH |
Note: Specific chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. Data is compiled from publicly available spectra.[3]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C =CH₂ |
| ~119 | C=C H₂ |
| ~60 | -C H₂-OH |
| ~42 | -C(Br)-C H₂- |
Note: Peak assignments are based on predicted chemical shifts and analysis of publicly available spectral data.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (vinyl) |
| ~2940, ~2880 | Medium | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~890 | Strong | =CH₂ out-of-plane bend |
| ~600 | Medium | C-Br stretch |
Note: Vibrational frequencies are approximate and compiled from typical ranges for the respective functional groups and analysis of publicly available data.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3]
Expected Fragmentation Pattern:
Caption: Predicted mass spectrometry fragmentation of this compound.
Solubility
Based on the "like dissolves like" principle, this compound, with its polar alcohol group and less polar vinyl bromide moiety, is expected to be soluble in a range of common organic solvents.[4][5]
| Solvent | Predicted Solubility | Rationale |
| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the hydroxyl group. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |
| Diethyl Ether | Soluble | Moderately polar solvent, effective at dissolving many organic compounds.[6] |
| Ethyl Acetate | Soluble | Moderately polar solvent, a good general solvent for a variety of organic molecules.[6] |
| Dichloromethane | Soluble | A common aprotic solvent with moderate polarity.[6] |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for many organic reactions.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |
| Water | Sparingly Soluble | The nonpolar vinyl bromide and alkyl chain will limit solubility in water. |
Synthesis
A plausible and efficient route to this compound is through the Grignard reaction of 2,3-dibromopropene with a suitable electrophile that can be converted to a hydroxymethyl group, such as formaldehyde or a protected equivalent.
Caption: Synthetic pathway to this compound via a Grignard reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar compounds via Grignard reagents.[7][8]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 2,3-dibromopropene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. Paraformaldehyde (1.5 equivalents), previously dried under vacuum, is added portion-wise to the stirred Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Reactivity and Applications
The dual functionality of this compound makes it a valuable synthon. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide in this compound can participate in a variety of powerful C-C bond-forming reactions, including the Suzuki, Heck, Stille, and Sonogashira couplings. These reactions provide access to a wide range of substituted butenols, which are versatile intermediates in organic synthesis.
Caption: Reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of vinyl bromides.[9][10]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (3 mol%), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-phenyl-3-buten-1-ol.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
GHS Pictograms:
-
Corrosion
-
Exclamation mark
-
Health hazard
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its physical, spectroscopic, and chemical properties. A thorough understanding of these characteristics is essential for its effective and safe use in the laboratory. The synthetic and reactivity protocols outlined herein offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important chemical intermediate.
References
-
PubChem. This compound. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
ACS Publications. Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. [Link]
-
Paju, A., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 2014, 70(34), 5843-5848. [Link]
-
Shang, R., et al. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 2021, 86(11), 7658-7669. [Link]
-
Flores-Jarillo, M., et al. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 2015, 59(2), 91-99. [Link]
-
Ben-David, Y., et al. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal of the Chilean Chemical Society, 2008, 53(4), 1675-1678. [Link]
-
Callum, J. & Lowary, T. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 2001, 78(7), 947. [Link]
-
Organic Syntheses. ALLYLMAGNESIUM BROMIDE. [Link]
-
ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link]
-
Maleczka, R. E., et al. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 2001, 3(16), 2599-2602. [Link]
-
Espinet, P. & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]
-
NIST. 3-Buten-1-ol. [Link]
-
NIST. 3-Buten-1-ol, 3-methyl-. [Link]
-
Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
Chemistry LibreTexts. 4.4 Solubility. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound 98 76334-36-6 [sigmaaldrich.com]
- 3. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aroonchande.com [aroonchande.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Bromo-3-buten-1-ol: A Versatile Vinylic Bromide for Complex Synthesis
Abstract
3-Bromo-3-buten-1-ol is a bifunctional organic molecule that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its structure, featuring a primary alcohol and a vinylic bromide, provides two orthogonal points for chemical modification, making it an ideal synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and a discussion of its strategic applications in carbon-carbon bond formation and the synthesis of biologically relevant scaffolds, particularly α-methylene-γ-lactones, which are of significant interest to researchers in drug development.
Core Molecular and Physical Properties
A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective and safe use in any experimental setting. This compound is a primary alcohol with the chemical formula C₄H₇BrO and a molecular weight of 151.00 g/mol .[1][2] Key identifiers and properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO | [1] |
| Molecular Weight | 151.00 g/mol | [1][2] |
| CAS Number | 76334-36-6 | [2][3] |
| Appearance | Clear brown liquid, darkens on exposure to light | [4] |
| Boiling Point | 64-65 °C at 9 mmHg | |
| Density | 1.522 g/mL at 25 °C | |
| Refractive Index | n20/D 1.499 | |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
The presence of both a nucleophilic hydroxyl group and a handle for organometallic reactions (the C-Br bond) within a compact four-carbon frame is the source of its synthetic utility.
Synthesis of this compound
The reliable synthesis of this building block is critical for its application. While various methods can be envisaged, a common and effective route involves the hydrobromination of a readily available alkyne precursor, 3-butyn-1-ol. This reaction proceeds via an anti-Markovnikov addition of HBr across the triple bond, typically initiated by radical means, to selectively yield the desired vinylic bromide.
Experimental Protocol: Synthesis from 3-Butyn-1-ol
This protocol is based on established methods for the radical addition of HBr to terminal alkynes.[5][6]
Objective: To synthesize this compound by the anti-Markovnikov hydrobromination of 3-butyn-1-ol.
Materials:
-
3-Butyn-1-ol
-
Hydrobromic acid (48% aqueous solution)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-butyn-1-ol (1 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a catalytic amount of AIBN (approx. 0.02 equivalents) to the solution.
-
Reagent Addition: Slowly add 48% aqueous HBr (1.1 equivalents) dropwise from the dropping funnel. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux. For less reactive setups, gentle heating with a water bath may be required.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Choices:
-
Radical Initiator (AIBN): The use of a radical initiator is crucial for directing the reaction towards the anti-Markovnikov product. Without it, electrophilic addition would likely occur, leading to a mixture of isomers, including the Markovnikov product, 4-bromo-3-buten-1-ol.
-
Inert Atmosphere: Prevents oxidation of reagents and intermediates and minimizes side reactions involving atmospheric oxygen, which can act as a radical scavenger.
-
Aqueous Work-up with Bicarbonate: This step is essential to neutralize any remaining HBr and quench the reaction. Failure to neutralize the acid could lead to degradation of the product or unwanted side reactions during purification.
Strategic Applications in Synthesis
The synthetic power of this compound lies in its ability to participate in a variety of high-value chemical transformations. The vinylic bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, while the primary alcohol can be protected, oxidized, or used as a nucleophile.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C(sp²)-C(sp²) bonds.[3] this compound is an effective coupling partner, allowing for the synthesis of complex dienes which are prevalent in many natural products.[7]
This protocol is adapted from demonstrated applications of vinylic bromides in Suzuki-Miyaura couplings.[7]
Objective: To couple this compound with an alkenyltrifluoroborate salt to form a conjugated dienol.
Materials:
-
This compound
-
Potassium (E)-hex-1-en-1-yltrifluoroborate (or other suitable boronic acid/ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other inorganic base
-
Solvent system (e.g., Tetrahydrofuran/Water mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Catalyst Pre-formation/Setup: In a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), potassium (E)-hex-1-en-1-yltrifluoroborate (1.2 equivalents), and K₂CO₃ (3 equivalents).
-
Solvent Addition: Add the THF/Water solvent mixture (typically a 4:1 ratio). Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (0.03 equivalents) and PPh₃ (0.06 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction and Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield the dienol product.
Trustworthiness through Self-Validation: The success of a Suzuki coupling is highly dependent on the exclusion of oxygen, which deactivates the Pd(0) catalyst. The protocol's emphasis on an inert atmosphere and degassed solvents is a self-validating system; a successful reaction yielding the desired product inherently confirms that the anaerobic conditions were maintained.
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. nobelprize.org [nobelprize.org]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Bromo-3-buten-1-ol: Structure, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 3-Bromo-3-buten-1-ol, a versatile bifunctional molecule of significant interest in organic synthesis. We will delve into its core structural features, critically analyze its stereochemistry, outline synthetic strategies, and explore its reactivity, providing field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 3-bromobut-3-en-1-ol , is a primary alcohol containing a vinyl bromide moiety.[1] This unique combination of functional groups—a nucleophilic alcohol and a vinyl halide suitable for cross-coupling reactions—renders it a valuable building block for the synthesis of more complex molecular architectures.
Core Structural Attributes
The fundamental identity of this compound is defined by its chemical formula, C₄H₇BrO, and a molecular weight of approximately 151.00 g/mol .[1] Its linear formula is often represented as H₂C=C(Br)CH₂CH₂OH.
A Critical Analysis of Stereochemistry
A key structural consideration for any substituted alkene is the potential for geometric isomerism (E/Z isomerism). For this compound, the double bond is located between carbon 3 (C3) and carbon 4 (C4).
-
C3 is substituted with a bromine atom and a -CH₂CH₂OH group.
-
C4 is substituted with two hydrogen atoms.
According to the Cahn-Ingold-Prelog (CIP) priority rules, geometric isomerism can only occur when each carbon of the double bond is attached to two different groups. In the case of this compound, C4 bears two identical substituents (hydrogens). Therefore, it is not possible to assign E or Z configuration, and the molecule does not exhibit geometric stereoisomerism . This is a critical point of understanding; the compound exists as a single constitutional isomer with no geometric variants.
Caption: Structure of this compound highlighting the absence of stereoisomerism.
Physicochemical Data
Quantitative data provides the foundation for experimental design, including purification and reaction setup. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO | [1] |
| Molecular Weight | 151.00 g/mol | [1] |
| CAS Number | 76334-36-6 | [1] |
| Appearance | Clear brown liquid | [2] |
| Boiling Point | 64-65 °C at 9 mmHg | [2] |
| Density | 1.522 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.499 | [2] |
Synthesis Methodologies
The addition of HBr across an alkyne is a standard method for producing vinyl bromides. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon with the most hydrogen substituents, and the halogen will add to the more substituted carbon. For a terminal alkyne like 3-butyn-1-ol, this would typically place the bromine at the internal position (C3), yielding the desired product.
Experimental Protocol: Hydrobromination of 3-Butyn-1-ol
This protocol is a representative procedure adapted from general methods for the synthesis of alkyl bromides from alcohols and alkynes using hydrobromic acid.[4]
Objective: To synthesize this compound from 3-butyn-1-ol.
Materials:
-
3-Butyn-1-ol
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of 3-butyn-1-ol with a suitable solvent like diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Slowly add 1.1 to 1.5 equivalents of 48% hydrobromic acid dropwise to the stirred solution. The exothermic nature of the reaction requires slow addition to maintain temperature control.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and diethyl ether. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct functional groups. This bifunctionality allows for orthogonal chemical modifications, making it a powerful intermediate.
-
The Vinyl Bromide Moiety: This is the key to its application in modern carbon-carbon bond formation. Vinyl halides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to form substituted alkenes.
-
Heck Coupling: Reaction with alkenes to create new, more complex alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize enynes.
-
Stille Coupling: Reaction with organostannanes. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.[3]
-
-
The Primary Alcohol Moiety: The hydroxyl group can undergo a wide range of classical transformations:
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion into ethers, for example, via the Williamson ether synthesis.
-
Protection: The alcohol can be protected with a suitable protecting group (e.g., silyl ether) to allow for selective reaction at the vinyl bromide site, followed by deprotection. Acetylation using acetic acid has been specifically studied.[2]
-
Caption: Key reactive sites and synthetic applications of this compound.
Spectroscopic Characterization
unambiguous identification of this compound relies on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Signals and Interpretation |
| ¹H NMR | δ ~5.6-5.8 ppm: Two distinct signals (doublets or multiplets) for the two geminal vinylic protons (H₂C=). δ ~3.8 ppm: Triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH). δ ~2.6 ppm: Triplet for the methylene protons adjacent to the vinyl group (=C(Br)CH₂-). δ ~1.5-2.5 ppm: A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | δ ~130-135 ppm: Signal for the bromine-substituted sp² carbon (=C(Br)-). δ ~120-125 ppm: Signal for the terminal sp² carbon (H₂C=). δ ~60-65 ppm: Signal for the carbon bearing the hydroxyl group (-CH₂OH). δ ~35-40 ppm: Signal for the sp³ carbon adjacent to the double bond (=C(Br)CH₂-). |
| IR (Infrared) | ~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~3080 cm⁻¹: =C-H stretching of the alkene. ~2850-2950 cm⁻¹: -C-H stretching of the sp³ carbons. ~1630 cm⁻¹: C=C stretching of the alkene. ~550-650 cm⁻¹: C-Br stretching. |
Conclusion
This compound is a strategically important bifunctional reagent. A clear understanding of its structure, particularly the absence of geometric isomerism, is paramount for its effective use. Its synthetic accessibility and the orthogonal reactivity of its vinyl bromide and primary alcohol functionalities provide a robust platform for the construction of diverse and complex molecules, making it a valuable tool for chemists in pharmaceutical and materials research.
References
- Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2. (2020).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
Filo. (2025). Reaction of 3-buten-1-ol with HBr yields a mixture of two products. Retrieved from [Link]
-
YourTutorJake. (2021). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]
Sources
- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 76334-36-6 [chemicalbook.com]
- 3. Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
synthesis of 3-Bromo-3-buten-1-ol
An In-depth Technical Guide to the Synthesis of 3-Bromo-3-buten-1-ol
Abstract
This compound is a valuable bifunctional molecule in modern organic synthesis, serving as a versatile building block for the construction of complex molecular architectures.[1][2] Its structure, incorporating both a primary alcohol and a vinyl bromide, allows for orthogonal reactivity, making it a key intermediate in the development of pharmaceuticals and fine chemicals.[1] This guide provides a comprehensive overview of the , focusing on the practical execution and mechanistic understanding of the most direct synthetic route. We will delve into the underlying principles guiding the reaction, provide a detailed experimental protocol, and discuss the critical aspects of safety, purification, and characterization.
Introduction and Strategic Overview
The synthetic utility of this compound stems from its two distinct reactive sites: the nucleophilic primary alcohol and the electrophilic sp²-hybridized carbon bearing the bromine atom. This arrangement is ideal for sequential reactions such as etherification or esterification at the alcohol, followed by carbon-carbon bond formation (e.g., Suzuki, Heck, or Sonogashira coupling) at the vinyl bromide site.[1]
While several theoretical pathways to this molecule could be envisioned, the most logical and efficient strategy involves the regioselective hydrobromination of a readily available C4 precursor, but-3-yn-1-ol. This approach is predicated on the principles of electrophilic addition to alkynes, where the regiochemical outcome can be reliably controlled to yield the desired vinyl bromide isomer. This guide will focus principally on this transformation, providing the causal framework for the experimental choices involved.
Physicochemical Properties and Safety Mandates
A thorough understanding of the physical properties and hazards associated with this compound is a prerequisite for its safe handling and synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₇BrO | [3][4] |
| Molecular Weight | 151.00 g/mol | [3][4] |
| CAS Number | 76334-36-6 | [4] |
| Appearance | Liquid | [5] |
| Boiling Point | 64-65 °C at 9 mmHg | [4] |
| Density | 1.522 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.499 |[4] |
Trustworthiness through Safety: The handling of this compound requires stringent adherence to safety protocols. It is classified as a hazardous substance, and appropriate personal protective equipment (PPE) is mandatory.
Table 2: GHS Hazard and Safety Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [3] |
| Serious Eye Damage | H318 | Causes serious eye damage |[3] |
All manipulations should be performed in a well-ventilated fume hood while wearing safety goggles, a face shield, and chemically resistant gloves.[5]
Core Synthesis: Hydrobromination of But-3-yn-1-ol
The selected method is the electrophilic addition of hydrogen bromide (HBr) across the carbon-carbon triple bond of but-3-yn-1-ol. This reaction is designed to proceed via a Markovnikov-type addition, ensuring the bromine atom is installed at the more substituted position of the original alkyne.
Mechanistic Rationale
The causality of this reaction's success lies in the stability of the carbocation intermediate. The reaction is initiated by the protonation of the alkyne's π-system by HBr. This can form one of two possible vinylic carbocation intermediates. The formation of the secondary vinylic carbocation at the C3 position is significantly more favorable than the formation of a primary vinylic carbocation at the C4 position. The subsequent rapid nucleophilic attack by the bromide ion (Br⁻) on this more stable secondary carbocation exclusively yields the desired this compound product.
Caption: High-level overview of the synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative, self-validating system derived from established principles of hydrohalogenation reactions.[6][7] Researchers should perform their own risk assessment and optimization.
Materials and Equipment:
-
But-3-yn-1-ol (98%+)
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Place the flask in an ice-water bath.
-
Reagent Charging: Charge the flask with but-3-yn-1-ol (e.g., 7.0 g, 0.1 mol).
-
HBr Addition: Slowly add 48% aqueous hydrobromic acid (e.g., 22.6 g, 0.13 mol, 1.3 equivalents) to the stirring alcohol via the addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture in an ice bath and carefully pour it into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether. Shake the funnel, releasing pressure frequently.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution (to neutralize excess acid).
-
50 mL of water.
-
50 mL of brine (to aid in drying).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (lit. bp 64-65 °C at 9 mmHg) to yield pure this compound.[4]
Mechanistic Deep Dive and Side-Reaction Control
The success of this synthesis hinges on controlling the reaction to favor the desired mechanism while suppressing potential side reactions.
Caption: Electrophilic addition mechanism for the synthesis.
Key Control Points:
-
Temperature: Maintaining a low temperature during HBr addition is crucial to moderate the reaction rate and prevent potential polymerization or dehydration side reactions involving the alcohol functional group.
-
Stoichiometry: Using a slight excess of HBr ensures the complete conversion of the starting alkyne. However, a large excess could promote the addition of a second equivalent of HBr across the newly formed double bond, leading to a dibromoalkane impurity.
-
Absence of Radical Initiators: The reaction should be performed in the absence of light or radical initiators to disfavor any anti-Markovnikov addition pathway, which would yield the undesired 4-bromo-2-buten-1-ol isomer.
Conclusion
This guide has detailed a robust and mechanistically sound protocol for the . By leveraging a regioselective electrophilic addition of HBr to but-3-yn-1-ol, the target compound can be prepared in a controlled and efficient manner. The causality behind the reaction's success—the preferential formation of a stabilized vinylic carbocation—provides a strong predictive framework for its execution. For researchers and drug development professionals, this compound represents a powerful synthetic intermediate, and the mastery of its preparation is a key step in unlocking its potential for creating novel and complex molecules.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]
-
Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]
-
Filo. (2025, April 7). Reaction of 3-buten-1-ol with HBr yields a mixture of two products. Retrieved from [Link]
-
YourTutorJake. (2021, January 10). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene [Organic reaction mechanism]. YouTube. Retrieved from [Link]
-
YouTube. (2015, March 30). Haloalkanes 3. 1-Bromobutane preparation and purification. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Rearrangement of allylic bromine accompanying the addition of hypobromous acid to allyl bromide. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 76334-36-6 [sigmaaldrich.com]
- 5. This compound, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-3-buten-1-ol
Introduction: The Utility and Latent Risks of a Versatile Building Block
3-Bromo-3-buten-1-ol is a valuable reagent in modern organic synthesis, serving as a key building block for constructing complex molecular architectures such as α-methylene lactones and various sesquiterpenes.[1][2] Its bifunctional nature, possessing both a primary alcohol and a reactive vinyl bromide moiety, allows for a diverse range of chemical transformations. However, this inherent reactivity also presents significant safety challenges that demand a comprehensive and nuanced understanding for safe handling in a research and development environment.
This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in its chemical properties and reactivity. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to mitigate risks, ensure personnel safety, and maintain experimental integrity.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are not merely procedural but are intrinsically linked to its molecular structure and reactivity.
GHS Classification and Physicochemical Properties
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the key hazards.
| Property | Value | Source |
| GHS Pictograms | Danger | [3][4][5] |
| Signal Word | Danger | [3][4][5] |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damage | [3][4][5][6] |
| CAS Number | 76334-36-6 | [1][4] |
| Molecular Formula | C₄H₇BrO | [5][7] |
| Molecular Weight | 151.00 g/mol | [4][5] |
| Appearance | Clear, colorless to brown liquid | [1][7] |
| Boiling Point | 64-65 °C at 9 mmHg | [1][2][4] |
| Density | 1.522 g/mL at 25 °C | [1][2][4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
Mechanistic Insight into Hazards
Simply listing hazards is insufficient for a scientific audience. Understanding the causality behind these classifications is critical for developing a robust safety mindset.
-
Serious Eye Damage (H318): This is the most severe hazard. The vinyl bromide group and the primary alcohol can both contribute to this. Alkylating agents, which vinyl bromides can be considered, are known to react with biological nucleophiles, such as those found in the proteins and lipids of the eye's cornea. This can lead to irreversible damage. The primary alcohol can also act as an irritant. Therefore, any potential for splashes must be rigorously controlled.[3][5]
-
Skin Sensitization (H317): Repeated or prolonged skin contact can lead to the development of an allergic reaction.[3][5] The molecule can act as a hapten, binding to skin proteins and forming an immunogenic complex. Subsequent exposures can trigger an immune response, resulting in allergic contact dermatitis. This underscores the importance of preventing any direct skin contact.
-
Acute Oral Toxicity (H302): Ingestion of this compound is harmful.[3][4][5] While specific toxicological data is limited, its reactivity suggests that it can cause significant damage to the gastrointestinal tract upon ingestion.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.
The Primacy of Engineering Controls
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is the primary line of defense to prevent inhalation of any vapors or aerosols. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be deliberate and based on the identified hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | To protect against splashes that can cause serious and irreversible eye damage.[3][5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[8][9] | To prevent skin contact, which can lead to irritation and allergic sensitization.[3][8] |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron is recommended.[8] | To protect the skin from accidental contact and prevent contamination of personal clothing.[3] |
| Respiratory Protection | Typically not required when used in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][8] | To prevent inhalation of vapors, which may cause respiratory irritation.[10] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to a detailed SOP is crucial for minimizing risk. The following protocols outline the key stages of handling this compound.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[3]
-
Ensure all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling and Use:
-
When transferring the liquid, use a syringe or pipette within the fume hood to minimize the risk of splashes or spills.
-
Keep the container tightly closed when not in use.[9]
-
-
Storage:
-
Waste Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[3]
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Section 4: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9][13] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical help.[3][9][13][14] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][11][15] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][9] |
Accidental Release Measures
-
Personal Precautions:
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.
-
Section 5: Conclusion
This compound is a potent synthetic tool, but its utility is matched by its potential hazards. A safety-conscious approach, rooted in a deep understanding of its chemical properties and reactivity, is paramount. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to detailed handling protocols, researchers can confidently and safely leverage the synthetic potential of this valuable compound. This guide serves as a technical framework to support those endeavors, fostering a culture of safety and scientific excellence in the laboratory.
References
-
3-BUTEN-1-OL - Gelest, Inc. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 76334-36-6 Name: this compound - XiXisys. [Link]
-
This compound | C4H7BrO | CID 533975 - PubChem. [Link]
-
This compound - High purity | EN - Georganics. [Link]
-
1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET - Techno PharmChem. [Link]
Sources
- 1. This compound CAS#: 76334-36-6 [m.chemicalbook.com]
- 2. This compound | 76334-36-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - High purity | EN [georganics.sk]
- 7. This compound, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gelest.com [gelest.com]
- 10. This compound, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | 76334-36-6 | TCI EUROPE N.V. [tcichemicals.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76334-36-6 Name: this compound [xixisys.com]
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-3-buten-1-ol
Abstract
3-Bromo-3-buten-1-ol is a valuable bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular architectures such as α-methylene lactones and various cyclic compounds.[1][2][3][4] Its structure, incorporating both a primary alcohol and a vinyl bromide moiety, dictates its reactivity and, consequently, its stability profile. This guide provides a comprehensive examination of the factors influencing the stability of this compound, delineates potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended to serve as an essential technical resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage. These properties govern its behavior under various experimental and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO | [1][5] |
| Molecular Weight | 151.00 g/mol | [5][6] |
| CAS Number | 76334-36-6 | [1][6] |
| Appearance | Clear brown liquid, reported to darken on exposure to light.[1][2][3][7] | [1][2][3][7] |
| Boiling Point | 64-65 °C at 9 mmHg | [1][8][9] |
| Density | 1.522 g/mL at 25 °C | [1][9] |
| Refractive Index (n²⁰/D) | 1.499 | [1][9] |
| Flash Point | >110 °C (>230 °F) | [1][6] |
| pKa | ~14.86 (Predicted) | [1] |
Core Stability Profile and Degradation Mechanisms
While specific experimental stability data for this compound is not extensively published, its structural features—a vinyl bromide and a primary homoallylic alcohol—allow for the prediction of several potential degradation pathways. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon center, along with a reactive π-bond, renders the molecule susceptible to degradation under specific conditions.
Key Factors Influencing Stability
-
Light: As noted in supplier data, the compound is light-sensitive and darkens upon exposure.[1][2][3][7] This suggests that photolytic decomposition, a known degradation pathway for vinyl halides, is a primary concern.[6][8] UV radiation can induce the homolytic cleavage of the C-Br bond, generating highly reactive vinyl radicals that can initiate polymerization or other unwanted side reactions.
-
Temperature: Elevated temperatures can provide the activation energy for several decomposition reactions. Thermal decomposition of analogous β-hydroxy alkenes has been shown to proceed via retro-ene type reactions.[10][11] For bromoalkenes, thermal dehydrobromination is a common pathway.[2] Therefore, heat should be considered a significant stability risk.
-
Oxygen: The presence of oxygen, particularly in combination with light or heat, can lead to oxidative degradation of the alcohol functionality and potentially initiate radical-based polymerization at the alkene.
-
Acids and Bases: Strong acids can catalyze dehydration of the alcohol or addition reactions across the double bond. Strong bases can promote the elimination of HBr.
-
Radical Initiators: Impurities or contaminants that act as radical initiators can trigger polymerization of the vinyl group.
Predicted Decomposition Pathways
Based on the reactivity of its functional groups, the following degradation mechanisms are proposed as the most probable routes for the decomposition of this compound.
Initiated by light, heat, or radical impurities, the vinyl group can undergo free-radical polymerization. This process converts the liquid monomer into a higher molecular weight oligomer or polymer, rendering the material unusable for most synthetic applications.
Caption: Potential dehydrobromination pathways.
The primary alcohol is susceptible to oxidation, especially in the presence of atmospheric oxygen and potential metal contaminants that can act as catalysts. This would lead to the formation of 3-bromo-3-butenal and subsequently 3-bromo-3-butenoic acid.
Caption: Oxidation pathway of the primary alcohol functional group.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and usability of this compound, adherence to stringent storage and handling protocols is paramount. These recommendations are designed to mitigate the risks of the degradation pathways outlined above.
Optimal Storage Conditions
The primary objective for storage is to exclude light, heat, and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of all potential decomposition reactions, including thermal decomposition and polymerization. [1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the alcohol functionality and mitigates the risk of radical reactions initiated by atmospheric oxygen. [1] |
| Light Exposure | Amber/Opaque Vial | Protects the light-sensitive compound from photolytic decomposition and subsequent radical polymerization. [1][2][3][7] |
| Container | Tightly sealed container | Prevents ingress of moisture and atmospheric oxygen. A septum-capped bottle is ideal for repeated access. [8][12][13] |
| Inhibitor | Consider addition of a radical inhibitor (e.g., BHT, hydroquinone) for long-term storage, though this may interfere with subsequent reactions. | Scavenges free radicals that could initiate polymerization. |
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction. [8][10][14]Therefore, rigorous safety precautions are mandatory.
-
Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors. [8][13][15]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield. [6][8] * Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). [8][15] * Skin Protection: Wear a lab coat and ensure no skin is exposed. [8][15]* Avoiding Ignition Sources: Although it has a high flash point, keep the compound away from open flames, sparks, and hot surfaces. [12][15]
-
Experimental Workflow: Quality Control and Stability Assessment
Regularly assessing the purity of this compound is crucial, especially before its use in sensitive synthetic applications.
Protocol for Quality Assessment
This protocol outlines a method for verifying the integrity of a stored sample.
-
Sample Preparation: Under an inert atmosphere, carefully extract a small aliquot (~5-10 mg) from the storage vial.
-
Dilution: Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) for Nuclear Magnetic Resonance (NMR) analysis or in a volatile solvent (e.g., dichloromethane) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Analysis: Look for the characteristic peaks of this compound. Pay close attention to the baseline for evidence of polymer formation (broad, undefined signals). Check for new signals that could indicate the presence of decomposition products like but-3-yn-1-ol or oxidation products.
-
-
GC-MS Analysis:
-
Inject the diluted sample into a GC-MS system.
-
Analysis: A pure sample should show a single major peak corresponding to the molecular ion of the compound. The presence of multiple peaks may indicate degradation or impurities. The mass spectrometer can help identify the structures of these contaminants.
-
Caption: Workflow for assessing the purity of this compound.
Conclusion
The chemical stability of this compound is intrinsically linked to its bifunctional nature. While a highly useful synthetic intermediate, its susceptibility to light-induced polymerization, thermal degradation, and oxidation necessitates a disciplined approach to its storage and handling. By implementing the protocols detailed in this guide—specifically, storage at -20°C under an inert atmosphere and protected from light—researchers can significantly extend the shelf-life of this reagent and ensure the integrity and reproducibility of their experimental outcomes. Routine quality control via spectroscopic methods is strongly advised to verify purity before use.
References
-
3-BUTEN-1-OL - Gelest, Inc. (2015, August 20). Gelest, Inc. Retrieved January 10, 2026, from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 76334-36-6 Name: this compound - XiXisys . (n.d.). XiXisys. Retrieved January 10, 2026, from [Link]
-
This compound | C4H7BrO | CID 533975 - PubChem . (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Kitamura, T., Kobayashi, S., & Taniguchi, H. (1982). Photolysis of vinyl halides. Reaction of photogenerated vinyl cations with cyanate and thiocyanate ions. The Journal of Organic Chemistry, 47(12), 2323–2328. American Chemical Society (ACS). Retrieved from [Link]
-
Mains, G. J., Raff, L. M., & Abrash, S. A. (1993). Theoretical Studies of the Photolytic Decomposition of Vinyl Bromide at 193 nm. The Journal of Physical Chemistry, 97(49), 12859–12866. American Chemical Society (ACS). Retrieved from [Link]
-
Tseng, W. H., & Chan, C. K. (1998). Thermal decomposition of 2-bromopropene, and 2-chloropropene. International Journal of Chemical Kinetics, 30(10), 751-758. National Institute of Standards and Technology. Retrieved from [Link]
-
Gonzalez, C. C., et al. (2013). Proposed mechanism for the thermal decomposition of 3-buten-1-ol. ResearchGate. Retrieved from [Link]
-
Gonzalez, C. C., et al. (2013). Proposed mechanisms for the thermal decomposition of 3-methyl-3-buten-1-ol. ResearchGate. Retrieved from [Link]
-
An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC - NIH . (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Cas 76334-36-6,this compound | lookchem . (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. This compound | 76334-36-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cas 76334-36-6,this compound | lookchem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 15. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity Profile of 3-Bromo-3-buten-1-ol: A Versatile Bifunctional Building Block in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-3-buten-1-ol is a compelling bifunctional molecule that offers two distinct and synthetically valuable reactive centers: a primary alcohol and a vinyl bromide. This unique combination allows for a diverse array of chemical transformations, making it a powerful building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, intramolecular cyclizations to form key heterocyclic motifs like furans, and reactions involving the primary hydroxyl group. By synthesizing field-proven insights with established mechanistic principles, this document serves as a technical resource for researchers and drug development professionals seeking to leverage this versatile synthon in their synthetic campaigns.
Introduction: A Synthon of Untapped Potential
In the landscape of medicinal chemistry and materials science, the demand for novel, structurally complex molecules is incessant. The efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. This compound emerges as a reagent of significant interest due to the orthogonal reactivity of its two functional groups. The vinyl bromide moiety is an excellent handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity.[1] Concurrently, the primary alcohol provides a nucleophilic center and a site for further functionalization or for directing intramolecular transformations.
This guide will dissect the key reaction pathways available to this compound, providing not just protocols, but the underlying scientific rationale to empower chemists to harness its full synthetic potential.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO | [2][3] |
| Molecular Weight | 151.00 g/mol | [3] |
| CAS Number | 76334-36-6 | [3] |
| Appearance | Liquid | [3] |
| Density | 1.522 g/mL at 25 °C (lit.) | [3] |
| Boiling Point | 64-65 °C at 9 mmHg (lit.) | [3] |
| Refractive Index | n20/D 1.499 (lit.) | [3] |
| SMILES | OCCC(Br)=C | |
| InChI Key | RTKMFQOHBDVEBC-UHFFFAOYSA-N | [3] |
Core Reactivity Profile
The synthetic utility of this compound stems from its ability to undergo a variety of transformations at its two distinct functional sites. The vinyl bromide is primed for metal-catalyzed cross-coupling, while the alcohol can act as a nucleophile, a precursor to other functional groups, or a key participant in intramolecular cyclization events.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation in modern synthesis.[4] The vinyl bromide of this compound is an excellent electrophilic partner for a range of these transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]
Expertise & Causality: The success of these reactions hinges on the careful selection of catalyst, ligand, base, and solvent. For instance, the use of sterically demanding phosphine ligands can accelerate the rate-limiting reductive elimination step, while the choice of base is critical for the transmetalation step in Suzuki couplings or for regenerating the active Pd(0) catalyst in Heck reactions.[4][5] Anhydrous and anaerobic conditions are paramount to prevent catalyst deactivation through oxidation.[1]
Caption: General workflow for palladium-catalyzed cross-coupling.[1]
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 (Est.) |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 85-95 (Est.) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 90-98 (Est.) |
(Note: Yields are estimated based on typical outcomes for similar vinyl bromide substrates).[1]
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene [1]
This protocol outlines a standard procedure for the coupling of a vinyl halide with a terminal alkyne, a powerful method for forming C(sp²)-C(sp) bonds.[1][6]
-
Catalyst Preparation: To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in degassed tetrahydrofuran (THF, 5 mL). Follow this with the addition of phenylacetylene (1.2 mmol) and degassed triethylamine (3.0 mmol).
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,3-enyne product.
Intramolecular Cyclization: A Gateway to Heterocycles
The presence of both a nucleophilic alcohol and an electrophilic (or potentially metallated) vinyl group within the same molecule makes this compound an excellent precursor for intramolecular cyclization reactions. One of the most valuable applications is the synthesis of functionalized furans, which are prevalent scaffolds in medicinal chemistry and natural products.[7]
Trustworthiness & Mechanism: A plausible and self-validating pathway to furan synthesis involves an initial Sonogashira coupling to install an alkyne, followed by a base- or metal-catalyzed 5-endo-dig cyclization. The initial coupling provides a clear spectroscopic handle (e.g., disappearance of the terminal alkyne C-H stretch in IR) to validate the first step before proceeding. The subsequent cyclization can be monitored by the disappearance of the starting alcohol and the appearance of the furan product by LC-MS.
Caption: Pathway to furans from this compound.
This strategy offers a modular approach to highly substituted furans, where the complexity is built sequentially.[7][8] Palladium-catalyzed dicarbonylation of related 3-buten-1-ols to form γ-butyrolactones also highlights the propensity of this scaffold to undergo intramolecular cyclization cascades.
Reactions at the Hydroxyl Group & Allylic System
The primary alcohol in this compound behaves as a typical primary alcohol. It can be readily acetylated, for example, using acetic acid with a Lewis acid catalyst like ytterbium(III) tosylate. It can also be oxidized to the corresponding aldehyde or carboxylic acid using standard reagents, provided the conditions are chosen to be compatible with the vinyl bromide moiety.
Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). This transformation unlocks the reactivity of the adjacent allylic system. Protonation of the alcohol with an acid like HBr, for instance, generates an allylic carbocation intermediate.[9] This cation is resonance-stabilized, meaning the positive charge is delocalized. A subsequent nucleophilic attack can occur at two different positions, leading to a mixture of products, a crucial consideration for synthetic planning.[9][10]
Applications in Drug Development & Complex Synthesis
The diverse reactivity profile of this compound makes it a valuable tool for drug development professionals. Its ability to serve as a linchpin, connecting different molecular fragments through reliable cross-coupling chemistry, is highly advantageous for building libraries of potential drug candidates.
The synthesis of furan-containing molecules is particularly relevant, as the furan ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties.[7][11] The ability to rapidly generate diverse furan derivatives from a common precursor like this compound is a significant asset in lead optimization campaigns.
Safety and Handling
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a simple chemical; it is a versatile synthetic platform. Its dual functionality allows for sequential and controlled modifications, enabling the efficient construction of complex molecular targets. From the robust and predictable nature of palladium-catalyzed cross-coupling at the vinyl bromide to the strategic participation of the hydroxyl group in powerful intramolecular cyclizations, this building block offers chemists a reliable and multifaceted tool. A thorough understanding of its reactivity profile, as detailed in this guide, is key to unlocking its full potential in the synthesis of novel therapeutics and advanced materials.
References
-
Lee, C.-J., Chang, T.-H., Yu, J.-K., Reddy, G. M., Hsiao, M.-Y., & Lin, W. (2016). Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Chemistry Portal. Available from: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (n.d.). OUCI. Available from: [Link]
-
An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. (2024). TÜBİTAK Academic Journals. Available from: [Link]
-
An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. (2024). PubMed Central. Available from: [Link]
-
Synthesis of Functionalized Furans Based on a ′[3 + 2] Cyclization/Bromination/Elimination′ Strategy. (2006). ResearchGate. Available from: [Link]
-
This compound | C4H7BrO. (n.d.). PubChem. Available from: [Link]
-
This compound - High purity | EN. (n.d.). Georganics. Available from: [Link]
-
Reactions of 1-buten-3-ol with PhI catalyzed by different palladium catalysts. (n.d.). ResearchGate. Available from: [Link]
-
3-Bromobutan-1-ol | C4H9BrO. (n.d.). PubChem. Available from: [Link]
-
3-Bromo-3-methylbutan-1-ol | C5H11BrO. (n.d.). PubChem. Available from: [Link]
-
Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023). Chemistry Stack Exchange. Available from: [Link]
-
Stereoselective and Stereospecific Reactions. (2010). Master Organic Chemistry. Available from: [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. Available from: [Link]
-
Reaction of 3-buten-1-ol with HBr yields a mixture of two produc.. (n.d.). Filo. Available from: [Link]
-
Stereoselective Halogenation in Natural Product Synthesis. (n.d.). PubMed Central. Available from: [Link]
-
3-bromo-1-butene Definition. (n.d.). Fiveable. Available from: [Link]
-
Palladium(II)-Catalyzed Carbonylation of 3-Buten-1-ols and 3-Butyn-1-ols: An Efficient Synthesis of γ-Butyrolactones. (n.d.). ResearchGate. Available from: [Link]
-
What is nucleophilic substitution?. (n.d.). Chemguide. Available from: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. Available from: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Available from: [Link]
-
Catalytic cross-coupling reactions. (2021). Ruhr-Universität Bochum. Available from: [Link]
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018). Macmillan Group - Princeton University. Available from: [Link]
-
Regioselectivity, stereoselectivity, and stereospecificity (video). (n.d.). Khan Academy. Available from: [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. Available from: [Link]
-
Stereoselective & Stereospecific Reactions in Organic Chemistry. (n.d.). Studylib. Available from: [Link]
-
Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. (n.d.). PubMed Central. Available from: [Link]
-
Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. (2024). PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine [organic-chemistry.org]
- 9. Reaction of 3-buten-1-ol with \mathrm{HBr} yields a mixture of two produc.. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Bromo-3-buten-1-ol: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-3-buten-1-ol
This compound is a bifunctional organic molecule that has emerged as a valuable building block in contemporary organic synthesis. Its structure, featuring a vinyl bromide moiety and a primary alcohol, offers two distinct points for chemical modification, making it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a particular focus on its role in the synthesis of natural products and other biologically relevant molecules. For drug development professionals, understanding the reactivity and synthetic potential of this reagent can unlock novel pathways to intricate molecular targets.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO | [1] |
| Molecular Weight | 151.00 g/mol | [1] |
| Appearance | Clear brown liquid | |
| Boiling Point | 64-65 °C at 9 mmHg | [2] |
| Density | 1.522 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.499 | [2] |
| CAS Number | 76334-36-6 | [2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is crucial for confirming the structure of the molecule. Key expected signals include peaks corresponding to the vinyl protons, the methylene group adjacent to the bromine, and the methylene group adjacent to the hydroxyl group, along with the hydroxyl proton.
-
Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and vinyl groups, the C=C double bond stretch, and the C-Br stretch. The C-Br stretching vibration is typically observed in the fingerprint region between 750 and 550 cm⁻¹[3].
Synthesis of this compound: A Detailed Protocol
The most direct and efficient synthesis of this compound is achieved through the hydrobromination of 3-butyn-1-ol. This reaction can proceed via either an electrophilic addition or a free-radical addition mechanism, with the latter often providing better control over the regioselectivity to yield the desired terminal vinyl bromide.
Experimental Protocol: Free-Radical Hydrobromination of 3-Butyn-1-ol
This protocol is based on established principles of free-radical addition of HBr to alkynes.
Materials:
-
3-Butyn-1-ol
-
Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
Anhydrous, inert solvent (e.g., hexane or carbon tetrachloride)
-
Anhydrous sodium bicarbonate (NaHCO₃) or saturated aqueous NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a thermometer, dissolve 3-butyn-1-ol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Addition: Add a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of benzoyl peroxide) to the solution.
-
HBr Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly bubble HBr gas through the solution or add the HBr solution dropwise. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Reaction Mechanism: Free-Radical Addition
The free-radical addition of HBr to an alkyne proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. This mechanism favors the formation of the anti-Markovnikov product, placing the bromine atom on the terminal carbon of the resulting double bond.
Figure 1: Free-Radical Hydrobromination Mechanism.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of organic compounds, most notably α-methylene-γ-butyrolactones and sesquiterpenes.
Synthesis of α-Methylene-γ-butyrolactones
The α-methylene-γ-butyrolactone moiety is a common structural feature in many natural products with significant biological activity, including anticancer and anti-inflammatory properties. This compound serves as a key precursor for the construction of this important pharmacophore.
Figure 2: General workflow for the synthesis of α-methylene-γ-butyrolactones.
Application in Sesquiterpene Synthesis
Sesquiterpenes are a class of natural products with diverse and complex structures, many of which exhibit interesting biological activities. This compound can be employed in the synthesis of certain sesquiterpenes, for instance, in the preparation of 13-hydroxyeudesmanolides, a subclass of sesquiterpene lactones[4]. The vinyl bromide functionality allows for the introduction of the exocyclic methylene group characteristic of these compounds.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation[5]. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex natural products and other biologically active molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and drug development professionals seeking to construct novel molecular architectures.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][5]
- Collado, I. G., et al. (1991). Partial Synthesis of Sesquiterpene Lactones: A Route to 7,ll-Ene- 13-hydroxyeudesmanolides. The Journal of Organic Chemistry, 56(11), 3587-3591.
-
Google Patents. (2013). Synthetic method of 3-buten-1-ol. CN102295530B. [6]
-
Google Patents. (2012). Synthesis method of 3-butyne-1-ol. CN102320927A. [7]
-
Doc Brown's Chemistry. Electrophilic addition of bromine to alkenes. [Link][8]
-
Google Patents. (2013). Method for preparing 3-methyl-3-buten-1-ol. CN102850186A. [9]
-
Molecules. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. [Link][10]
-
YouTube. (2014). Using Electrophilic Addition in Synthesis. [Link][11]
-
PubChem. 3-Bromobut-1-ene. National Center for Biotechnology Information. [Link][12]
-
Google Patents. (2011). Synthetic method of 3-buten-1-ol. CN102295530A. [13]
-
Columbia University. (2014). Strategies for the Synthesis of Sesquiterpene Natural Products. [Link][14]
-
ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
-
Organic Chemistry Frontiers. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. [Link]
-
ResearchGate. (1981). A Practical Synthesis of 3-Butyn-1-ol. [Link]
-
YouTube. (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). [Link]
- Google Patents. (1990). Method of producing 3-bromobenzaldehyde. US4945186A.
-
Journal of Medicinal Chemistry. (1980). Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. [Link]
-
NIST. 3-Buten-1-ol. [Link]
-
ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
-
YouTube. (2018). Radical bromination. [Link]
-
ResearchGate. (2014). The First Synthesis of a Borylated α-Methylene-γ-Butyrolactone. [Link]
-
YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]
-
YouTube. (2017). R3.4.11 Electrophilic Addition to Alkenes [HL IB Chemistry]. [Link]
-
Chemistry LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. [Link]
-
YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link][3]
-
ResearchGate. (2014). The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches. [Link]
-
PubChem. 3-Butyn-1-ol. National Center for Biotechnology Information. [Link]
-
YouTube. (2018). Hydroboration - Oxidation Reaction Mechanism. [Link]
-
ResearchGate. (2008). Synthetic Transformations of Sesquiterpene Lactones. 8. Synthesis of 13-(2-Oxofuro- [2,3-d]pyrimidin-3(2H)-yl)eudesmanolides*. [Link]
Sources
- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Buten-1-ol | 627-27-0 [chemicalbook.com]
- 7. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Buten-1-ol synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound 98 76334-36-6 [sigmaaldrich.com]
- 12. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Solubility of 3-Bromo-3-buten-1-ol for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Synthesis and Development
In the landscape of synthetic organic chemistry and drug development, the choice of solvent is a pivotal decision that can dictate the success or failure of a reaction, purification process, or formulation. 3-Bromo-3-buten-1-ol, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of complex molecular architectures, including α-methylene lactones and various cyclic compounds.[1][2][3] Its utility in cyclization and alkylation reactions underscores the importance of understanding its behavior in different solvent environments.[3] This in-depth guide provides a thorough examination of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for the modern researcher.
The Molecular Profile of this compound: A Duality of Polarity
To predict the solubility of this compound, a close examination of its molecular structure is paramount. The molecule, with the linear formula H₂C=C(Br)CH₂CH₂OH, possesses distinct regions that govern its interaction with various solvents.
-
The Polar Head: The primary alcohol group (-CH₂OH) is the polar, hydrophilic portion of the molecule. The oxygen atom's high electronegativity and the presence of a hydroxyl proton allow for the formation of hydrogen bonds with protic solvents. This functional group is the primary driver for its solubility in polar solvents.
-
The Nonpolar Tail: The vinyl bromide moiety (H₂C=C(Br)-) and the ethyl backbone (-CH₂-) constitute the nonpolar, hydrophobic region. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces.
This structural duality suggests that this compound will not exhibit extreme solubility in either highly polar or completely nonpolar solvents but will likely possess a degree of solubility across a spectrum of solvent polarities.
Theoretical Framework: Predicting Solubility through Intermolecular Forces
The adage "like dissolves like" is a foundational principle in predicting solubility.[4] This principle is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.
The Role of Solvent Polarity
-
Polar Protic Solvents: These solvents, such as water and alcohols, can engage in hydrogen bonding.[5] The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, facilitating its dissolution in these solvents. However, the nonpolar portion of the molecule will limit its miscibility, especially in water.
-
Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and acetonitrile possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.[5] They can, however, act as hydrogen bond acceptors. The polarity of these solvents will allow for favorable dipole-dipole interactions with the polar head of this compound, while their organic nature will accommodate the nonpolar tail, suggesting good solubility.
-
Nonpolar Solvents: Solvents such as hexane and toluene lack significant dipole moments and cannot engage in hydrogen bonding. The dissolution of this compound in these solvents will be driven by the favorable van der Waals interactions with its nonpolar region. The polar hydroxyl group will hinder solubility in these solvents.
The logical relationship for predicting solubility is visualized in the following diagram:
Caption: Intermolecular forces governing solubility.
Inferred Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding with water, but the larger nonpolar bromoalkene moiety limits miscibility. |
| Methanol | Soluble | Methanol's shorter alkyl chain compared to ethanol makes it more polar, leading to good solubility due to hydrogen bonding and dipole-dipole interactions. | |
| Ethanol | Soluble | Similar to methanol, ethanol can effectively solvate both the polar and nonpolar parts of the molecule. | |
| Polar Aprotic | Acetone | Very Soluble | Acetone's polarity and its ability to accept hydrogen bonds, combined with its organic character, make it an excellent solvent. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the polar head of the molecule, while its methyl groups interact with the nonpolar tail. | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that can dissolve this compound through dipole-dipole interactions. | |
| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane interacts favorably with the bromoalkene tail, but it cannot effectively solvate the polar hydroxyl group. |
| Toluene | Slightly Soluble | Toluene's aromatic ring can induce a small dipole, making it slightly more effective at dissolving this compound than purely aliphatic nonpolar solvents. | |
| Diethyl Ether | Soluble | Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, allowing it to bridge the gap between polar and nonpolar characteristics. | |
| Dichloromethane (DCM) | Very Soluble | DCM is a polar aprotic solvent with a good balance of polarity and nonpolar character, making it an effective solvent for a wide range of organic compounds. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes and filters (0.22 µm)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid ensures that the solution becomes saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL or moles per liter using the determined concentration and the dilution factor.
-
The experimental workflow is illustrated below:
Caption: Experimental workflow for solubility determination.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a cool, dry place away from light, as it may darken upon exposure.[1][2] It is classified as a combustible liquid.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Practical Guide for the Synthetic Chemist
A thorough understanding of the solubility of this compound is indispensable for its effective use in organic synthesis and drug development. While a comprehensive, experimentally determined database of its solubility in all common solvents is not yet available, this guide provides a robust framework for predicting its behavior based on its molecular structure and the principles of intermolecular forces. The detailed experimental protocol empowers researchers to generate precise solubility data tailored to their specific applications. By combining theoretical knowledge with practical experimental validation, scientists can harness the full synthetic potential of this valuable building block.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available from: [Link]
-
This compound | C4H7BrO | CID 533975 - PubChem. Available from: [Link]
-
3-Bromo-3-methylbutan-1-ol | C5H11BrO | CID 130123350 - PubChem. Available from: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available from: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 76334-36-6 Name: this compound - XiXisys. Available from: [Link]
-
This compound - High purity | EN - Georganics. Available from: [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available from: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available from: [Link]
Sources
- 1. This compound CAS#: 76334-36-6 [m.chemicalbook.com]
- 2. This compound | 76334-36-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76334-36-6 Name: this compound [xixisys.com]
- 7. This compound - High purity | EN [georganics.sk]
- 8. echemi.com [echemi.com]
A Technical Guide to the Theoretical Calculation of Spectroscopic Properties of 3-Bromo-3-buten-1-ol
This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the molecular structure and spectroscopic properties of 3-Bromo-3-buten-1-ol. Addressed to researchers, scientists, and professionals in drug development, this document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), for predicting and analyzing the conformational landscape, as well as the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this versatile building block. The protocols described herein are designed to be self-validating through comparison with established experimental data, ensuring a high degree of scientific integrity.
Introduction: The Significance of this compound and the Predictive Power of Theoretical Calculations
This compound is a valuable bifunctional molecule in organic synthesis, featuring both a reactive bromoalkene moiety and a primary alcohol. Its utility as a building block for cyclization and alkylation reactions is well-documented.[1] A thorough understanding of its conformational preferences and spectroscopic signatures is paramount for predicting its reactivity and for the unambiguous characterization of its derivatives in complex reaction mixtures.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools in modern chemistry.[2] They provide a powerful means to elucidate molecular structures, predict spectroscopic properties, and rationalize reaction mechanisms at a level of detail often inaccessible through experimentation alone. For a molecule like this compound, with its inherent flexibility, computational methods can map the potential energy surface, identify stable conformers, and calculate their relative energies, offering a deeper understanding of its behavior in solution.
This guide will detail a systematic approach to the computational analysis of this compound, from initial conformational searches to the final prediction of NMR and IR spectra. The causality behind the choice of theoretical models and basis sets will be thoroughly explained, providing a logical and scientifically sound workflow.
Molecular Structure and Conformational Analysis
The first step in any theoretical investigation is to determine the stable three-dimensional structure(s) of the molecule. For a flexible molecule like this compound, this involves a conformational analysis to identify all low-energy isomers.
Caption: Computational workflow for the theoretical analysis of this compound.
The trustworthiness of the theoretical model is established by the degree of agreement between the predicted and experimental spectroscopic data. Discrepancies may indicate the need to refine the computational methodology, for example, by employing a different DFT functional, a larger basis set, or a more sophisticated solvent model.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical calculation of the spectroscopic properties of this compound. By leveraging established DFT methodologies and validating the results against experimental data, researchers can gain a deep and accurate understanding of the structural and electronic characteristics of this important synthetic building block. The protocols detailed herein provide a robust framework for computational studies that can confidently guide experimental work in drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Georganics. This compound. [Link]
-
PubChem. 3-Bromobutan-1-ol. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Alkyl and alkylene bromides. [Link]
-
Wikipedia. Haloalkane. [Link]
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
-
Filo. Reaction of 3-buten-1-ol with HBr. [Link]
-
Fiveable. 3-bromo-1-butene Definition. [Link]
-
PubChem. 3-Bromo-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link]
-
WordPress.com. Formulae For HALOALKANE & HALOARENES. [Link]
-
Amazon S3. Chemistry Formula Haloalkanes and Haloarenes. [Link]
-
Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian. [Link]
Sources
The Versatile Building Block: A Technical Guide to 3-Bromo-3-buten-1-ol for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and natural product synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity. Among the array of versatile building blocks, 3-Bromo-3-buten-1-ol (CAS No. 76334-36-6) has emerged as a significant precursor, particularly in the construction of the α-methylene-γ-butyrolactone core. This structural unit is a hallmark of numerous natural products exhibiting a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth analysis of the commercial availability, key applications, and detailed synthetic protocols involving this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable reagent.
Physicochemical Properties and Handling
This compound is a primary alcohol that typically presents as a clear, colorless to brown liquid.[2][3] It is characterized by a molecular formula of C4H7BrO and a molecular weight of 151.00 g/mol .[4] Due to its chemical nature, it is advisable to handle this compound with appropriate personal protective equipment, including eye shields, gloves, and a suitable respirator, as it can cause skin and eye irritation.[1] For long-term storage, it is recommended to keep it in a freezer under an inert atmosphere to maintain its stability.[5]
Commercial Availability and Supplier Overview
This compound is readily accessible from several major chemical suppliers, ensuring a consistent supply for research and development purposes. The purity and available quantities may vary between suppliers, and it is crucial to select a grade appropriate for the intended synthetic application. Below is a comparative overview of prominent suppliers.
| Supplier | Brand | Purity | Available Quantities |
| Thermo Fisher Scientific | Thermo Scientific™ / Acros Organics | ≥97% | Gram to multi-gram scale |
| Sigma-Aldrich (Merck) | Aldrich | 98% | Gram to multi-gram scale |
| ChemicalBook | - | 98% | Inquire for details |
| Georganics | - | High Purity | Milligram to multi-kilogram batches |
| Santa Cruz Biotechnology | - | ≥96% | Inquire for details |
| Alfa Chemistry | - | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to consult the respective supplier websites for the most current information.
Core Application in Drug Development: Synthesis of α-Methylene-γ-butyrolactones
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to α-methylene-γ-butyrolactones. This moiety acts as a Michael acceptor, a reactive functional group that can covalently interact with biological nucleophiles, such as cysteine residues in proteins. This mechanism of action is central to the bioactivity of many natural products.[1]
A highly efficient and chemoselective method for the synthesis of these lactones is the Indium-mediated Barbier-type reaction. This reaction involves the coupling of this compound with an aldehyde in the presence of indium metal. The indium facilitates the formation of an organoindium intermediate in situ, which then adds to the carbonyl group of the aldehyde. The resulting diol can then be induced to undergo an intramolecular cyclization to form the desired lactone. This method is particularly advantageous due to its operational simplicity and the ability to be performed in aqueous media, aligning with the principles of green chemistry.[1][2]
Experimental Protocol: Indium-Mediated Synthesis of a Substituted α-Methylene-γ-butyrolactone
The following protocol is a representative example of an indium-mediated Barbier-type reaction for the synthesis of an α-methylene-γ-butyrolactone from this compound and an aldehyde.
Reaction Scheme:
A simplified representation of the Indium-mediated Barbier-type reaction.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Indium powder
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and a solution of this compound (1.2 mmol) in THF (5 mL).
-
Addition of Indium: To the stirred solution, add indium powder (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-methylene-γ-butyrolactone.
Causality and Self-Validation:
The success of this protocol hinges on the chemoselective insertion of indium into the carbon-bromine bond of this compound, forming a nucleophilic organoindium species. This intermediate readily adds to the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization is often spontaneous or can be promoted by mild acidic or basic conditions during work-up. The purity and structure of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to validate the outcome of the synthesis.
Logical Workflow for Synthesis and Characterization
The overall process from procurement of the starting material to the final characterization of the synthesized α-methylene-γ-butyrolactone can be visualized as follows:
Workflow for the synthesis and characterization of an α-methylene-γ-butyrolactone.
Conclusion
This compound stands out as a pivotal starting material for the efficient synthesis of α-methylene-γ-butyrolactones, a class of compounds with significant potential in drug discovery. Its commercial availability and the development of robust synthetic methodologies, such as the indium-mediated Barbier-type reaction, make it an attractive tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, suppliers, and a detailed, actionable protocol to empower researchers in their synthetic endeavors towards novel therapeutic agents.
References
-
Gao, Y., Wang, X., Sun, L., Xie, L., & Xu, X. (2012). Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. Organic & Biomolecular Chemistry, 10(20), 3991–3998. [Link]
-
Cateni, F., Zilic, J., Zacchigna, M., & Bisi, A. (2006). Synthesis and biological properties of new α-methylene-γ-butyrolactones and α,β-unsaturated δ-lactones. European Journal of Medicinal Chemistry, 41(2), 192-200. [Link]
-
Fisher Scientific. (n.d.). This compound, 97+%, Thermo Scientific™. Retrieved January 10, 2026, from [Link]
-
Georganics. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
Sources
- 1. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. 76334-36-6|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Methylene-γ-butyrolactones using 3-Bromo-3-buten-1-ol
Introduction: The Significance of the α-Methylene-γ-butyrolactone Scaffold
The α-methylene-γ-butyrolactone moiety is a prominent structural feature in a vast array of natural products, exhibiting a wide spectrum of biological activities.[1][2] This reactive pharmacophore, characterized by an exocyclic double bond conjugated to a lactone carbonyl, acts as a potent Michael acceptor, enabling covalent interactions with biological nucleophiles such as the thiol groups of cysteine residues in enzymes.[1] This mode of action is central to the cytotoxic, anti-inflammatory, and antimicrobial properties of many compounds in this class.[1][3] Given their therapeutic potential, the development of efficient and versatile synthetic routes to α-methylene-γ-butyrolactones is of paramount interest to researchers in medicinal chemistry and drug development.[4]
This guide provides a detailed protocol for the synthesis of α-methylene-γ-butyrolactones utilizing 3-Bromo-3-buten-1-ol as a key building block. The strategy hinges on a metal-mediated Barbier-type reaction, which offers a straightforward and convergent approach to constructing the core lactone structure.
Synthetic Strategy: A Two-Step Approach via Barbier Reaction and Oxidative Lactonization
The synthesis of α-methylene-γ-butyrolactones from this compound is elegantly achieved through a two-step sequence:
-
Metal-Mediated Barbier-Type Addition: In this key step, an organometallic reagent is generated in situ from this compound and a suitable metal, typically indium or zinc.[4][5] This organometallic species then undergoes a nucleophilic addition to an aldehyde or ketone, forming a diol intermediate. The Barbier reaction is particularly advantageous as it is a one-pot process that often tolerates a wide range of functional groups.[6]
-
Oxidative Lactonization: The diol intermediate produced in the first step is then cyclized to the desired α-methylene-γ-butyrolactone. This transformation can be accomplished using various oxidizing agents, with copper-based systems being particularly effective for the selective oxidation of diols to lactones.[7]
The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow.
Mechanistic Insights: The Barbier Reaction
The Barbier reaction is a cornerstone of this synthetic approach. It commences with the oxidative insertion of the metal (e.g., indium) into the carbon-bromine bond of this compound to form an organoindium species.[5] This organometallic reagent then coordinates to the carbonyl group of the aldehyde or ketone, leading to a nucleophilic attack that forges a new carbon-carbon bond and yields the homoallylic alcohol, which in this case is a diol.[6]
A key advantage of indium-mediated reactions is their tolerance to protic functional groups and their ability to proceed in aqueous media, aligning with the principles of green chemistry.[4]
Caption: Simplified mechanism of the Barbier reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Diol Intermediate via Indium-Mediated Barbier Reaction
This protocol describes the synthesis of a diol intermediate from this compound and a representative aldehyde (e.g., benzaldehyde).
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Indium powder (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add indium powder (1.5 mmol).
-
Reagent Addition: Add anhydrous THF (10 mL) to the flask. To this suspension, add this compound (1.0 mmol) followed by benzaldehyde (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Oxidative Lactonization of the Diol Intermediate
This protocol outlines the conversion of the diol intermediate to the final α-methylene-γ-butyrolactone.
Materials:
-
Diol intermediate (from Protocol 1) (1.0 equiv)
-
Copper(I) chloride (CuCl) (0.1 equiv)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Acetonitrile, anhydrous
-
Oxygen or air supply
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diol intermediate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Catalyst Addition: To the solution, add CuCl (0.1 mmol), TEMPO (0.1 mmol), and pyridine (2.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature under an atmosphere of oxygen (from a balloon) or open to the air. Monitor the reaction by TLC until the starting diol is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution (15 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude α-methylene-γ-butyrolactone can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data and Expected Results
The following table provides representative data for the synthesis of an α-methylene-γ-butyrolactone using benzaldehyde as the coupling partner.
| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | 1-Phenyl-2-methylenebutane-1,4-diol | This compound, Benzaldehyde | Indium | THF | RT | 3 | ~85 |
| 2 | α-Methylene-γ-(phenyl)-γ-butyrolactone | 1-Phenyl-2-methylenebutane-1,4-diol | CuCl, TEMPO, Pyridine, O₂ | Acetonitrile | RT | 18 | ~75 |
Characterization Data for a Representative Product (α-Methylene-γ-butyrolactone):
-
¹H NMR: Characteristic signals for the exocyclic methylene protons typically appear as two distinct signals in the range of δ 5.5-6.5 ppm. The protons on the lactone ring will have chemical shifts and coupling patterns dependent on the substituent at the γ-position.[8]
-
¹³C NMR: The carbonyl carbon of the lactone typically resonates around δ 170 ppm. The quaternary carbon of the exocyclic double bond appears around δ 135-140 ppm, and the methylene carbon at approximately δ 120-125 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the lactone carbonyl stretch is expected around 1750-1770 cm⁻¹. The C=C stretch of the exocyclic double bond will appear around 1660-1670 cm⁻¹.
Troubleshooting and Optimization
-
Low Yield in Barbier Reaction:
-
Activation of Metal: Ensure the metal surface is activated. For zinc, pre-activation with dilute HCl followed by washing with water, ethanol, and ether, and drying under vacuum is recommended. For indium, no special activation is usually necessary.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and solvents are anhydrous to prevent quenching of the organometallic intermediate.
-
-
Incomplete Lactonization:
-
Catalyst Loading: The catalyst loading for the oxidative lactonization can be optimized. Increasing the amount of CuCl and TEMPO may improve the reaction rate.
-
Oxygen Supply: Ensure efficient stirring and a sufficient supply of oxygen for the aerobic oxidation.
-
Conclusion
The synthesis of α-methylene-γ-butyrolactones using this compound via a metal-mediated Barbier-type reaction followed by oxidative lactonization provides a robust and versatile methodology for accessing this important class of compounds. The protocols detailed herein offer a solid foundation for researchers to explore the synthesis of a diverse range of substituted lactones for applications in drug discovery and materials science.
References
-
Biosynthesis of lactones from diols mediated by an artificial flavin. Biotechnology for Biofuels, 14(1), 1-12. Available at: [Link]
-
Schlewer, G., Stampf, J. L., & Benezra, C. (1980). Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of medicinal chemistry, 23(9), 1031–1038. Available at: [Link]
- Li, C. J., & Chan, T. H. (1997). Organic reactions in aqueous media. Chemical reviews, 97(4), 1155-1174.
-
Kitson, R. R. A., Millemaggi, A., & Taylor, R. J. K. (2009). The renaissance of α-methylene-γ-butyrolactones: new synthetic approaches. Angewandte Chemie International Edition, 48(50), 9426-9451. Available at: [Link]
- Hirashita, T., Kambe, N., Sonoda, N., & Araki, S. (1998). Indium-Mediated Barbier-Type Reaction of Allylic Halides with Aldehydes in Aqueous Media. The Journal of Organic Chemistry, 63(19), 6702-6707.
-
Li, J. J. (2021). Barbier Reaction. In Name Reactions (pp. 19-21). Springer, Cham. Available at: [Link]
- Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper (I)/TEMPO catalyst system for the aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901-16910.
Sources
- 1. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indium-mediated asymmetric barbier-type allylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactone synthesis [organic-chemistry.org]
- 8. GAMMA-METHYLENE-GAMMA-BUTYROLACTONE(10008-73-8) 1H NMR spectrum [chemicalbook.com]
Introduction: The Strategic Value of a Bifunctional C4 Building Block
An Application Guide to the Strategic Use of 3-Bromo-3-buten-1-ol in Tricyclic Sesquiterpene Synthesis
Tricyclic sesquiterpenes are a diverse class of natural products characterized by their complex, three-ring carbocyclic skeletons.[1] Their intricate architectures and significant biological activities have made them compelling targets for total synthesis, challenging chemists to develop innovative and efficient strategies.[1] The construction of these sterically congested frameworks often requires robust and reliable methods for ring formation.
This compound has emerged as a highly valuable and versatile C4 building block in this context.[2] Its structure is deceptively simple, yet it contains two key functional groups—a primary alcohol and a vinyl bromide—that offer orthogonal reactivity. The alcohol provides a handle for elongation and tethering to other parts of a target molecule, while the vinyl bromide is an excellent precursor for powerful carbon-carbon bond-forming reactions. This guide explores the application of this compound in the synthesis of tricyclic sesquiterpenes, focusing on two cornerstone strategies: the Palladium-Catalyzed Intramolecular Heck Reaction and Tandem Radical Cyclization.
Core Synthetic Strategies and Mechanistic Insights
The utility of this compound stems from its ability to be elaborated into precursors primed for complex cyclization cascades. The vinyl bromide moiety is central to this, as it can participate in both organometallic and radical-mediated processes to forge the challenging carbon-carbon bonds required to build polycyclic systems.
Palladium-Catalyzed Intramolecular Heck Reaction (IMHR)
The Intramolecular Heck Reaction is a powerful method for constructing carbocyclic and heterocyclic rings.[3][4] It involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene tethered within the same molecule.[3] In the context of this compound, the vinyl bromide is the reactive handle for oxidative addition to a Pd(0) catalyst. Once tethered to an alkene-containing fragment via its alcohol function, it can undergo a cyclization that is often more efficient and stereoselective than its intermolecular counterpart due to favorable entropic considerations.[5][6]
Causality Behind the Method: The choice of the IMHR is driven by its reliability and functional group tolerance.[6] The reaction proceeds via a well-understood catalytic cycle, allowing for rational control over the outcome. The initial oxidative addition of the vinyl bromide to Pd(0) forms a vinyl-Pd(II) complex. This is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to release the cyclized product and regenerate the Pd(0) catalyst.[5] The use of specific ligands and bases is critical; phosphine ligands stabilize the palladium intermediates, while the base is required to neutralize the HBr generated in the final reductive elimination step.[7]
Caption: General workflow for tricyclic synthesis using IMHR.
The IMHR is particularly advantageous for creating sterically hindered quaternary carbon centers, a common feature in many sesquiterpenes.[4]
Caption: Simplified catalytic cycle of the Intramolecular Heck Reaction.
Tandem Radical Cyclization
Radical cyclizations have proven exceptionally effective for the synthesis of complex polycyclic natural products.[8] These reactions often proceed under mild conditions, are tolerant of a wide range of functional groups, and are particularly adept at forming bonds in sterically congested environments.[8] In a tandem or cascade process, a single radical initiation event triggers a series of sequential cyclizations to rapidly build molecular complexity.
Causality Behind the Method: The vinyl bromide of a this compound derivative can serve as a precursor to a vinyl radical. A common method involves treatment with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The resulting vinyl radical is highly reactive and can add to a nearby double bond in an intramolecular fashion.[9] The success of a tandem radical cyclization hinges on the strategic placement of multiple radical acceptors (alkenes or alkynes) that can sequentially trap the radical, leading to the formation of multiple rings in a single synthetic operation.[10] This strategy is particularly powerful for constructing fused ring systems, such as the tricyclo[5.3.1.01,5]undecane skeleton found in cedrene.[10][11]
Caption: Logical flow of a tandem radical cyclization cascade.
Experimental Protocols
The following protocols are representative methodologies for the key transformations described. Researchers should perform appropriate optimization for their specific substrates.
Protocol 1: Synthesis of an Intramolecular Heck Reaction Precursor
This protocol describes a two-step sequence to tether an alkene-containing side chain to this compound via an ether linkage, creating a suitable precursor for cyclization.
-
Protection of the Alkene Acceptor: To a solution of 4-penten-1-ol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting alcohol. Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography to yield the TBDMS-protected ether.
-
Williamson Ether Synthesis: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0 °C, add a solution of this compound (1.2 equiv) in THF dropwise. Stir the mixture at 0 °C for 30 minutes. Add a solution of the TBDMS-protected bromoalkane (from a preceding step, 1.0 equiv) in THF. Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Cool the reaction to 0 °C and quench carefully with water. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the cyclization precursor.
-
Deprotection: Dissolve the silyl ether (1.0 equiv) in THF (0.2 M) and add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv). Stir at room temperature for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the alcohol precursor for the IMHR.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol outlines a general procedure for the cyclization of a vinyl bromide tethered to an alkene.
-
Reaction Setup: To a flame-dried Schlenk flask, add the alcohol precursor (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (PPh₃, 0.10 equiv).
-
Degassing: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 0.1 M) via syringe, followed by a base such as triethylamine (Et₃N, 3.0 equiv) or potassium carbonate (K₂CO₃, 2.5 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC/MS. The reaction time can vary from 4 to 24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Common and effective Pd(0) precursors or sources.[12] |
| Ligand | PPh₃, BINAP | Stabilizes the Pd center and influences reactivity/selectivity.[4] |
| Base | Et₃N, K₂CO₃, Ag₂CO₃ | Neutralizes HBr generated, regenerating the Pd(0) catalyst.[5] |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents that solubilize the catalyst and substrate. |
| Temperature | 80–120 °C | Provides thermal energy to overcome activation barriers.[12] |
Table 1: Typical Reaction Conditions for the Intramolecular Heck Reaction.
Protocol 3: Tandem Radical Cyclization
This protocol describes a tin-mediated tandem radical cyclization.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a syringe pump, add a solution of the cyclization precursor (e.g., a derivative of this compound tethered to a diene, 1.0 equiv) in degassed benzene or toluene (0.02 M).
-
Reagent Addition: In a separate syringe, prepare a solution of tributyltin hydride (Bu₃SnH, 1.5 equiv) and AIBN (0.2 equiv) in the same degassed solvent.
-
Reaction: Heat the flask containing the substrate to reflux (approx. 80 °C for benzene). Add the Bu₃SnH/AIBN solution dropwise via syringe pump over 4-6 hours. After the addition is complete, continue to reflux for an additional 2 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue can be purified directly by flash column chromatography. To remove tin byproducts, the crude oil can be dissolved in acetonitrile and washed with hexane. The acetonitrile layer is then concentrated and purified by chromatography.
Note on Safety: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application in Total Synthesis: The Cedrene Skeleton
The tricyclic sesquiterpene α-cedrene, a component of cedarwood oil, possesses the tricyclo[5.3.1.01,5]undecane framework.[13] Syntheses of this complex skeleton have leveraged tandem radical cyclizations that showcase the power of this strategy.[10][11] While a direct total synthesis starting from this compound is not prominently featured, a plausible strategy based on published radical chemistry illustrates its potential.
A suitably functionalized derivative of this compound could be elaborated into a precursor for a tandem radical cyclization. The key step would involve the generation of a vinyl radical that initiates a 5-exo-trig cyclization, followed by a 6-exo-trig cyclization to rapidly assemble the fused 5- and 6-membered rings of the cedrene core onto a pre-existing ring.[11] This approach highlights how a simple C4 block can be used to install the requisite functionality for a powerful, complexity-building cascade reaction.
| Synthesis Stage | Key Transformation | Reagents/Conditions | Purpose |
| Precursor Synthesis | Etherification/Alkylation | NaH, Alkyl Halide | Tethering of radical acceptor chains to the C4 block. |
| Radical Cascade | Tandem Cyclization | Bu₃SnH, AIBN, Δ | Formation of the tricyclic core in a single step.[10] |
| Final Elaboration | Functional Group Manipulation | e.g., Methylation, Dehydration | Installation of final substituents to complete the synthesis.[10] |
Table 2: Conceptual Stages for a Cedrene Synthesis Leveraging a Radical Cascade.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules. Its bifunctional nature allows it to be readily incorporated into advanced intermediates for powerful cyclization reactions. Through strategies like the intramolecular Heck reaction and tandem radical cyclizations, this C4 unit provides a reliable entry point for the construction of intricate tricyclic sesquiterpene skeletons. The protocols and strategies outlined in this guide demonstrate its utility and provide a framework for researchers in natural product synthesis and drug development to harness its synthetic potential.
References
- Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes.
- Palladium-Catalyzed Atom-Transfer Radical Cyclization at Remote Unactiv
- This compound | CAS 76334-36-6. Santa Cruz Biotechnology.
- Palladium-Catalyzed Atom-Transfer Radical Cyclization at Remote Unactivated C(sp3)–H Sites: Hydrogen-Atom Transfer of Hybrid Vinyl Palladium Radical Intermediates.
- Total Synthesis of -Cedrene : A New Strategy Utilizing N-Aziridinylimine Radical Chemistry. ScienceDirect.
- Intramolecular Heck reaction. Wikipedia.
- A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Strategies in Cedrene Synthesis. Chemistry LibreTexts.
- Alpha-cedrene (CAS N° 469-61-4). ScenTree.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Heck Reaction. Chemistry LibreTexts.
- The Intramolecular Heck Reaction. Macmillan Group, Princeton University.
- Heck Reaction. Organic Chemistry Portal.
- Tricyclic Sesquiterpenes
- Vinyl radicals in transition metal-catalyzed organic transform
- This compound General description. Sigma-Aldrich.
- Radical Cyclizations as Key Step for the Stereoselective Synthesis of Bi- and Tricyclic Sesquiterpene Lactones.
Sources
- 1. Tricyclic Sesquiterpenes from Marine Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. soc.chim.it [soc.chim.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinyl radicals in transition metal-catalyzed organic transformations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.winthrop.edu [chem.winthrop.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
Application Notes & Protocols: Strategic Cyclization of 3-Bromo-3-buten-1-ol for Heterocyclic Synthesis
Abstract
3-Bromo-3-buten-1-ol is a uniquely versatile bifunctional molecule, serving as a powerful precursor in modern organic synthesis. Its structure, which incorporates a nucleophilic primary alcohol and an electrophilic vinyl bromide tethered by a two-carbon chain, is optimally configured for intramolecular cyclization reactions.[1][2] This guide provides an in-depth exploration of two paramount strategies for the cyclization of this substrate—radical-mediated and palladium-catalyzed pathways—to yield highly valuable 3-methylenetetrahydrofuran derivatives. These five-membered oxygenated heterocycles are prevalent structural motifs in a wide range of natural products and pharmacologically active compounds.[3][4] We present not only the mechanistic underpinnings of these transformations but also detailed, field-proven protocols designed for reproducibility and scalability in research and development settings.
Foundational Principles: The Inherent Reactivity of this compound
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. The vinyl bromide moiety is an excellent handle for two distinct types of bond-forming activations:
-
Homolytic Cleavage: The carbon-bromine (C-Br) bond can be cleaved homolytically to generate a vinyl radical. This intermediate is the cornerstone of radical cyclization strategies.
-
Oxidative Addition: The C-Br bond readily undergoes oxidative addition to low-valent transition metals, most notably Palladium(0), initiating the catalytic cycle of the intramolecular Heck reaction.
Simultaneously, the terminal hydroxyl group acts as an intramolecular nucleophile or, in the case of radical reactions, the tether to the reactive alkene partner. The spatial arrangement of these groups overwhelmingly favors a 5-exo cyclization pathway, a preference rationalized by Baldwin's rules for ring closure, leading to the thermodynamically stable five-membered tetrahydrofuran ring.
Pathway I: Radical-Mediated 5-exo-Trig Cyclizations
Radical cyclizations are powerful C-C bond-forming reactions that proceed through neutral, uncharged intermediates, rendering them tolerant of a wide array of functional groups.[5] The core transformation involves the generation of a vinyl radical at the C3 position, which subsequently adds across the intramolecular C=C double bond in a highly regioselective 5-exo-trig manner.[6][7]
Mechanism: A Tale of Two Methods
The overarching mechanism involves three phases: initiation (radical formation), propagation (cyclization and chain transfer), and termination.[8][9] Historically, this was accomplished using organostannanes, but modern methods prioritize environmentally benign, "tin-free" alternatives like photoredox catalysis.[10][11][12][13]
-
Tin-Mediated Approach: A tributyltin radical (Bu₃Sn•), generated from tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN), abstracts the bromine atom from this compound.[5][12] This forms the key vinyl radical. The vinyl radical then undergoes a 5-exo-trig cyclization to produce a primary alkyl radical, which abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product and regenerate the Bu₃Sn• radical, propagating the chain reaction.
-
Visible-Light Photoredox Catalysis: This approach avoids toxic tin reagents. A photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) absorbs visible light and enters an excited state, becoming a potent single-electron donor.[10][14] It reduces the vinyl bromide via single-electron transfer (SET), generating a radical anion that fragments into the vinyl radical and a bromide anion. The cyclization proceeds as before, and the catalytic cycle is closed by a sacrificial electron donor that regenerates the ground-state photocatalyst.
Caption: General mechanism for the 5-exo-trig radical cyclization.
Protocol 1: Classical Tin-Mediated Cyclization
This protocol describes a standard procedure using tributyltin hydride. Causality: The slow addition of the tin hydride and initiator is crucial. It maintains a low concentration of the Bu₃SnH in the reaction mixture, which kinetically favors the desired intramolecular cyclization of the vinyl radical over its premature reduction (a common side reaction).
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Benzene or Toluene (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 equiv) in degassed benzene to a final concentration of 0.02 M.
-
Initiation: Heat the solution to reflux (approx. 80 °C).
-
Slow Addition: Prepare a solution of Bu₃SnH (1.1 equiv) and AIBN (0.1 equiv) in degassed benzene. Using a syringe pump, add this solution dropwise to the refluxing mixture over 4-6 hours.
-
Reaction Monitoring: After the addition is complete, continue refluxing and monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude residue will contain the product and tin byproducts.
-
Purification: Purify the crude material by flash column chromatography on silica gel. To remove tin residues, the crude mixture can first be dissolved in acetonitrile and washed with hexane. The desired product remains in the acetonitrile layer.
| Parameter | Condition | Rationale |
| Initiator | AIBN | Provides a reliable source of radicals upon thermal decomposition. |
| H-donor | Bu₃SnH | Serves as both the chain-carrying radical source and the final H-atom donor. |
| Solvent | Benzene/Toluene | Inert solvent with an appropriate boiling point for AIBN decomposition. |
| Concentration | 0.01 - 0.05 M | Dilute conditions favor intramolecular cyclization over intermolecular polymerization. |
| Temperature | 80 - 110 °C | Required for thermal decomposition of AIBN. |
| Typical Yield | 70 - 85% | Generally high for this substrate. |
Protocol 2: Tin-Free Photoredox-Catalyzed Cyclization
This protocol leverages visible light to drive the reaction under significantly milder conditions. Causality: The choice of photocatalyst and sacrificial electron donor is key. The catalyst must have a suitable excited-state reduction potential to reduce the vinyl bromide, and the donor must be able to regenerate the catalyst without interfering with the desired reaction pathway.
Materials:
-
This compound
-
fac-Ir(ppy)₃ or [Ir(ppy)₂(dtbbpy)]PF₆
-
Hantzsch Ester or a tertiary amine (e.g., DIPEA)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Schlenk flask or vial, Blue LED light source (450 nm)
Procedure:
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv), the photocatalyst (1-2 mol%), and the Hantzsch ester (1.5 equiv).
-
Solvent Addition: Add degassed DMF to achieve a concentration of ~0.1 M.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the flask approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. Use a small fan to maintain ambient temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF and excess Hantzsch ester byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | fac-Ir(ppy)₃ | Potent photo-reductant upon excitation with blue light.[10] |
| Reductant | Hantzsch Ester | Sacrificial electron donor to regenerate the photocatalyst. |
| Solvent | DMF / CH₃CN | Polar aprotic solvents that solubilize reagents and facilitate SET. |
| Light Source | Blue LEDs (~450 nm) | Matches the absorption maximum of the iridium photocatalyst. |
| Temperature | Room Temperature | Mild conditions enhance functional group tolerance. |
| Typical Yield | 65 - 80% | Good yields without the use of toxic metals. |
Pathway II: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry for constructing cyclic structures via C-C bond formation.[15][16][17] For this compound, this reaction provides a highly efficient, atom-economical route to 3-methylenetetrahydrofuran.[18]
Mechanism: The Palladium Catalytic Cycle
The reaction is initiated by the oxidative addition of the C-Br bond to a coordinatively unsaturated Pd(0) complex, forming a vinyl-Pd(II) species.[15][16] This is followed by a syn-migratory insertion of the tethered alkene into the vinyl-palladium bond, a step known as carbopalladation. This irreversible step forges the C-C bond and creates the five-membered ring. The resulting alkyl-Pd(II) intermediate then undergoes syn-β-hydride elimination to release the exocyclic alkene product and a palladium-hydride species. Finally, a base regenerates the active Pd(0) catalyst, allowing the cycle to continue.[19][20]
Caption: Catalytic cycle for the intramolecular Heck reaction.
Protocol 3: Optimized Intramolecular Heck Cyclization
This protocol provides a robust method for the Heck cyclization. Causality: The choice of ligand is critical; it influences the stability and reactivity of the palladium intermediates, directly impacting reaction efficiency and catalyst turnover. Bulky, electron-rich phosphine ligands generally promote the initial oxidative addition step. The base is non-negotiable as it is required to neutralize the HBr formed, preventing catalyst deactivation and driving the catalytic cycle forward.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or another suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another inorganic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add K₂CO₃ (2.5 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (20 mol%).
-
Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by this compound (1.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material using TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the base and palladium residues, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, dilute with more ethyl acetate, and wash extensively with water to remove DMF, followed by a final wash with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the pure product.
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂ / Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species.[21][22] |
| Ligand | PPh₃, dppb | Stabilizes the Pd(0) catalyst and modulates its reactivity. |
| Base | K₂CO₃, Et₃N, Ag₂CO₃ | Neutralizes HBr generated in the catalytic cycle.[16] |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are generally preferred for Heck reactions. |
| Temperature | 80 - 120 °C | Provides thermal energy to overcome activation barriers in the cycle. |
| Typical Yield | 75 - 90% | Highly efficient and reliable transformation. |
Summary and Outlook
Both radical and palladium-catalyzed cyclizations of this compound offer efficient and reliable entries into the 3-methylenetetrahydrofuran scaffold.
-
Radical cyclizations , especially modern photoredox methods, are distinguished by their exceptional mildness and tolerance for sensitive functional groups, proceeding at room temperature without strong bases. However, they may require careful exclusion of oxygen and specialized equipment like LED photoreactors.
-
The Intramolecular Heck reaction is a robust, high-yielding thermal process that has been extensively optimized. It is a workhorse in process chemistry but is less tolerant of certain functional groups and requires elevated temperatures and the use of a stoichiometric base.
The choice between these powerful methodologies allows researchers and drug development professionals to strategically select the optimal conditions based on substrate complexity, desired scale, and available resources. The continued evolution of both catalytic systems promises to further enhance the utility of versatile synthons like this compound in the rapid assembly of complex molecular architectures.
References
-
Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. National Center for Biotechnology Information. [Link]
-
Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Royal Society of Chemistry. [Link]
-
Tin‐Free Radical Cyclization Reactions Using the Persistent Radical Effect. ResearchGate. [Link]
-
Intramolecular Heck reaction. Wikipedia. [Link]
-
Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group, Princeton University. [Link]
- Synthesis of tetrahydrofuran.
-
Radical Cyclization-initiated Difunctionalization Reactions of Alkenes and Alkynes. Preprints.org. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Center for Biotechnology Information. [Link]
-
Tin-free radical reactions mediated by organoboron compounds. SciSpace. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Semantic Scholar. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]
-
Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity. SciSpace. [Link]
-
Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. ARKIVOC. [Link]
-
Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. MDPI. [Link]
-
Radical cyclization. Wikipedia. [Link]
-
Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Royal Society of Chemistry. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
The Free Radical Halogenation Mechanism. YouTube. [Link]
-
Radical Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ブロモ-3-ブテン-1-オール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
- 6. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. (Open Access) Tin-free radical reactions mediated by organoboron compounds (2006) | Vincent Darmency | 83 Citations [scispace.com]
- 14. [PDF] Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. | Semantic Scholar [semanticscholar.org]
- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. soc.chim.it [soc.chim.it]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Alkylation Reactions with 3-Bromo-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Bifunctional Building Block
3-Bromo-3-buten-1-ol is a versatile bifunctional molecule offering two distinct reactive centers: a primary alcohol and a vinyl bromide.[1][2][3][4][5][6][7] This unique combination allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The hydroxyl group can be readily derivatized or transformed, while the vinyl bromide moiety is an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling and substitution reactions. These characteristics make this compound a key intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents.
This guide provides a comprehensive overview of alkylation reactions involving this compound, with a focus on both O-alkylation of the alcohol and C-alkylation at the vinyl bromide position. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
PART 1: O-Alkylation of this compound via Williamson Ether Synthesis
The conversion of the primary alcohol in this compound to an ether is most commonly achieved through the Williamson ether synthesis. This venerable reaction proceeds via an SN2 mechanism, involving the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[8][9][10]
Mechanistic Considerations and Experimental Choices
The first step in the Williamson ether synthesis is the quantitative deprotonation of the alcohol.[8] Due to the relatively low acidity of primary alcohols, a strong base is required. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas. The choice of an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial. These solvents effectively solvate the cation of the base (e.g., Na⁺) without solvating the alkoxide nucleophile, thereby enhancing its reactivity.
The second step is the nucleophilic attack of the in situ generated alkoxide on an alkyl halide. For a successful SN2 reaction, the alkyl halide should be unhindered, with methyl and primary alkyl halides giving the best results.[9][10] Secondary alkyl halides can also be used, but may lead to competing elimination reactions. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.
A key consideration when working with this compound is the potential for intramolecular side reactions. Once the alkoxide is formed, there is a possibility of an intramolecular SN2' reaction, where the alkoxide attacks the vinyl bromide moiety. However, the formation of a strained four-membered ring makes this process less favorable than the intermolecular reaction with an added alkyl halide, especially when the alkyl halide is used in excess.
Diagram: O-Alkylation Workflow
Caption: General workflow for the O-alkylation of this compound.
Protocol 1: General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of this compound using sodium hydride and a primary alkyl halide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1-1.5 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkyl halides.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible deprotonation. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvent to enhance nucleophilicity of the alkoxide. |
| Temperature | 0 °C to reflux | Initial cooling for safety, heating may be needed for reaction completion. |
| Alkyl Halide | Methyl or Primary | Minimizes competing elimination reactions. |
PART 2: C-Alkylation at the Vinyl Bromide Position
The vinyl bromide moiety of this compound is a versatile handle for the formation of new carbon-carbon bonds. This can be achieved through several powerful methods, including the formation of a Grignard reagent followed by reaction with an electrophile, or through transition metal-catalyzed cross-coupling reactions.
Method 1: Grignard Reagent Formation and Subsequent Alkylation
The formation of a Grignard reagent from this compound presents a challenge due to the presence of the acidic hydroxyl proton. The Grignard reagent is a strong base and will be quenched by the alcohol. Therefore, a protection strategy for the alcohol is necessary before attempting to form the Grignard reagent. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group, which is stable to Grignard formation conditions and can be easily removed later.
Diagram: C-Alkylation via Grignard Reagent
Caption: Workflow for C-alkylation using a Grignard reagent strategy.
Protocol 2: C-Alkylation via Grignard Reagent (after protection)
This protocol outlines the protection of the alcohol, formation of the Grignard reagent, and subsequent reaction with an electrophile.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-Dibromoethane
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrabutylammonium fluoride (TBAF)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Protection of the Alcohol:
-
Dissolve this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the TBDMS-protected alcohol.
-
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5 equivalents) and a small crystal of iodine.
-
Add a small amount of a solution of the TBDMS-protected this compound (1.0 equivalent) in anhydrous THF.
-
Gently warm the flask to initiate the reaction (the color of iodine will fade).
-
Once initiated, add the remaining solution of the protected alcohol dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of the electrophile (e.g., an aldehyde, 1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
-
Work-up and Deprotection:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in THF and add TBAF (1.0 M in THF, 1.2 equivalents). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Quench with water, extract with diethyl ether, wash with brine, dry, and concentrate.
-
Purify the final product by flash column chromatography.
-
Method 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds with vinyl halides. The Suzuki, Heck, and Sonogashira reactions are particularly relevant for the C-alkylation of this compound. A significant advantage of these methods is that they are often tolerant of the free hydroxyl group, potentially avoiding the need for protection and deprotection steps.
-
Suzuki Coupling: This reaction couples the vinyl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[5][11][12][13][14] It is an excellent method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.
-
Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[6][15][16][17]
-
Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce a conjugated enyne.[2][3][18][19]
Diagram: Palladium-Catalyzed Cross-Coupling
Caption: Overview of key palladium-catalyzed C-alkylation reactions.
Protocol 3: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system often enhances reaction rate and yield. |
| Temperature | 80-100 °C | Provides thermal energy for the catalytic cycle. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The strategic alkylation of its two distinct functional groups, the primary alcohol and the vinyl bromide, opens up a vast chemical space for exploration. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to design and execute their synthetic strategies with confidence. Careful consideration of the substrate's unique reactivity and the appropriate choice of reaction conditions are paramount to achieving successful outcomes in the alkylation of this valuable bifunctional intermediate.
References
-
Reactions of organocopper reagents. In: Wikipedia. Wikimedia Foundation. [Link]
-
Williamson Ether Synthesis. Edubirdie. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Williamson ether synthesis. In: Wikipedia. Wikimedia Foundation. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]
-
Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC. National Institutes of Health. [Link]
-
Nucleophilic Substitution Reactions at Vinylic Carbons. ResearchGate. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
Sonogashira coupling. In: Wikipedia. Wikimedia Foundation. [Link]
-
Nucleophile-Selective Cross-Coupling Reactions with Vinyl and Alkynyl Bromides on a Dinucleophilic Aromatic Substrate. University of Bristol Research Portal. [Link]
-
Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
This compound - High purity | EN. Georganics. [Link]
- Method for preparing 3-methyl-3-buten-1-ol.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. [Link]
-
21.01.1: Heck Reaction. Chemistry LibreTexts. [Link]
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC. National Institutes of Health. [Link]
-
This compound. PubChem. [Link]
-
Access to (E)-δ-Vinyl-Homoallylic Alcohols/Ethers/Pyrazoles by Ring-opening Nucleophilic Substitution of cyclopropyl allylic alcohols. ResearchGate. [Link]
-
Comparison of the three classes of intramolecular reactions utilized... ResearchGate. [Link]
-
Access to (E)-δ-vinyl-homoallylic alcohols/ethers/pyrazoles by ring-opening nucleophilic substitution of cyclopropyl allylic alcohols. Organic Chemistry Frontiers. RSC Publishing. [Link]
-
Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. ChemRxiv. [Link]
Sources
- 1. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. kbfi.ee [kbfi.ee]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Heck Reaction [organic-chemistry.org]
- 7. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. mdpi-res.com [mdpi-res.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: A Detailed Guide to the Acetylation of 3-Bromo-3-buten-1-ol
Abstract
This document provides a comprehensive, technically detailed guide for the acetylation of 3-bromo-3-buten-1-ol to synthesize 3-bromo-3-buten-1-yl acetate. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The application note delves into the underlying chemical principles, provides a robust, step-by-step experimental procedure, and offers expert insights into process optimization and troubleshooting. All procedural steps are grounded in established chemical literature to ensure reliability and reproducibility.
Introduction: The Synthetic Utility of 3-Bromo-3-buten-1-yl Acetate
This compound is a valuable bifunctional molecule, possessing both a primary alcohol and a vinyl bromide moiety. The selective protection of the hydroxyl group via acetylation is a crucial step in multi-step syntheses, enabling subsequent modifications at the vinyl bromide position without interference from the reactive alcohol. The resulting product, 3-bromo-3-buten-1-yl acetate, serves as a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds.
The acetylation reaction, in this context, is an esterification process where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is a commonly employed reagent for this transformation due to its high reactivity and the favorable thermodynamics of the reaction. The reaction is typically catalyzed by a base, such as pyridine, which serves multiple roles in the reaction mechanism.[1][2]
The Chemistry: Mechanism of Pyridine-Catalyzed Acetylation
The acetylation of an alcohol using acetic anhydride is significantly accelerated by the presence of a nucleophilic catalyst, most commonly pyridine or 4-dimethylaminopyridine (DMAP).[3] While alcohols can react with acetic anhydride alone, the rate is often slow.[4] Pyridine's role is multifaceted:
-
Nucleophilic Catalyst: Pyridine initially attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself.[1]
-
Base: Following the alcohol's attack on the N-acetylpyridinium ion, the resulting protonated intermediate is deprotonated by another molecule of pyridine, regenerating the catalyst and neutralizing the acetic acid byproduct.[1][2]
This catalytic cycle allows the reaction to proceed efficiently under mild conditions.
Experimental Protocol: Synthesis of 3-Bromo-3-buten-1-yl Acetate
This protocol outlines a standard laboratory procedure for the acetylation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | A primary alcohol.[5] |
| Acetic Anhydride | Reagent Grade, ≥98% | Commercially Available | Corrosive and moisture-sensitive. |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Use freshly opened or distilled. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Can be substituted with ethyl acetate.[3] |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Prepared in-house | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | For workup.[6] |
| Brine (Saturated NaCl) | Aqueous | Prepared in-house | For workup.[6] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or butyl rubber).[7][8]
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the alcohol in anhydrous pyridine (approximately 5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the resulting solution to 0 °C using an ice bath.
Acetylation Reaction
-
Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the cooled solution dropwise via a syringe.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
Workup and Extraction
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[2] This step is crucial for efficient purification.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.[3]
-
Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
Purification
-
Purify the crude 3-bromo-3-buten-1-yl acetate by flash column chromatography on silica gel.[11]
-
Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to isolate the pure product. The optimal eluent ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product.
Characterization and Expected Results
The final product, 3-bromo-3-buten-1-yl acetate, should be a colorless to pale yellow oil. The purity and identity of the compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To verify the presence of the ester carbonyl group and the absence of the starting alcohol's hydroxyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Add additional acetic anhydride, allow the reaction to stir for a longer duration at room temperature. |
| Low Yield | Inefficient extraction, loss during purification. | Ensure complete extraction and careful handling during column chromatography. |
| Product Contamination | Residual pyridine or acetic acid. | Perform the aqueous washes thoroughly during the workup. Co-evaporation with toluene is effective for pyridine removal.[2] |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Unveiling the Potential of a Bifunctional C4 Building Block
An In-Depth Guide to the Synthetic Utility of 3-Bromo-3-buten-1-ol
In the intricate world of total synthesis, the strategic selection of starting materials is paramount. This compound emerges as a highly valuable and versatile C4 building block, offering chemists a unique combination of reactive handles within a compact framework.[1][2][3][4] Its structure incorporates a vinyl bromide, a moiety primed for a variety of powerful carbon-carbon bond-forming cross-coupling reactions, and a primary alcohol, which provides a site for nucleophilic transformations, protection, or further functionalization. This dual functionality allows for sequential and orthogonal chemical modifications, making it an attractive precursor for constructing complex molecular architectures found in natural products and pharmaceutical agents.
This guide provides an in-depth exploration of this compound's applications in organic synthesis. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization.
Caption: Key reactive sites and corresponding synthetic applications of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety is the cornerstone of this compound's utility in cross-coupling chemistry. Palladium catalysis provides a mild and efficient means to construct new carbon-carbon bonds, a fundamental operation in total synthesis.[5]
Causality Behind Experimental Choices: The success of these reactions hinges on maintaining a productive catalytic cycle. Key considerations include:
-
Palladium Source & Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the associated ligand (e.g., phosphines like PPh₃, SPhos) is critical.[6] The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity and steric environment, influencing reaction efficiency and scope.
-
Base: A base is required to activate the organoboron or terminal alkyne partner and to neutralize the hydrogen halide produced during the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) depends on the specific coupling reaction and substrate tolerance.[5][7]
-
Solvent: Solvents are chosen to dissolve all reactants and facilitate the reaction. Often, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is used, particularly in Suzuki couplings, to dissolve both the organic substrate and the inorganic base.[5][6]
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Therefore, reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using degassed solvents to prevent catalyst deactivation.[5][6]
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.[5]
Suzuki-Miyaura Coupling
This reaction forms a C(sp²)-C(sp²) bond between the vinyl bromide and an organoboron compound (typically a boronic acid or ester). It is exceptionally versatile for synthesizing substituted styrenes, dienes, and other complex alkenes.
Representative Quantitative Data:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2)/SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 3 | Vinylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | THF/H₂O | 80 | 85 |
| Note: Data is representative and may vary based on specific conditions and substrate purity.[5][6] |
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 4-phenyl-3-buten-1-ol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[7]
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[8]
-
Degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)[7]
-
Standard flame-dried Schlenk flask, condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.[7]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.[7]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired product.[5]
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood.[7]
-
This compound is harmful if swallowed and can cause skin and eye irritation.[2][4] Wear appropriate personal protective equipment (PPE).
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the vinyl bromide with a terminal alkyne. This reaction is a powerful tool for constructing enynes, which are valuable intermediates in natural product synthesis. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[5]
Protocol 2: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 5-phenyl-3-penten-1-yn-5-ol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)[6]
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)[6]
-
Degassed Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Degassed Tetrahydrofuran (THF), 5 mL
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon.
-
Add a solution of this compound in degassed THF.
-
Add phenylacetylene followed by degassed triethylamine.[5]
-
Stir the reaction at 65 °C for 12 hours, monitoring by TLC.[6]
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the desired enyne.[5]
Part 2: Cycloaddition Reactions
The alkene functionality in this compound can participate as a 2π-electron component in various cycloaddition reactions, providing access to five- and six-membered ring systems.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
This class of reactions is highly effective for constructing five-membered heterocycles.[9][10] The double bond of this compound can react with a 1,3-dipole, such as a nitrone or an azide, to form isoxazolidine or triazoline rings, respectively.[11][12] These reactions are often highly regioselective and stereoselective.
Caption: Conceptual workflow for a [3+2] cycloaddition reaction.
The reaction between this compound and a diarylnitrone, for instance, would be expected to proceed with full regio- and stereoselectivity, leading to substituted 4-nitroisoxazolidines, which can be valuable synthetic intermediates.[12]
[4+2] Cycloaddition (Diels-Alder Reaction)
While less reactive than electron-deficient alkenes, the double bond in this compound can still function as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes or under thermal/Lewis acid-catalyzed conditions. This provides a direct route to functionalized six-membered rings.
Part 3: Grignard Reagent Formation and Subsequent Reactions
The vinyl bromide can be converted into a nucleophilic organometallic species. However, the presence of the acidic hydroxyl group necessitates a protection strategy prior to the formation of a Grignard reagent.
Causality and Troubleshooting:
-
Protection is Mandatory: The hydroxyl proton will quench the highly basic Grignard reagent as it forms. Protection with a group stable to Grignard conditions, such as a silyl ether (e.g., TBDMS, TIPS), is essential.
-
Anhydrous Conditions: Grignard reagents react readily with water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent reagent decomposition.[6]
-
Initiation: The reaction between magnesium and the bromide can sometimes be slow to start. Adding a small crystal of iodine or gentle warming can help initiate the reaction.[6]
-
Wurtz Coupling: A common side reaction is the coupling of the formed Grignard reagent with the starting bromide. To minimize this, the bromide solution should be added slowly to the magnesium suspension to maintain a low concentration in the reaction mixture.[6]
Protocol 3: Protection and Grignard Reaction with an Electrophile
Objective: To synthesize a tertiary alcohol via reaction with a ketone.
Part A: Protection of the Alcohol
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add an amine base such as triethylamine (1.5 equiv) or imidazole (1.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Work up by washing with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate to yield the protected alcohol, which can be purified by chromatography if necessary.
Part B: Grignard Formation and Reaction
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere.[6]
-
Add a small crystal of iodine.
-
Add a small portion of a solution of the TBDMS-protected this compound (1.0 equiv) in anhydrous THF via the dropping funnel. Gentle warming may be required for initiation.[6]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, stir for an additional hour to ensure complete formation.
-
Cool the resulting Grignard solution to 0 °C.
-
Add a solution of an electrophile (e.g., acetone, 1.0 equiv) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The silyl protecting group can be removed under standard conditions (e.g., TBAF in THF) and the final product purified by column chromatography.[8]
Conclusion
This compound stands out as a powerful and adaptable building block for modern organic synthesis. Its capacity to undergo a range of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions, allows for the efficient introduction of a functionalized four-carbon unit. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals to harness the full synthetic potential of this valuable reagent in the pursuit of complex molecular targets.
References
- Application Notes and Protocols for the Use of 3-Bromo-1-butene in Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-1-butene - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- 3-Buten-1-ol synthesis - ChemicalBook.
- Draw the elimination products that are formed when 3-bromo-3-methyl-1-butene reacts with a. CH3O−. | Study Prep in Pearson+.
- 3-bromo-1-butanol - Sigma-Aldrich.
- This compound - High purity | EN - Georganics.
- Reaction of 3-buten-1-ol with HBr yields a mixture of two produc.. - Filo.
- Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene - Chemistry Stack Exchange.
- This compound 98 76334-36-6 - Sigma-Aldrich.
- This compound 98 76334-36-6 - Sigma-Aldrich.
- This compound | C4H7BrO | CID 533975 - PubChem.
- This compound 98 76334-36-6 - Sigma-Aldrich.
- Cycloaddition Reactions - ChemTalk.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene - Benchchem.
- The [3+2]Cycloaddition Reaction.
- This compound 98 76334-36-6 - Sigma-Aldrich.
- 1,3-Dipolar Cycloaddition Reactions In Aqueous Media and Investigations Into Solid Phase Ether Synthesis.
- A Comparative Guide to the Experimental Applications of 3-Bromo-1-butene - Benchchem.
- Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate.
- CN102295530B - Synthetic method of 3-buten-1-ol - Google Patents.
- The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC - NIH.
- Natural products as inspiration for the development of new synthetic methods - PMC - NIH.
- Cycloaddition Reactions of Butadiene and 1,3‐Dipoles to Curved Arenes, Fullerenes, and Nanotubes - SciSpace.
Sources
- 1. 3-bromo-1-butanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-3-buten-1-ol
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a paramount objective for drug development professionals and research scientists. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, represent one of the most powerful and versatile methodologies for this purpose.[1][2] This guide focuses on a particularly valuable, yet underutilized, bifunctional building block: This compound .
With its vinyl bromide moiety, this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions.[3] Simultaneously, its primary alcohol functionality provides a reactive handle for subsequent synthetic transformations, such as oxidation, esterification, or etherification. This dual reactivity makes it an ideal precursor for the efficient synthesis of complex molecular architectures, particularly functionalized allylic alcohols, which are prevalent motifs in natural products and pharmaceutical agents.
This document serves as a comprehensive technical guide, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for leveraging this compound in key cross-coupling transformations.
PART 1: The Engine of C-C Bond Formation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions. The cycle universally begins with the oxidative addition of the organic halide to the active Pd(0) species.[1]
The three core steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex.[6]
-
Transmetalation / Olefin Insertion: In reactions like the Suzuki or Sonogashira coupling, a nucleophilic organometallic reagent transfers its organic group to the palladium center (transmetalation).[1] In the Heck reaction, an alkene coordinates to the palladium and then undergoes migratory insertion into the palladium-carbon bond.[7]
-
Reductive Elimination / β-Hydride Elimination: In Suzuki and Sonogashira reactions, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst.[6] In the Heck reaction, a β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst in the presence of a base.[8]
PART 2: Key Applications and Methodologies
The vinyl bromide of this compound is amenable to a variety of powerful cross-coupling reactions. We will explore the three most impactful: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Synthesis of Arylated and Vinyl-Substituted Allylic Alcohols
Application Note: The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[2][9] Coupling this compound with aryl or vinyl boronic acids provides direct access to 3-aryl-3-buten-1-ols or conjugated diene-alcohols. These products are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.[10] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation.[11]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of vinyl halides, which can serve as a robust starting point for optimizing reactions with this compound.
| Entry | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | ~85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | ~90-98 |
| 3 | (E)-Styrylboronic Acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 65 | ~80-90 |
Heck Reaction: Synthesis of Substituted Alkenes
Application Note: The Heck reaction facilitates the coupling of a vinyl halide with an alkene, creating a new, more substituted alkene.[12][13] When applied to this compound, this reaction allows for the synthesis of substituted dienes, which are versatile precursors for cycloaddition reactions and other transformations. The reaction typically requires a base, often a tertiary amine like triethylamine (Et₃N), to regenerate the active Pd(0) catalyst.[8] Stereoselectivity is a key feature, often yielding the trans substituted product with high fidelity.[12]
Quantitative Data for Heck Reaction
This table provides representative conditions for the Heck coupling of vinyl bromides.[10][14]
| Entry | Alkene Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | ~70-85 |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Acetonitrile | 80 | ~80-95 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | ~60-75 |
Sonogashira Coupling: Synthesis of Conjugated Enynes
Application Note: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[15][16] This reaction, when applied to this compound, produces valuable conjugated 1,3-enynes. These structural motifs are found in many natural products and are versatile intermediates in organic synthesis. The reaction is uniquely co-catalyzed by palladium and copper(I) salts (typically CuI) and is carried out under mild conditions with an amine base, such as triethylamine or diisopropylamine.[10][17]
Quantitative Data for Sonogashira Coupling
This table provides representative conditions for the Sonogashira coupling of vinyl bromides.[10][14]
| Entry | Alkyne Partner | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | ~85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Benzene | 70 | ~80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 50 | ~90-98 |
PART 3: Experimental Protocols and Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires meticulous attention to detail, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.[18]
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.[14]
Materials:
-
This compound (1.0 equiv, e.g., 151 mg, 1.0 mmol)
-
Phenylboronic Acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)
-
Toluene (5 mL) and Water (1 mL), degassed
-
Flame-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-3-buten-1-ol.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol provides a general method for the Heck coupling reaction.[10]
Materials:
-
This compound (1.0 equiv, e.g., 151 mg, 1.0 mmol)
-
Styrene (1.5 equiv, e.g., 156 mg, 1.5 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 12.2 mg, 0.04 mmol)
-
Triethylamine (Et₃N) (2.0 equiv, 202 mg, 2.0 mmol)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Flame-dried sealed tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealed tube containing a magnetic stir bar, combine Pd(OAc)₂, P(o-tol)₃, and this compound.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Reagent Addition: Add the degassed DMF, followed by triethylamine and styrene via syringe.
-
Reaction: Tightly seal the tube and heat the reaction mixture to 110 °C in an oil bath. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into 25 mL of water and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure product.
Conclusion
This compound is a potent and versatile building block for modern synthetic chemistry. Its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provides efficient and direct routes to a diverse array of functionalized allylic alcohols, dienes, and enynes. By understanding the core catalytic principles and applying the robust protocols detailed in this guide, researchers, scientists, and drug development professionals can effectively unlock the synthetic potential of this valuable intermediate to accelerate innovation in their respective fields.
References
- Vertex AI Search. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- Santa Cruz Biotechnology. This compound | CAS 76334-36-6.
- BenchChem. (2025). Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Vertex AI Search. Cross-Coupling Reactions Guide.
- BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromo-1-butene in Cross-Coupling Reactions.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Chemistry Portal. Heck Reaction.
- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- Wikipedia. Sonogashira coupling.
- De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
- Myers, A. G. Research Group. The Suzuki Reaction.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube.
- PubChem. This compound.
- ChemicalBook. 3-Buten-1-ol synthesis.
- University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- BenchChem. (2025). 3-Bromo-1-butene: A Versatile Precursor in Organic Synthesis for Pharmaceutical and Fine Chemical Development.
- BenchChem. (2025). A Comprehensive Technical Review of 3-Bromo-1-butene: Synthesis, Reactivity, and Applications.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. scbt.com [scbt.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Formation of a Grignard Reagent from 3-Bromo-3-buten-1-ol
Abstract
This document provides a comprehensive guide for the successful formation of the Grignard reagent derived from 3-bromo-3-buten-1-ol. The inherent challenge in this synthesis lies in the presence of a protic hydroxyl group, which is incompatible with the highly basic nature of the Grignard reagent.[1][2][3] This guide details a robust, three-stage protocol: (1) protection of the alcohol functionality, (2) formation of the vinyl Grignard reagent, and (3) deprotection to yield the desired hydroxy-functionalized Grignard reagent equivalent. We will explore the rationale behind the choice of protecting groups, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting. This application note is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: The Challenge and Opportunity of Hydroxy-Functionalized Grignard Reagents
Grignard reagents are powerful tools in synthetic organic chemistry, renowned for their ability to form new carbon-carbon bonds.[4][5][6] Vinyl Grignard reagents, in particular, are valuable for introducing vinyl groups into molecules, a common motif in many natural products and pharmaceuticals.[5][7] The synthesis of a Grignard reagent from this compound presents a significant challenge due to the acidic proton of the hydroxyl group. Grignard reagents are potent bases and will readily deprotonate the alcohol, quenching the reagent and preventing the desired reaction.[2][3]
To overcome this, a protecting group strategy is essential.[1][8][9] By temporarily masking the hydroxyl group with a functionality that is inert to the Grignard formation conditions, the synthesis can proceed. The subsequent removal of this protecting group reveals the desired hydroxy-functionalized Grignard reagent, a versatile synthon for further transformations.
This guide will focus on two common and effective protecting groups for alcohols: the tert-butyldimethylsilyl (TBDMS or TBS) ether and the tetrahydropyranyl (THP) ether.[8][10][11] We will provide detailed protocols for both protection and deprotection, as well as the critical Grignard reagent formation step.
Mechanistic Considerations and Strategy
The overall synthetic strategy involves a three-step sequence: protection, Grignard formation, and deprotection. The choice of protecting group is critical and depends on the overall synthetic plan and the compatibility with other functional groups in the molecule.
Protecting Group Selection
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF or mild acid | High stability to a wide range of reagents, easy to introduce and remove.[10][12] | Silicon-based, may require specific conditions for removal. |
| THP Ether | Dihydropyran (DHP), catalytic acid (e.g., PPTS) | Aqueous acid (e.g., HCl, AcOH) | Inexpensive, stable to basic and nucleophilic reagents.[11][13][14] | Introduces a new stereocenter, can be sensitive to strong Lewis acids.[11][14] |
The following diagram illustrates the overall workflow:
Caption: Overall workflow for the formation and use of the Grignard reagent from this compound.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Iodine crystal or 1,2-dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried or oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group stable to Grignard reaction conditions.[10][12]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.
Protocol 2: Protection of this compound as a THP Ether
This protocol details the formation of a tetrahydropyranyl (THP) ether, another suitable protecting group for alcohols.[11][13][14]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude THP-protected alcohol is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.
Protocol 3: Formation of the Grignard Reagent
This protocol is applicable to both the TBDMS- and THP-protected this compound. Strict anhydrous and inert conditions are paramount for success.[15][16]
Caption: Experimental workflow for the preparation of the Grignard reagent.
Step-by-Step Procedure:
-
Magnesium Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet, place magnesium turnings (1.5 eq). Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[4][15] Gently warm the flask with a heat gun under a stream of inert gas until the color of the iodine fades or effervescence is observed.[5][15] Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of the protected this compound (1.0 eq) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature.[17]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining solution of the protected haloalcohol dropwise from the dropping funnel at a rate that maintains a gentle reflux.[17]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting grayish, cloudy solution is the desired Grignard reagent.
Protocol 4: Deprotection
The choice of deprotection method depends on the protecting group used.
TBDMS Deprotection:
-
Following the reaction of the Grignard reagent with an electrophile and aqueous workup, the TBDMS ether can be cleaved.
-
To the crude product dissolved in THF, add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the deprotected product by flash column chromatography.
THP Deprotection:
-
After the Grignard reaction and workup, dissolve the crude product in a mixture of acetic acid and water (e.g., 3:1) or in methanol with a catalytic amount of a strong acid (e.g., HCl).[11][13]
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction fails to initiate | Inactive magnesium surface (MgO layer).[15] | Use fresh magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[15] |
| Wet glassware or solvent. | Ensure all glassware is rigorously dried and use anhydrous solvents. | |
| Low yield of Grignard reagent | Incomplete reaction. | Increase reaction time or gently heat the mixture. |
| Wurtz coupling side reaction. | Add the haloalcohol solution slowly to maintain a low concentration in the reaction mixture.[17] | |
| Darkening of the reaction mixture | Decomposition of the Grignard reagent. | This can occur with prolonged heating. Use the Grignard reagent as soon as it is prepared. |
| Impurities in the starting materials. | Purify the protected haloalcohol before use. |
Conclusion
The formation of a Grignard reagent from this compound is a synthetically valuable transformation that requires a careful and methodical approach. By employing a suitable protecting group strategy, such as the use of TBDMS or THP ethers, the incompatibility of the acidic hydroxyl group can be effectively overcome. The protocols outlined in this application note provide a reliable foundation for the successful synthesis and subsequent utilization of this versatile Grignard reagent in a variety of synthetic applications. Adherence to strict anhydrous and inert reaction conditions is critical for achieving high yields and purity.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development.
- The Grignard Reaction.
- Protection of Alcohols - Chemistry LibreTexts.
- Preparation of Vinyl Grignard Reagents from Vinyl Iodide: Application Notes and Protocols - Benchchem.
- Alcohol Protecting Groups - Organic Chemistry Tutor.
- preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles) - UNL Digital Commons.
- Hydroxyl Protecting Groups In Multi-Step Syntheses - ZM Silane Limited.
- Technical Support Center: Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction - Benchchem.
- How do Grignard Activating Reagents work? - ResearchGate.
- Protecting Groups For Alcohols - Master Organic Chemistry.
- Protecting Groups For Alcohols - Chemistry Steps.
- Application Notes and Protocols: Synthesis of Grignard Reagents for Branched Alkane Formation - Benchchem.
-
THP ether protecting group - example - YouTube. Available at: [Link]
-
A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Alcohol Protecting Groups.
- Grignard Reaction.
- Protecting Groups In Grignard Reactions - Master Organic Chemistry.
- Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene - Benchchem.
-
Grignard reagent - Wikipedia. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]
- 4.5 Tetrahydropyranyl (THP) and Related Ethers.
-
Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. Available at: [Link]
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
Vinyl halide - Wikipedia. Available at: [Link]
-
Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC - NIH. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]
-
The Grignard Reagents | Organometallics - ACS Publications. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
-
grignard reagent formation: Topics by Science.gov. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Intermolecular Versus Intramolecular Reactions - Chemistry LibreTexts. Available at: [Link]
-
Intermolecular vs intramolecular reactions - YouTube. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vinyl halide - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. zmsilane.com [zmsilane.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. adichemistry.com [adichemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Reactivity of 3-Bromo-3-buten-1-ol with Organometallic Reagents: A Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount for the rapid assembly of complex molecular architectures. 3-Bromo-3-buten-1-ol emerges as a particularly valuable synthon, possessing two distinct and synthetically useful functional groups: a vinyl bromide amenable to a host of cross-coupling reactions, and a primary alcohol that can serve as a handle for further functionalization or as a key pharmacophoric element. This dual-functionality, however, presents a classic chemoselectivity challenge. This guide provides an in-depth exploration of the reactions between this compound and various classes of organometallic reagents, offering field-proven insights, detailed protocols, and mechanistic rationale to empower researchers in drug discovery and chemical development.
The strategic advantage of using this compound lies in its ability to participate in C(sp²)-C(sp²) and C(sp²)-C(sp³) bond-forming reactions without the need for a protecting group on the hydroxyl moiety, streamlining synthetic sequences and improving atom economy. This note will delve into the nuances of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Negishi, and Stille couplings—and the distinct reactivity profiles of Grignard and organocuprate reagents.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, renowned for their mild conditions and exceptional functional group tolerance.[1] The vinyl bromide of this compound is an excellent electrophilic partner for these transformations. A key advantage is the general compatibility of these reactions with unprotected hydroxyl groups, which often do not interfere with the catalytic cycle.[2]
The Suzuki-Miyaura Coupling: A Robust and Tolerant Method
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis due to the stability and low toxicity of the boron reagents.[3] Crucially, this reaction has been successfully applied to this compound, demonstrating its utility in synthesizing substituted homoallylic alcohols. A study by Molander and co-workers specifically utilized this compound in cross-coupling reactions with potassium alkenyltrifluoroborates, achieving good yields and confirming the compatibility of the free alcohol.[2]
The catalytic cycle, illustrated below, begins with the oxidative addition of the vinyl bromide to a Pd(0) complex. This is followed by transmetalation with a boronate species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of water in many Suzuki protocols is well-tolerated by the hydroxyl group of the substrate.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol is adapted from established procedures for the coupling of this compound with potassium alkenyltrifluoroborates.[2]
-
Reagent Preparation: In a reaction vessel, combine the potassium alkenyltrifluoroborate (1.1 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Reaction Setup: Place the vessel under an inert atmosphere (Argon or Nitrogen). Add a degassed solvent mixture of THF and water (10:1 ratio).
-
Substrate Addition: Add this compound (1.0 equiv) to the stirred mixture.
-
Reaction Conditions: Heat the mixture to 70 °C and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Organoboron Reagent | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K[(E)-Dec-1-enyl]BF₃ | Pd(OAc)₂ (5) / PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O | 70 | 2 | ~85% |
| K[(Z)-Styryl]BF₃ | Pd(OAc)₂ (5) / PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O | 70 | 3 | ~78% |
| K[(E)-4-Phenylbut-1-enyl]BF₃ | Pd(OAc)₂ (5) / PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O | 70 | 2.5 | ~86% |
Data adapted from analogous reactions reported in the literature.[2]
The Negishi and Stille Couplings: Expanding the Scope
The Negishi coupling utilizes highly reactive organozinc reagents, which are known for their high functional group tolerance, making them suitable for complex substrates.[4] The Stille reaction employs organostannanes, which are valued for their stability to air and moisture and their compatibility with a vast range of functional groups, including unprotected alcohols.[2]
While specific examples with this compound are not prominently documented, the well-established tolerance of these reactions for both vinyl bromides and primary alcohols allows for the confident application of generalized protocols.
Caption: General experimental workflow for cross-coupling reactions.
-
Organozinc Preparation (if not commercial): Prepare the organozinc reagent (R-ZnBr) by reacting the corresponding organolithium or Grignard reagent with anhydrous ZnCl₂ in THF.
-
Reaction Setup: To a flame-dried flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and anhydrous THF.
-
Substrate Addition: Add this compound (1.0 equiv).
-
Reagent Addition: Slowly add the solution of the organozinc reagent (1.2-1.5 equiv) at room temperature.
-
Reaction Conditions: Stir at room temperature or heat gently (40-50 °C) until completion.
-
Work-up & Purification: Quench with saturated aqueous NH₄Cl and follow the purification steps outlined for the Suzuki reaction.
Best Practices & Troubleshooting for Cross-Coupling
-
Isomerization: A potential side reaction with allylic systems is isomerization of the double bond. With this compound, this is less of a concern as the vinyl bromide is directly involved. However, the resulting homoallylic alcohol product could potentially isomerize under harsh conditions. Careful selection of mild bases and lower reaction temperatures is advised.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and reactions are run under a strictly inert atmosphere to prevent catalyst oxidation and deactivation.
-
Homocoupling: Homocoupling of the organometallic reagent can compete with the desired cross-coupling. This can often be minimized by slow addition of the organometallic reagent and using the appropriate catalyst/ligand system.
Section 2: Grignard and Organocuprate Reagents
Grignard Reagents: A Chemoselectivity Challenge
Grignard reagents (R-MgX) are powerful nucleophiles but also strong bases. This duality presents a critical chemoselectivity issue with this compound, which has two electrophilic sites: the C-Br bond and the acidic proton of the alcohol.
-
Acid-Base Reaction: The primary and most rapid reaction will be the deprotonation of the hydroxyl group by the Grignard reagent. This consumes one equivalent of the reagent to form a magnesium alkoxide.
-
Nucleophilic Attack: A second equivalent of the Grignard reagent is required to act as a nucleophile. However, direct reaction with the vinyl bromide is often sluggish.
Recommendation: For a successful C-C bond formation, at least two equivalents of the Grignard reagent must be used. Alternatively, and more efficiently, the alcohol should be protected (e.g., as a silyl ether) prior to the reaction to prevent the acid-base side reaction.
Caption: Competing reaction pathways for Grignard reagents.
Organocuprates (Gilman Reagents): Softer Nucleophiles for Coupling
Lithium diorganocuprates (R₂CuLi), or Gilman reagents, are significantly softer and less basic nucleophiles than Grignard reagents. This makes them highly effective for coupling with vinyl halides, often with greater chemoselectivity. While they can react with acidic protons, their lower basicity makes them more compatible with functional groups like alcohols compared to Grignards, though protection or the use of excess reagent is still a prudent consideration. The reaction typically proceeds via a mechanism distinct from a simple Sₙ2 pathway and is effective for forming C(sp²)-C(sp³) bonds.
-
Cuprate Preparation: Prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide (CuI) in an anhydrous ether solvent (e.g., THF or Et₂O) at low temperature (typically -78 °C to 0 °C).
-
Substrate Addition: Slowly add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the freshly prepared Gilman reagent at low temperature.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract with ether, wash the organic layers with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Conclusion and Future Outlook
This compound stands as a potent and versatile building block for synthetic chemists. Its reactivity is dominated by the vinyl bromide moiety, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been demonstrated to be highly effective for this substrate, proceeding efficiently without the need for hydroxyl protection. While Negishi and Stille couplings are also expected to be highly effective based on their known functional group tolerance, the use of hard organometallics like Grignard reagents requires careful consideration of chemoselectivity, often necessitating a protection strategy or the use of excess reagent. Organocuprates offer a milder alternative for direct coupling. By understanding the distinct mechanistic pathways and reactivity profiles detailed in this guide, researchers can strategically leverage this compound to construct complex target molecules with greater efficiency and control.
References
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). Wiley-VCH. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Larionov, E., Lin, L., Guénée, L., & Mazet, C. (2014). Scope and mechanism in palladium-catalyzed isomerizations of highly substituted allylic, homoallylic, and alkenyl alcohols. Journal of the American Chemical Society, 136(48), 16882–16894. [Link]
-
Jackson, J. (2017). Gilman Organocuprate Reagents. YouTube. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Anilkumar, G. (2021). Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview. ResearchGate. [Link]
- Weng, Z., et al. (2020). Patent No. US 10,689,365 B2.
-
Chiacchio, U., et al. (2014). CHIMICA - AMS Tesi di Dottorato. AMS Dottorato. [Link]
-
Fava, E. (2016). New insights into the alkoxycarbonylation of propargyl alcohol. ResearchGate. [Link]
-
Sieng, B. (2011). Synthesis of six- and seven-membered cyclic ethers by ring-closing metathesis and synthesis of the A-D fragment of gambieric acid A. University of Glasgow Theses. [Link]
- Zhuo, J., et al. (2013). Patent No. US 8,461,330 B2.
-
Wender, P. A., et al. (1981). Carboxylation of Propargyl Halides. ResearchGate. [Link]
Sources
Protecting Group Strategies for 3-Bromo-3-buten-1-ol: An Application Guide for Synthetic Chemists
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. The bifunctional nature of 3-bromo-3-buten-1-ol, possessing both a primary alcohol and a vinyl bromide, presents a classic chemoselectivity challenge. Unmasked, the hydroxyl group's nucleophilicity and acidity can interfere with a wide array of synthetic manipulations intended for other parts of a molecule. This guide provides an in-depth analysis of suitable protecting group strategies for the hydroxyl moiety of this compound, with a critical evaluation of the stability of the vinyl bromide under various protection and deprotection conditions.
The Synthetic Imperative for Protection
The primary alcohol in this compound can act as a nucleophile or a proton source, leading to undesired side reactions in the presence of strong bases (e.g., organometallics), acylating agents, or oxidizing agents.[1] Protecting the alcohol allows for a broader range of subsequent reactions, such as cross-coupling on the vinyl bromide, without compromising the hydroxyl functionality. The choice of protecting group is dictated by its ease of introduction, stability throughout the synthetic sequence, and, most critically, its selective removal without affecting the vinyl bromide.
Recommended Protecting Group Strategies
This section details three robust strategies for the protection of this compound, each with its unique advantages and considerations.
Silyl Ethers: The Workhorse of Alcohol Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and generally mild cleavage conditions.[2][3] For this compound, the tert-butyldimethylsilyl (TBS) group offers a good balance of stability and reactivity.
Protocol 1: Protection of this compound as a TBS Ether
This protocol outlines the formation of the tert-butyldimethylsilyl ether of this compound.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add TBSCl (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x V).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
-
Deprotection of the TBS Ether: A Critical Consideration
The standard method for silyl ether deprotection involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] However, research has shown that TBAF can induce dehydrobromination of vinyl bromides to yield terminal acetylenes. This presents a significant challenge for the deprotection of TBS-protected this compound.
Alternative Deprotection Strategy: Acid-Catalyzed Hydrolysis
A milder approach involves the use of a protic acid in an alcoholic solvent. This method avoids the use of fluoride and is less likely to affect the vinyl bromide moiety.
Protocol 2: Acid-Catalyzed Deprotection of TBS-Protected this compound
This protocol describes the removal of the TBS group under acidic conditions.
-
Materials:
-
TBS-protected this compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Acetic Acid
-
Methanol or a mixture of THF/water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBS-protected this compound (1.0 eq) in methanol.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility with Vinyl Bromide | Reference |
| TBS | TBSCl, Imidazole, DMF | p-TsOH, MeOH or AcOH, THF/H₂O | Good under acidic deprotection. Avoid TBAF. | [3][5] |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in MeOH) | Generally good, but monitor for side reactions. | [6][7] |
| THP | DHP, p-TsOH (cat.), CH₂Cl₂ | Acidic hydrolysis (e.g., AcOH in THF/H₂O) | Generally good, but monitor for side reactions. | [8][9] |
| Benzyl (Bn) | BnBr, NaH, THF | Catalytic Transfer Hydrogenolysis (e.g., Pd/C, HCOOH) | Good with careful selection of deprotection method. | [10][11] |
Table 1: Summary of Protecting Group Strategies for this compound
Ether-Based Protecting Groups: MOM and THP
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are classic acetal-based protecting groups that are stable to a wide range of non-acidic conditions.[8][12] Their removal is readily achieved by acidic hydrolysis.
Protocol 3: MOM Protection of this compound
-
Materials:
-
This compound
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and DIPEA (3.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add MOMCl (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 4: THP Protection of this compound
-
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and DHP (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C, add a catalytic amount of p-TsOH·H₂O.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Deprotection of MOM and THP Ethers
Both MOM and THP ethers are readily cleaved under mild acidic conditions. The vinyl bromide moiety is generally expected to be stable under these conditions, though it is always prudent to monitor for any potential side reactions.[6][13]
Protocol 5: Acidic Deprotection of MOM or THP Ethers
-
Materials:
-
MOM- or THP-protected this compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir at room temperature, monitoring by TLC.
-
Upon completion, carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash with brine, dry, and concentrate to yield the deprotected alcohol.
-
Figure 1: Workflow for Protection and Deprotection of this compound.
Benzyl Ether: A Robust and Orthogonal Protecting Group
The benzyl (Bn) ether is a highly stable protecting group, resistant to a wide range of acidic and basic conditions, making it suitable for complex synthetic sequences.[10] Its removal via catalytic hydrogenolysis offers an orthogonal deprotection strategy.
A Note on Hydrogenolysis and the Vinyl Bromide
Standard catalytic hydrogenolysis (H₂ gas, Pd/C) can lead to the reduction of the double bond in this compound.[14] However, catalytic transfer hydrogenolysis (CTH) offers a milder and often more chemoselective alternative.[11] This method uses a hydrogen donor in solution, such as formic acid or ammonium formate, and can be fine-tuned to selectively cleave the benzyl ether while preserving the alkene and vinyl bromide moieties.[15][16]
Protocol 6: Benzyl Protection of this compound
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir for 30 minutes at 0 °C, then add BnBr (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 7: Deprotection of Benzyl Ether via Catalytic Transfer Hydrogenolysis
-
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium formate
-
Methanol
-
Celite®
-
-
Procedure:
-
To a solution of the benzyl-protected alcohol (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Add formic acid (5.0 eq) or ammonium formate (5.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Conclusion and Recommendations
The selection of an appropriate protecting group for this compound is contingent upon the planned synthetic route.
-
TBS ethers are a reliable choice, provided that deprotection is carried out under acidic conditions to avoid elimination of the vinyl bromide.
-
MOM and THP ethers offer a good balance of stability and ease of removal under mild acidic conditions.
-
Benzyl ethers provide a robust and orthogonal protection strategy, with catalytic transfer hydrogenolysis being the recommended method for deprotection to ensure the integrity of the vinyl bromide and the double bond.
It is imperative for researchers to perform small-scale trial reactions to optimize conditions for their specific substrate and subsequent synthetic steps. This proactive approach will ensure the successful implementation of these protecting group strategies in the synthesis of complex target molecules.
References
- Mori, K., & Waku, M. (2005). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 46(45), 7741-7744.
- Bieg, T., & Szeja, W. (1985).
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Rao, H. S. P., & Reddy, K. S. (2000). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Tetrahedron Letters, 41(49), 9577-9580.
- Seeberger, P. H., & Werz, D. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 872-876.
- BenchChem. (2025). Technical Support Center: Selective Deprotection of Benzyl Ethers. Retrieved from a hypothetical BenchChem technical document.
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- ResearchGate. (2025). Selective Deprotection of Silyl Ethers.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Retrieved from a hypothetical BenchChem technical document.
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
- Fiveable. (n.d.). Protection of Alcohols. Retrieved from a hypothetical Fiveable Organic Chemistry Class Notes.
- Indian Academy of Sciences. (1985). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of Chemical Sciences, 94(3), 517-521.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from a hypothetical Gelest Technical Library document.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from a hypothetical university chemistry resource.
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
- University of Cambridge. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from a hypothetical university chemistry lecture note.
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- ResearchGate. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst.
- Journal of the Chemical Society, Perkin Transactions 1. (1985). Silyl enol ethers as new protecting groups for alkyl 4-halo-3-oxobutanoates; the preparation of pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts. J. Chem. Soc., Perkin Trans. 1, 2429-2436.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
- RSC Advances. (n.d.). A review on tetrahydropyranylation of alcohols and their conversion to other functional groups. RSC Adv.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
YouTube. (2019). THP group for protecting alcohols. Retrieved from [Link]...
- Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(5-6), 615-619.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Jack Westin. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- Georganics. (n.d.). This compound - High purity. Retrieved from a hypothetical Georganics product page.
- National Institutes of Health. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chem. Rev.
- National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1935.
- ResearchGate. (2025). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. researchgate.net [researchgate.net]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
experimental setup for reactions with 3-Bromo-3-buten-1-ol
An Application Guide to the Experimental Use of 3-Bromo-3-buten-1-ol
Authored by: A Senior Application Scientist
Introduction: The Utility of a Bifunctional Reagent
This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure incorporates a primary alcohol and a vinyl bromide, offering two distinct points for chemical modification. This unique arrangement allows for its use in a wide array of transformations, including palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds and intramolecular cyclizations to construct heterocyclic scaffolds.[1][2][3] The strategic importance of this reagent lies in its ability to introduce a C4 functionalized chain, making it a key intermediate in the synthesis of complex molecules such as α-methylene lactones and tricyclic sesquiterpenes.[1][2] This guide provides detailed protocols and the underlying scientific rationale for leveraging the reactivity of this compound in key synthetic applications.
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of a reagent's properties and hazards is foundational to safe and successful experimentation. This compound is a combustible liquid that is harmful if swallowed, causes serious eye damage, and may provoke an allergic skin reaction.[4][5][6] Adherence to strict safety protocols is mandatory.
Material Properties
| Property | Value | Source |
| CAS Number | 76334-36-6 | [5] |
| Molecular Formula | C₄H₇BrO | [5][7] |
| Molecular Weight | 151.00 g/mol | [5] |
| Appearance | Clear brown liquid, darkens on light exposure | [1][2] |
| Density | 1.522 g/mL at 25 °C | [1][2] |
| Boiling Point | 64-65 °C at 9 mmHg | [1][2] |
| Refractive Index | n20/D 1.499 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [5] |
GHS Hazard Information and Handling
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][6]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[4][6]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[4][6]
Safety and Handling Protocol:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[5]
-
Storage: Store in a cool, dark, and well-ventilated area away from ignition sources. The reagent darkens upon exposure to light, indicating potential degradation.[1][2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[8] These reactions require an inert atmosphere to protect the Pd(0) catalyst from oxidation.
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinyl-Substituted Butenols
The Suzuki-Miyaura reaction is a robust method for coupling organoboron compounds with organohalides.[9][10] Its tolerance for a wide range of functional groups, including the free hydroxyl group on our substrate, makes it a highly valuable transformation.[11]
Causality Behind the Method: The reaction proceeds via a well-established catalytic cycle.[10][12] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step, transferring the organic group from boron to palladium. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Coupling with Phenylboronic Acid
-
Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Addition (Solids): Under a positive flow of argon, add phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol).
-
Solvent and Substrate Addition: Add 10 mL of degassed 1,4-dioxane. Stir for 5 minutes. Add this compound (151 mg, 1.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes).
Heck Reaction: Synthesis of Substituted Dienes
The Heck reaction couples the vinyl bromide with an alkene, typically an acrylate or styrene, to generate a substituted diene.[13][14] This reaction is highly stereoselective, usually favoring the trans product.[13]
Causality Behind the Method: The Heck reaction mechanism begins similarly with the oxidative addition of the vinyl bromide to a Pd(0) center.[14] The resulting Pd(II) complex then undergoes migratory insertion with the added alkene (syn-addition). A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. Finally, base-assisted reductive elimination of H-Br from the palladium complex regenerates the Pd(0) catalyst.[8]
Caption: General catalytic cycle of the Heck reaction.
Detailed Protocol: Coupling with Styrene
-
Reaction Setup: In a sealed tube, combine this compound (151 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Solvent and Base: Add 5 mL of N,N-dimethylformamide (DMF) and triethylamine (202 mg, 2.0 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C for 18 hours. Monitor by GC-MS.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 25 mL of water and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, concentrate, and purify by flash column chromatography.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is the premier method for coupling terminal alkynes with sp²-hybridized halides, producing valuable enyne motifs.[15][16] The reaction is co-catalyzed by palladium and copper(I).[16]
Causality Behind the Method: The Sonogashira reaction involves two interconnected catalytic cycles.[15] The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The unique copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex, which is the rate-determining step, before reductive elimination yields the final enyne product.[15][16]
Caption: Interconnected Pd and Cu cycles in Sonogashira coupling.
Detailed Protocol: Coupling with Phenylacetylene
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add palladium(II) chloride (3.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol). Evacuate and backfill with argon (3x).
-
Reagent Addition: Add 8 mL of degassed tetrahydrofuran (THF) and 2 mL of degassed triethylamine. Stir for 10 minutes. Add this compound (151 mg, 1.0 mmol) followed by phenylacetylene (122 mg, 1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Work-up: Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with saturated ammonium chloride solution and then brine. Dry over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.
Core Application: Intramolecular Cyclization
The presence of both a nucleophile (the alcohol) and an electrophilic center (the vinyl bromide) within the same molecule makes this compound an ideal precursor for intramolecular cyclization to form substituted tetrahydrofurans.[17]
Causality Behind the Method: This transformation is a variant of the Williamson ether synthesis. A strong, non-nucleophilic base is used to deprotonate the primary alcohol, forming an alkoxide. This tethered nucleophile then attacks the sp²-carbon bearing the bromine atom in an intramolecular nucleophilic substitution, displacing the bromide ion and forming the five-membered tetrahydrofuran ring. The exo-tet cyclization is generally favored according to Baldwin's rules.
Caption: Workflow for base-mediated intramolecular cyclization.
Detailed Protocol: Synthesis of 2-Methylenetetrahydrofuran
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 60 mg, 1.5 mmol). Wash the NaH with anhydrous hexanes (2 x 5 mL) and carefully decant the hexanes. Add 20 mL of anhydrous THF.
-
Substrate Addition: Cool the THF suspension to 0 °C (ice bath). Slowly add a solution of this compound (151 mg, 1.0 mmol) in 5 mL of anhydrous THF dropwise over 15 minutes. Hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the consumption of starting material by TLC.
-
Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Due to the volatility of the product, purification is best achieved by careful distillation.
Summary of Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Temp. | Key Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 °C | Aryl/Vinyl Butenol |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 °C | Conjugated Diene |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | Enyne |
| Cyclization | None | NaH | THF | 0 °C to RT | Methylene-THF |
References
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 76334-36-6 Name: this compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]
- Batey, R. A., & Quach, T. D. (2001). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.
-
PubChem. (n.d.). This compound | C4H7BrO | CID 533975. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of tetrahydrofuran - US4261901A.
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]
- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Filo. (2025). Reaction of 3-buten-1-ol with HBr yields a mixture of two produc... Retrieved from [Link]
- Hay, M. B., et al. (2009).
- Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
MDPI. (n.d.). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]
-
MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
Sources
- 1. This compound | 76334-36-6 [chemicalbook.com]
- 2. This compound CAS#: 76334-36-6 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. 3-ブロモ-3-ブテン-1-オール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - High purity | EN [georganics.sk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Bromo-3-buten-1-ol Reaction Products
Abstract: 3-Bromo-3-buten-1-ol is a versatile bifunctional building block, valuable in the synthesis of complex organic molecules through various transformations such as cyclization and alkylation reactions.[1] The presence of both a reactive vinyl bromide and a primary alcohol moiety allows for a diverse range of subsequent chemical modifications.[2][3][4] However, the successful application of its derivatives in multi-step synthesis, particularly in drug development, is contingent upon their purity. This document provides a detailed guide for researchers and scientists on the selection and execution of appropriate purification techniques for products derived from this compound, ensuring the removal of unreacted starting materials, reagents, and reaction byproducts.
Foundational Principles: Characterizing the Purification Challenge
The purification strategy for any reaction product begins with a thorough understanding of the physicochemical properties of the target molecule relative to potential impurities. This compound itself is a liquid with a boiling point of 64-65 °C at 9 mmHg and is characterized by its dual functionality: a polar hydroxyl group and a less polar vinyl bromide.
Reactions involving this substrate can generate a spectrum of impurities, including:
-
Unreacted Starting Materials: Residual this compound.
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the transformation.
-
Isomeric Byproducts: Reactions involving the allylic system can sometimes lead to rearranged products.
-
Oligomers and Polymers: The vinyl group can be susceptible to polymerization, especially under thermal stress.[5]
-
Solvents: High-boiling point reaction solvents such as DMF or DMSO.
The choice of purification method is therefore a critical decision dictated by the scale of the reaction and the differences in properties (polarity, boiling point, stability) between the desired product and these contaminants.
Table 1: Physicochemical Properties of this compound and Representative Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Polarity/Solubility Notes |
| This compound | 151.00[6] | 64-65 / 9 mmHg | 1.522 | Polar due to -OH group; soluble in many organic solvents. |
| N-Bromosuccinimide (NBS) | 177.98 | Decomposes | 2.098 | Moderately polar solid; byproduct succinimide is water-soluble. |
| Triphenylphosphine Oxide | 278.28 | >360 | 1.21 | Highly polar solid; notoriously difficult to remove by chromatography. |
| 1,4-Dibromobut-2-ene | 213.89 | 85-90 / 12 mmHg | 1.99 | Non-polar; common byproduct in some allylic brominations. |
| Polymeric materials | Variable | Non-volatile | Variable | Typically non-polar and non-volatile. |
Strategic Selection of Purification Techniques
The optimal purification workflow is often a multi-step process, beginning with a liquid-liquid extraction to perform a bulk separation, followed by a high-resolution technique like distillation or chromatography.
Caption: Decision workflow for selecting the primary purification method.
Experimental Protocols
Protocol 1: Aqueous Work-up via Liquid-Liquid Extraction
Causality: This is the essential first step to remove water-soluble impurities such as inorganic salts, acids, bases, and highly polar solvents like DMF or DMSO. The separation is based on the differential solubility of compounds between an aqueous phase and an immiscible organic solvent.[7]
Methodology:
-
Reaction Quenching: Cool the reaction vessel in an ice bath. Slowly add a quenching solution (e.g., water, saturated ammonium chloride) to neutralize any reactive reagents.
-
Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with a suitable organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) and an equal volume of deionized water.
-
Expert Insight: Diethyl ether is an excellent choice for its low boiling point, facilitating easy removal later. However, for more polar products that may have some water solubility, ethyl acetate or a 3:1 mixture of chloroform/isopropanol can be more effective.[8]
-
-
Initial Extraction: Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the aqueous (typically lower) layer.
-
Acid/Base Wash (If Necessary):
-
To remove residual acidic impurities, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.
-
To remove residual basic impurities, wash with a dilute acid solution (e.g., 1M HCl).
-
Self-Validation: Check the pH of the aqueous washing with litmus paper to ensure neutralization is complete.
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Causality: Brine reduces the solubility of the organic product in the aqueous phase and helps to break up emulsions by increasing the ionic strength of the aqueous layer.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
Handling High-Boiling Polar Solvents (DMF/DMSO): When reactions are conducted in solvents like DMF or DMSO, a standard workup is often insufficient. A more rigorous extraction is necessary, which involves diluting the reaction mixture with a large volume of water and performing multiple extractions with a solvent like diethyl ether.[9]
Protocol 2: Purification by Vacuum Distillation
Causality: Distillation separates liquids based on differences in their boiling points. For products derived from this compound, which are often high-boiling or susceptible to thermal decomposition, vacuum distillation is critical as it lowers the boiling point.[10][11] This method is ideal for gram-scale to multi-gram-scale purifications where the product is thermally stable and has a significantly different boiling point from impurities.[12][13]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. Use a short-path distillation head for high-boiling materials to minimize product loss on the glass surfaces. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly apply vacuum and check for leaks. A stable pressure reading indicates a well-sealed system.
-
Heating: Place the distillation flask in a heating mantle. Add a magnetic stir bar to ensure smooth boiling. Begin heating gently while stirring.
-
Fraction Collection:
-
Discard the initial fraction (forerun), which may contain volatile solvents or impurities.
-
Self-Validation: Collect the product fraction when the temperature at the thermometer head stabilizes at the expected boiling point for the given pressure. A stable temperature plateau indicates a pure substance is distilling.[14]
-
Collect separate fractions if the temperature fluctuates, and analyze each by TLC or GC-MS to determine purity.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air to the apparatus.
-
Expert Insight: Allylic and vinylic compounds can polymerize upon heating. Consider adding a small amount of a radical inhibitor like hydroquinone to the distillation flask to prevent this.[5]
-
Protocol 3: Purification by Flash Column Chromatography
Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[15][16] It is the most powerful technique for separating complex mixtures or compounds with subtle differences in polarity, such as isomers.
Caption: Standard workflow for purification by flash column chromatography.
Methodology:
-
Mobile Phase Selection (TLC): Spot the crude mixture on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). The ideal system will give the desired product a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from all impurities.
-
Column Packing: Select an appropriately sized column. Fill it with a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Allow the silica to settle into a uniform, compact bed, free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.
-
-
Elution: Carefully add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a flow rate of about 2 inches/minute.
-
Fraction Collection & Analysis:
-
Collect the eluent in a series of numbered test tubes.
-
Self-Validation: Spot aliquots from the collected fractions onto a TLC plate. Develop and visualize the plate (e.g., using a UV lamp or an iodine chamber) to identify which fractions contain the pure product.
-
-
Isolation: Combine the fractions that contain only the pure product into a round-bottom flask and remove the solvent using a rotary evaporator.
Table 2: Troubleshooting Common Purification Issues
| Issue | Technique | Probable Cause | Recommended Solution |
| Emulsion Formation | Extraction | High concentration of surfactants or polar solvents. | Add brine to the separatory funnel; allow the mixture to stand for an extended period; filter the entire mixture through a pad of Celite. |
| Product Decomposition | Distillation | Product is thermally unstable at its boiling point. | Use vacuum distillation to lower the boiling point; ensure the system is free of leaks to maintain a low pressure; add a radical inhibitor. |
| "Streaking" on TLC | Chromatography | Sample is too polar for the solvent system or is acidic/basic. | Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Poor Separation | Chromatography | Incorrect solvent system; column overloaded. | Re-optimize the mobile phase using TLC; use a larger column or less sample; consider using a gradient elution (gradually increasing solvent polarity). |
References
-
University of Rochester. Extraction Protocol for Polar Solvents. Department of Chemistry. [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
- Kao Corp. Method for producing allyl bromide.
-
ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]
- Mitsui Toatsu Chemicals. Process for producing allyl bromides.
-
Organic Syntheses. Alkyl and alkylene bromides. [Link]
-
University of Alberta. Conditions for Ideal Extraction Solvents. [Link]
-
Progress in Chemical and Biochemical Research. The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Chemistry LibreTexts. Chromatography. [Link]
-
Khan Academy. Principles of chromatography | Stationary phase. [Link]
-
National Institutes of Health. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. [Link]
-
Encyclopedia.pub. The Functionalization of Alkenes. [Link]
-
Fiveable. Functionalization of Alkenes Definition. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functionalization of Alkenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2. Apparatus and Technique [chem.ualberta.ca]
- 8. Workup [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. JP3270596B2 - Method for producing allyl bromide - Google Patents [patents.google.com]
- 13. US5208400A - Process for producing allyl bromides - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
scale-up synthesis considerations for 3-Bromo-3-buten-1-ol derivatives
Application Note & Protocols
Topic: Scale-Up Synthesis Considerations for 3-Bromo-3-buten-1-ol Derivatives For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are highly versatile bifunctional building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures found in many pharmaceutical and fine chemical products.[1][2][3] However, transitioning their synthesis from the laboratory bench to a pilot or industrial scale introduces significant challenges that are often underestimated.[4][5] This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of these syntheses. We will move beyond simple procedural recitation to explore the underlying principles of process chemistry, focusing on reaction thermodynamics, mass transfer limitations, purification strategies, and robust safety protocols. The aim is to equip researchers and development professionals with the foresight needed to design scalable, safe, and economically viable manufacturing processes.
The Scale-Up Imperative: From Milligrams to Kilograms
The journey of a drug candidate or a high-value chemical from discovery to market invariably involves a dramatic increase in production scale. A synthetic route that is elegant and high-yielding on a gram scale can become impractical, dangerous, or economically unfeasible at the kilogram or metric-ton level.[5][6] The fundamental challenge lies in the non-linear scaling of physical and chemical properties. The surface-area-to-volume ratio decreases dramatically as vessel size increases, which profoundly impacts heat transfer, mixing efficiency, and the kinetics of multi-phase reactions.[7] For the synthesis of this compound derivatives, this manifests in several key areas that demand rigorous process control.
Core Synthetic Pathways & Associated Hazards
The synthesis typically involves two conceptual stages: formation of the butenol backbone and subsequent bromination.
-
Butenol Backbone Synthesis: A common laboratory method involves the reaction of a vinyl Grignard reagent with an appropriate epoxide (like ethylene oxide) to form 3-buten-1-ol.[8][9] An alternative, greener approach is the selective hydrogenation of the readily available 3-butyn-1-ol.[10] While the latter is often preferred for scale-up due to its use of a solid catalyst that can be recovered and reused, both routes involve highly reactive intermediates and flammable solvents.[10]
-
Bromination: This is often the most critical and hazardous step in the sequence. The introduction of the bromine atom at the vinylic position can be achieved with various reagents, but many of these reactions are highly exothermic. Uncontrolled exotherms in large reactors can lead to thermal runaways, pressure buildup, and catastrophic vessel failure.[6]
The following diagram illustrates the primary decision points and challenges when planning the scale-up of this synthesis.
Caption: High-level workflow from lab-scale synthesis to pilot-scale production.
Critical Process Parameters for Scale-Up
A reaction that "works" in the lab is not necessarily a scalable process. Each parameter must be re-evaluated through the lens of large-scale production.
Reagent Selection and Stoichiometry
While N-Bromosuccinimide (NBS) is a convenient brominating agent in the lab, its poor atom economy and the generation of solid succinimide waste can be problematic at scale.[1] Molecular bromine (Br₂), while more atom-economical, is highly corrosive, toxic, and requires specialized handling equipment and infrastructure.[11][12]
| Reagent | Pros for Scale-Up | Cons for Scale-Up | Safety/Handling Considerations |
| Molecular Bromine (Br₂) | High atom economy, relatively low cost. | Highly corrosive, toxic (acute inhalation hazard), volatile. Requires specialized handling equipment (e.g., glass-lined reactors, Teflon seals).[11] | Must be handled in a closed system with scrubbers for vapor. Requires full PPE, including respirators.[11] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. Often more selective. | Poor atom economy, generates solid waste (succinimide) that requires filtration. Higher cost. | Can decompose exothermically. Avoid contact with acids. |
| Hydrobromic Acid (HBr) / Oxidant | Reagents are typically less expensive. | Can generate aqueous waste streams. Reaction conditions may be harsh. | HBr is highly corrosive. Requires acid-resistant equipment. |
Solvent Choice and Concentration
The ideal solvent for scale-up is one that is effective, safe, inexpensive, and easy to remove and recycle. Solvents like dichloromethane or dioxane, which may be acceptable for small reactions, are often avoided in large-scale production due to toxicity and environmental concerns.[13][14] Tetrahydrofuran (THF) is a common choice, but care must be taken to manage peroxide formation.[15] Lowering the reaction concentration can sometimes be a strategy to help control exotherms, though this comes at the cost of reactor volume efficiency.[15]
Thermal Management and Dosing Strategy
This is arguably the most critical safety and quality consideration. The heat generated by the reaction must be removed faster than it is produced to prevent a thermal runaway.
-
Causality: In a large reactor, the heat transfer area (the vessel walls) does not increase as fast as the reaction volume. This makes cooling far less efficient. A reaction that causes a mild 5°C temperature spike in a 1L flask could cause a dangerous, uncontrollable exotherm in a 1000L reactor.[7]
-
Control Strategy: The most effective way to manage this is to control the rate of reaction by adding the limiting reagent slowly and continuously over time (semi-batch operation). This ensures that the heat generated at any given moment does not overwhelm the cooling capacity of the reactor. The addition should ideally be done sub-surface near an impeller to ensure rapid mixing and prevent localized "hot spots".[7]
The following diagram outlines the logical workflow for managing thermal risks.
Caption: Decision workflow for managing thermal hazards during scale-up.
Purification Strategy
Flash column chromatography, the workhorse of the research lab, is generally not viable for multi-kilogram production due to high solvent consumption and cost.[4][5] Scalable purification methods must be developed.
-
Distillation: Given that this compound is a liquid, vacuum distillation is a highly effective method for purification at scale. The process must be carefully optimized to separate the product from starting materials and byproducts without thermal decomposition.
-
Liquid-Liquid Extraction: A robust aqueous workup procedure is essential. This involves washing the organic product layer with water, brine, or mild basic/acidic solutions to remove water-soluble impurities.[8]
-
Crystallization: If a downstream derivative is a solid, crystallization is an excellent method for achieving high purity at a large scale. This process, however, is highly sensitive to scale, and a lab protocol rarely translates directly due to different cooling and mixing dynamics.[7]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific derivatives and available equipment. All operations must be conducted by trained personnel in an appropriate chemical processing facility.
Protocol 1: Kilogram-Scale Synthesis of this compound
Disclaimer: This protocol involves hazardous materials and exothermic reactions. A thorough risk assessment must be performed before execution.
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, reflux condenser, and a nitrogen inlet.
-
50 L jacketed addition funnel or a dosing pump.
-
Appropriate vacuum pump and distillation setup for purification.
Materials:
-
3-Buten-1-ol: 7.2 kg (100 mol)[9]
-
Pyridine: 0.8 kg (10 mol, 0.1 equiv)
-
Dichloromethane (DCM): 50 L
-
Molecular Bromine (Br₂): 16.0 kg (100 mol, 1.0 equiv) dissolved in 20 L DCM.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with 3-buten-1-ol (7.2 kg), pyridine (0.8 kg), and 30 L of DCM.
-
Cooling: Cool the reactor contents to -5°C to 0°C using the cooling jacket.
-
Controlled Addition: Begin the slow, subsurface addition of the bromine solution from the addition funnel/dosing pump. Maintain the internal temperature below 5°C throughout the addition. The expected addition time is 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC. The disappearance of the starting material indicates completion.
-
Quenching: Once the reaction is complete, slowly add 20 L of a 10% aqueous sodium thiosulfate solution to quench any excess bromine. Allow the mixture to warm to room temperature.
-
Workup: Transfer the reactor contents to a separation vessel. Separate the organic layer. Wash the organic layer sequentially with 20 L of 1M HCl, 20 L of saturated sodium bicarbonate, and 20 L of brine.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the DCM.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Protocol 2: Quality Control and Characterization
The final product must be analyzed to ensure it meets the required specifications for purity and identity.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, FTIR |
| Purity | ≥ 98.0% | Gas Chromatography (GC) |
| Residual Solvent | As per ICH guidelines | Headspace GC |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
¹H NMR (400 MHz, CDCl₃): δ 5.82 (m, 1H), 5.06-5.05 (m, 2H), 3.60 (q, 2H), 2.25 (t, 2H).[10] FTIR: Key peaks will correspond to O-H stretch (~3350 cm⁻¹), C=C stretch (~1630 cm⁻¹), and C-Br stretch (~650 cm⁻¹).
Safety and Environmental Health (EHS) Considerations
Scaling up synthesis magnifies all associated hazards. A comprehensive EHS plan is non-negotiable.
-
Chemical Hazards:
-
This compound: Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[16][17]
-
Bromine: Highly toxic by inhalation, causes severe skin burns and eye damage. Strong oxidizer.[11]
-
Solvents (e.g., DCM, THF): Flammable, volatile, and associated with specific organ toxicities.[18][19]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Waste Disposal:
-
All chemical waste, including aqueous washes and distillation residues, must be segregated and disposed of according to federal, state, and local regulations.[20] Halogenated and non-halogenated solvent waste streams should be kept separate.
-
Conclusion
The successful scale-up of syntheses for this compound derivatives is a multidisciplinary challenge that bridges organic chemistry and chemical engineering. It requires a paradigm shift from a focus solely on reaction yield to a holistic view encompassing safety, process control, economic viability, and environmental impact. By proactively addressing challenges related to thermal management, reagent selection, and purification, and by embedding a robust safety culture into every step of the process, researchers and drug development professionals can effectively navigate the complex path from laboratory discovery to industrial production.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a] | Download Scientific Diagram. Retrieved January 10, 2026, from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Bromine. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. | Download Table. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a) [a]. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved January 10, 2026, from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved January 10, 2026, from [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved January 10, 2026, from [Link]
-
Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry? Retrieved January 10, 2026, from [Link]
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved January 10, 2026, from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromobutan-1-ol. Retrieved January 10, 2026, from [Link]
-
PubMed. (n.d.). Large-scale purification of enzymes. Retrieved January 10, 2026, from [Link]
-
KNAUER. (n.d.). Large scale purification – of oligonucleotides with ion exchange chromatography. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN102295530B - Synthetic method of 3-buten-1-ol.
-
Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Large-scale purification of halophilic enzymes by salting-out mediated chromatography. Retrieved January 10, 2026, from [Link]
-
PubMed. (n.d.). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Retrieved January 10, 2026, from [Link]
-
PubMed. (n.d.). Very large scale monoclonal antibody purification: the case for conventional unit operations. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic application of product 3 aa. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. primescholars.com [primescholars.com]
- 5. primescholars.com [primescholars.com]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Buten-1-ol synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Buten-1-ol | 627-27-0 [chemicalbook.com]
- 10. CN102295530B - Synthetic method of 3-buten-1-ol - Google Patents [patents.google.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Monitoring 3-Bromo-3-buten-1-ol Reactions
<
Abstract
This document provides a comprehensive guide to the primary analytical methodologies for monitoring chemical reactions involving 3-bromo-3-buten-1-ol. Recognizing the compound's dual functionality—a reactive vinyl bromide and a primary alcohol—this guide offers detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale for methodological choices. This ensures the development of robust, reliable, and self-validating analytical systems for kinetic studies, yield determination, and impurity profiling.
Introduction: The Analytical Imperative for this compound
This compound is a valuable synthetic intermediate, notable for its bifunctional nature which allows for a diverse range of chemical transformations.[1] The presence of both a vinyl bromide and a primary alcohol moiety opens pathways to reactions such as nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki, Heck), Grignard reagent formation, and esterifications.[2] The successful execution and optimization of these reactions are critically dependent on precise and real-time monitoring.
The primary challenges in monitoring reactions with this substrate include:
-
Volatility and Thermal Stability: The compound's properties can influence the choice between GC and HPLC.[3]
-
Polarity: The hydroxyl group imparts polarity, which can complicate GC analysis without derivatization.[3][4]
-
Structural Complexity of Reaction Mixtures: The potential for multiple products and side-products necessitates techniques with high resolving power and structural elucidation capabilities.
This guide is structured to provide not only step-by-step protocols but also the strategic thinking required to select and optimize the most appropriate analytical method for a given reaction scenario involving this compound.
Gas Chromatography (GC): High-Resolution Separation
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound and its less polar derivatives, GC, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is an invaluable tool.
The Causality Behind Derivatization
Direct injection of this compound can lead to poor peak shape (tailing) and potential on-column degradation due to the polar hydroxyl group.[3][5] Derivatization is therefore a critical step to enhance the analytical performance. The primary goals of derivatization in this context are:
-
Increased Volatility: By replacing the active hydrogen of the alcohol with a non-polar group, the compound's boiling point is effectively lowered.[3]
-
Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.[5]
-
Enhanced Peak Shape: Masking the polar -OH group reduces interactions with active sites on the column, leading to sharper, more symmetrical peaks.[3]
Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is the most common and effective derivatization method for alcohols.[5]
Experimental Protocol: GC-FID/MS Analysis with Silylation
This protocol details the monitoring of a reaction where this compound is consumed.
Objective: To quantify the consumption of this compound and the formation of a non-polar product.
Materials:
-
Reaction aliquots
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable solvent like Dichloromethane, Acetonitrile)
-
Internal Standard (IS) solution (e.g., Dodecane in Pyridine, at a known concentration)
-
GC vials with inserts
Protocol Steps:
-
Sample Preparation:
-
At specified time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by adding to a vial containing a small amount of cold, deuterated water for subsequent NMR or by diluting in a non-reactive solvent).
-
Add the aliquot to a GC vial containing 100 µL of the internal standard solution.
-
-
Derivatization:
-
To the vial, add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[6] The ease of derivatization for alcohols is high, but gentle heating ensures the reaction goes to completion, especially in a complex matrix.
-
Allow the vial to cool to room temperature before injection.
-
-
GC Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with FID or MS detector.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature (FID): 300°C
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS-derivatized this compound, product(s), and the internal standard based on their retention times.
-
For quantitative analysis (GC-FID), calculate the response factor of the analyte relative to the internal standard.
-
Plot the concentration or relative peak area of the starting material and product(s) over time to determine reaction kinetics.
-
Diagram: GC Derivatization and Analysis Workflow
Caption: Workflow for GC analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC): Versatility for Polarity
HPLC is often the method of choice for compounds that are non-volatile, thermally labile, or highly polar. Given the polarity of this compound, Reverse-Phase HPLC (RP-HPLC) is a highly suitable technique that does not require derivatization.
Rationale for Method Selection in HPLC
The key to a successful HPLC method is achieving adequate separation between the starting material, intermediates, and final products. For this compound and its reaction products, a C18 column is a robust starting point.[7] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired resolution. The inclusion of a small amount of acid (e.g., formic acid or TFA) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[8]
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring |
| GC-MS | Separation by volatility and polarity | Yes, with internal standard | Moderate to Fast | High (Mass Spectra) | Challenging |
| HPLC-UV/MS | Separation by polarity | Yes, with calibration | Slower | Limited (UV), High (MS) | Possible |
| NMR | Nuclear spin in a magnetic field | Yes (qNMR)[9] | Fast per spectrum | Very High | Possible[10][11] |
| FTIR | Vibrational modes of bonds | Semi-quantitative | Very Fast | Functional groups only | Excellent[12][13] |
Experimental Protocol: RP-HPLC-UV Analysis
Objective: To monitor the progress of a reaction involving this compound by quantifying its disappearance and the appearance of a more non-polar product.
Materials:
-
Reaction aliquots
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC vials with septa
Protocol Steps:
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting it in 950 µL of the initial mobile phase composition (e.g., 95:5 Water:ACN) in an HPLC vial. This brings the total volume to 1 mL and ensures the sample is dissolved in a solvent compatible with the mobile phase.
-
Vortex the vial to ensure homogeneity.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, detection at lower wavelengths is necessary).
-
-
Data Analysis:
-
Identify the peaks for this compound and the product(s) by their retention times.
-
Integrate the peak areas.
-
For quantitative analysis, create a calibration curve using standards of known concentration.
-
Plot the change in peak area or concentration over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ Monitoring and Structural Elucidation
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-destructive and provides rich structural information.[14][15] Quantitative NMR (qNMR) allows for the direct determination of the concentration of reactants and products without the need for response factors, provided an internal standard of known concentration is used.[9][16][17]
The Power of qNMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known amount of an internal standard with a signal in a clear region of the spectrum, the concentration of any analyte in the mixture can be calculated.[18] This is particularly advantageous in early-stage drug development where pure standards of products or impurities may not be available.[16][19]
Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring
Objective: To monitor a reaction in real-time directly within an NMR tube.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction conditions.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) that is stable under the reaction conditions and has a distinct singlet in a clear spectral region.
-
NMR tubes.
Protocol Steps:
-
Preparation:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent at a precisely known concentration.
-
In an NMR tube, add a known volume (e.g., 500 µL) of the internal standard stock solution.
-
Add the limiting reagent for the reaction to the NMR tube.
-
-
Reaction Initiation and Monitoring:
-
Acquire a baseline ¹H NMR spectrum (t=0) of the starting material and internal standard.
-
Initiate the reaction by adding the final reagent directly to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[14] Modern spectrometers can be programmed to do this automatically.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
For each spectrum, integrate the distinct signal of the internal standard and the signals corresponding to the starting material and product(s).
-
Calculate the concentration of the analyte at each time point using the following equation[9]:
-
Purity (or Concentration) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
-
Where: I = integral value, N = number of protons for the signal, M = molar mass, m = mass, P = purity.
-
-
Plot the concentration of each species as a function of time.
-
Diagram: qNMR Data Analysis Logic
Caption: Logical flow for quantitative NMR (qNMR) analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Functional Group Analysis
FTIR spectroscopy is a powerful technique for in-situ, real-time reaction monitoring, particularly when coupled with an attenuated total reflectance (ATR) probe.[13] It provides information about the disappearance and appearance of specific functional groups.
Application to this compound Reactions
For reactions involving this compound, FTIR can track key vibrational changes:
-
O-H Stretch: A broad, intense band around 3300-3400 cm⁻¹ indicates the presence of the alcohol.[20][21] Its disappearance would signify a reaction at the hydroxyl group (e.g., esterification).
-
C=C Stretch: A band around 1640-1680 cm⁻¹ corresponds to the vinyl C=C bond.[22][23] Changes in this region would indicate a reaction at the double bond.
-
=C-H Stretch: A stretch slightly above 3000 cm⁻¹ is characteristic of the vinylic C-H bonds.[22][23]
Protocol: In-Situ FTIR Monitoring
Objective: To monitor the esterification of this compound.
Protocol:
-
Setup: Insert an ATR-FTIR probe into the reaction vessel.
-
Background: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Monitoring: Once the reaction is initiated, continuously collect spectra at regular intervals (e.g., every 1 minute).
-
Analysis: Monitor the decrease in the intensity of the broad O-H stretch (around 3300 cm⁻¹) and the appearance of a strong C=O stretch (around 1735 cm⁻¹ for an ester).[20] Plot the peak heights or areas over time to track the reaction progress.
Conclusion and Best Practices
The selection of an analytical method for monitoring reactions of this compound is dictated by the specific reaction, the information required, and the available instrumentation.
-
For quantitative analysis of complex mixtures with volatile components, GC-MS/FID with derivatization is the gold standard.
-
For non-volatile products or thermally sensitive compounds , RP-HPLC is robust and reliable.
-
For in-situ monitoring with detailed structural information , NMR spectroscopy is unparalleled, with qNMR offering absolute quantification.[24]
-
For real-time, qualitative tracking of functional group changes , in-situ FTIR provides immediate feedback on reaction progress.
A multi-faceted approach, where techniques are used orthogonally (e.g., HPLC for quantification and NMR for structural confirmation), provides the most comprehensive and trustworthy understanding of the chemical transformation.
References
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- A Guide to Quantit
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.
- The Use of Derivatization Reagents for Gas Chrom
- Online reaction monitoring by single-scan 2D NMR under flow conditions. RSC Publishing.
- What is qNMR and why is it important?. Mestrelab Resources.
- Derivatizing Compounds. Schimmelmann Research.
- Derivatiz
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- NMR Reaction Monitoring Robust to Spectral Distortions.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
- Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chrom
- GC Derivatiz
- NMR reaction monitoring in flow synthesis. PubMed Central.
- Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed.
- 12.6 Infrared Spectra of Some Common Functional Groups.
- This compound | C4H7BrO | CID 533975. PubChem.
- 4.7: NMR Spectroscopy. Chemistry LibreTexts.
- A Comparative Analysis of 3-Bromo-1-butene and 4-bromo-1-butene Reactivity. Benchchem.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source.
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- IR Spectroscopy - Basic Introduction. YouTube.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction.
- This compound. ChemicalBook.
- A BETTER PATH TO SEPAR
- A Comparative Guide to the Experimental Applic
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
- This compound 98 76334-36-6. Sigma-Aldrich.
- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefin
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- This compound - High purity. Georganics.
- This compound 98 76334-36-6. Sigma-Aldrich.
- HALO® Technical Resources.
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermedi
- HPLC separation of related halogenated aromatic, any one??.
- High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Alkanes. Benchchem.
- Proposed mechanism for the thermal decomposition of 3-buten-1-ol.
- 3-Buten-1-ol - Optional[MS (GC)] - Spectrum. SpectraBase.
- 3-Buten-1-ol. NIST WebBook.
- 3-Buten-1-ol, 3-methyl-. NIST WebBook.
- 3-Buten-1-ol | C4H8O | CID 69389. PubChem.
Sources
- 1. This compound | 76334-36-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. emerypharma.com [emerypharma.com]
- 10. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Applications of 3-Bromo-3-buten-1-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant endeavor. The strategic incorporation of versatile building blocks that offer multiple avenues for chemical modification is paramount to the efficient construction of diverse compound libraries and the optimization of lead candidates. 3-Bromo-3-buten-1-ol, a bifunctional molecule featuring a reactive vinyl bromide and a primary alcohol, has emerged as a valuable synthon for the introduction of the butenyl moiety and as a linchpin for the construction of complex heterocyclic scaffolds.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key reactions, and its role in the generation of biologically relevant molecules. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile reagent in their synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 76334-36-6 | [1][2] |
| Molecular Formula | C₄H₇BrO | [1] |
| Molecular Weight | 151.00 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 64-65 °C at 9 mmHg | |
| Density | 1.522 g/mL at 25 °C | |
| Refractive Index | n20/D 1.499 (lit.) | |
| Solubility | Soluble in common organic solvents. |
Safety and Handling: this compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[3] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.
Synthesis of this compound
While commercially available, an understanding of the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common laboratory-scale synthesis involves the bromination of its precursor, 3-buten-1-ol.
Protocol 1: Synthesis of 3-Buten-1-ol (Precursor)
A robust method for the synthesis of 3-buten-1-ol involves the reaction of vinylmagnesium chloride with ethylene oxide.[4]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dibromoethane (initiator)
-
Vinyl chloride
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried four-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., argon), add magnesium turnings (1.0 mol), anhydrous diethyl ether (50 g), and a small amount of dibromoethane (1 ml) to initiate the Grignard reaction.
-
Slowly add a solution of vinyl chloride (1.0 mol) in anhydrous diethyl ether (200 g) to maintain a gentle reflux. After the addition is complete, continue to reflux for 2 hours.
-
Cool the reaction mixture to -5 °C.
-
Slowly add a solution of ethylene oxide (1.0 mol) in anhydrous diethyl ether (60 g), maintaining the temperature between -5 and 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour. Monitor the reaction by gas chromatography until completion.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice water (200 mL) and adding saturated aqueous ammonium chloride solution until the excess magnesium disappears, while maintaining the temperature between 0 and 10 °C.
-
Stir for an additional hour, then saturate the aqueous layer with sodium chloride.
-
Separate the organic layer, wash with saturated brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.
-
The product, 3-buten-1-ol, can be purified by fractional distillation.
Protocol 2: Bromination of 3-Buten-1-ol
The synthesis of this compound can be achieved through the allylic bromination of 3-buten-1-ol using a suitable brominating agent. A general method for converting allylic alcohols to allylic bromides involves the use of phosphorus tribromide (PBr₃).[5]
Materials:
-
3-Buten-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 3-buten-1-ol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (0.33 eq) dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Applications in Medicinal Chemistry
The dual functionality of this compound makes it a versatile tool for medicinal chemists. The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The primary alcohol can be a site for further functionalization, a point of attachment to a larger scaffold, or can participate in intramolecular reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing the complex molecular frameworks often found in medicinally active compounds. This compound serves as an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a vinyl halide and an organoboron species. This reaction is particularly valuable for the synthesis of substituted styrenes and other conjugated systems present in many biologically active molecules. Advantageously, the Suzuki-Miyaura coupling of this compound can proceed with a free hydroxyl group, obviating the need for protection and deprotection steps.[6]
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive flow of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a degassed 4:1 mixture of toluene and water.
-
Add this compound (1.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Intramolecular Cyclization Reactions: Accessing Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules. The hydroxyl group can act as a nucleophile, or it can be used as a handle to tether a nucleophilic partner for subsequent cyclization.
The intramolecular Heck reaction is a powerful method for the synthesis of carbocyclic and heterocyclic ring systems. By first etherifying or esterifying the hydroxyl group of this compound with a moiety containing an aryl or vinyl halide, a suitable precursor for an intramolecular Heck reaction can be generated. This allows for the stereoselective formation of five- and six-membered rings.
Conceptual Protocol 4: Synthesis of a Dihydrobenzofuran Derivative via Intramolecular Heck Reaction
Step 1: Etherification
-
Deprotonate this compound with a suitable base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF).
-
React the resulting alkoxide with an ortho-halophenyl halide (e.g., 2-fluoronitrobenzene) to form the corresponding O-aryl ether.
Step 2: Intramolecular Heck Cyclization
-
In a sealed tube, combine the O-aryl ether of this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Degas the mixture and then heat to 100-140 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to yield the dihydrobenzofuran derivative.
Alkylation and Further Functionalization
The hydroxyl group of this compound can be alkylated or acylated to introduce a variety of functional groups, expanding the chemical space accessible from this building block. For instance, acetylation of this compound has been reported.[3]
Protocol 5: Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the acetylated product, which can be further purified by chromatography if necessary.
Potential in the Synthesis of Bioactive Molecules
While specific, publicly documented examples of this compound in the synthesis of late-stage clinical candidates or approved drugs are not abundant, its structural motifs and reactivity patterns suggest its high potential in the synthesis of various classes of bioactive molecules, including:
-
Kinase Inhibitors: The vinyl bromide functionality allows for the introduction of this fragment into heterocyclic cores common in kinase inhibitors via cross-coupling reactions. The butenol side chain can then be further functionalized to interact with specific residues in the kinase active site.
-
Antiviral and Anti-inflammatory Agents: The butenyl moiety is present in a number of natural products and synthetic compounds with antiviral and anti-inflammatory properties. The ability to readily introduce and modify this group using this compound is therefore of significant interest.
A search of patents citing the CAS number for this compound (76334-36-6) reveals its potential inclusion in the synthesis of complex molecules such as benzoxazepin oxazolidinone compounds, which have been investigated as phosphoinositide-3 kinase (PI3K) modulators.[1] This underscores the relevance of this building block in contemporary drug discovery programs.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry. Its bifunctional nature, combining a reactive vinyl bromide handle for cross-coupling reactions with a modifiable primary alcohol, provides a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols and applications outlined in this guide demonstrate its utility in key synthetic transformations such as Suzuki-Miyaura coupling and intramolecular cyclizations, which are fundamental to the construction of novel therapeutic agents. As the demand for innovative molecular scaffolds continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of new medicines.
References
-
PubChem. This compound | C4H7BrO | CID 533975. [Link]
- BenchChem. Early Studies of 3-Bromo-1-butene: A Technical Guide.
- National Center for Biotechnology Information. Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues. Bioorganic & Medicinal Chemistry, 2014.
- Google Patents. CN102320927A - Synthesis method of 3-butyne-1-ol.
- BenchChem.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.
- Google Patents.
- Sigma-Aldrich. This compound 98% | 76334-36-6.
- BLD Pharm. 76334-36-6|this compound.
- Chemcd. This compound, 76334-36-6.
- PubMed. Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues.
- ACS Publications. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.
- PubMed. Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors.
- Universidad de Oviedo. Gold(I)-Catalyzed Intermolecular Formal [4+2] Cycloaddition of O-Aryl Ynol Ethers and Enol.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Gold(I)
- National Center for Biotechnology Information. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems.
- PubMed.
- Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry.
- PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
- ResearchGate. Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol | Request PDF.
- National Center for Biotechnology Information.
Sources
- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 76334-36-6 [chemicalbook.com]
- 3. This compound 98 76334-36-6 [b2b.sigmaaldrich.com]
- 4. 3-Buten-1-ol synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-3-buten-1-ol
Welcome to the technical support guide for 3-Bromo-3-buten-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a bifunctional molecule containing both a reactive vinyl bromide and a primary alcohol, this compound offers unique synthetic possibilities but also presents specific challenges. This guide provides in-depth, field-proven insights into its common side reactions and offers robust troubleshooting strategies to ensure the success of your experiments.
Part 1: Frequently Asked Questions - Understanding and Preventing Common Side Reactions
This section addresses the fundamental reactivity and stability of this compound, providing the causal logic behind common experimental pitfalls.
Q1: What are the primary modes of undesired reactivity for this compound?
A1: The reactivity of this compound is dominated by its two functional groups: the vinyl bromide and the primary alcohol. Understanding the interplay and potential conflicts between these sites is critical.
-
The Vinyl Bromide: This is the most common site for C-C bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] The primary side reactions at this position include:
-
Homocoupling: Dimerization to form a diene.
-
Dehalogenation (Hydrodebromination): Replacement of the bromine atom with hydrogen.
-
cine-Substitution: A rearrangement where an incoming nucleophile attacks the adjacent carbon (C2) instead of the bromine-bearing carbon (C3).[2]
-
Isomerization: Migration of the double bond, particularly as a side reaction in Heck couplings.[3]
-
-
The Primary Alcohol: The hydroxyl group can undergo its own set of reactions, which may be undesirable if the goal is to modify the vinyl bromide. These include:
-
Oxidation: Conversion to an aldehyde or carboxylic acid under oxidative conditions.
-
Acylation/Alkylation: Reaction with electrophiles, which may be desired or may compete with the intended reaction.
-
Coordination: The oxygen atom can coordinate to metal catalysts, potentially influencing the catalytic cycle in unforeseen ways.
-
Q2: My cross-coupling reaction is producing significant homocoupled byproducts. Why is this happening and how can I stop it?
A2: Homocoupling is a frequent and frustrating side reaction in palladium-catalyzed couplings. It can occur with the vinyl bromide itself or with its coupling partner (e.g., a boronic acid in a Suzuki reaction).
Causality:
-
Oxygen Contamination: The presence of oxygen is a primary culprit. It can lead to the oxidative homocoupling of boronic acids and can also damage the active Pd(0) catalyst.[4]
-
Inactive Catalyst: If the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can promote the homocoupling of organoboron reagents.[5]
-
Reaction Conditions: High temperatures and certain bases can sometimes favor homocoupling pathways.
Preventative Measures:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
Use Active Precatalysts: Employ modern, air-stable Pd(0) precatalysts (e.g., palladacycles) that do not require an in-situ reduction step.[4]
-
Optimize Temperature: Run the reaction at the lowest effective temperature to disfavor thermal side reactions.
Q3: I'm observing significant loss of the bromine atom from my starting material. What causes this dehalogenation?
A3: Dehalogenation (or hydrodebromination) results in the formation of 3-buten-1-ol, a common and often difficult-to-separate byproduct.
Causality:
-
β-Hydride Elimination: In palladium-catalyzed reactions, after the initial oxidative addition, a β-hydride elimination from the alkyl chain can occur, followed by reductive elimination, which releases the dehalogenated product and regenerates the catalyst.
-
Proton Source: The presence of a proton source (like water in non-anhydrous conditions) can facilitate the replacement of the bromo group with hydrogen, a process known as protodeboronation when it happens to the boronic acid partner.[4]
-
Base Choice: Certain bases, especially when used with protic solvents, can accelerate this side reaction.
Preventative Measures:
-
Anhydrous Conditions: If dehalogenation is a major issue, switching to strictly anhydrous solvents and reagents can significantly reduce its occurrence.[4]
-
Base Selection: Consider using milder, non-nucleophilic bases. For Suzuki couplings, bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to stronger hydroxides.[4]
-
Ligand Choice: The choice of phosphine ligand can influence the rates of competing steps in the catalytic cycle. Bulky, electron-rich ligands can sometimes suppress β-hydride elimination.
Q4: My compound has darkened upon storage. Is it still usable?
A4: Yes, but with caution. This compound is known to darken upon exposure to light and air, indicating some level of decomposition or polymerization.[6] Before use, it is highly recommended to:
-
Assess Purity: Check the purity of the material by NMR or GC-MS to quantify the level of degradation.
-
Purify if Necessary: If significant impurities are detected, purify the compound by vacuum distillation.
-
Proper Storage: Store the compound in a dark bottle, under an inert atmosphere (Argon or Nitrogen), and refrigerated to minimize future decomposition.
Part 2: Troubleshooting Guide for Common Reactions
This guide provides a structured approach to resolving specific experimental failures.
Issue: Low or No Yield in a Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution & Rationale |
| Inactive Catalyst / Oxygen Contamination | The active catalyst is Pd(0), which is oxygen-sensitive. Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar).[4] Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst. |
| Boronic Acid Degradation | Boronic acids, especially vinyl or heterocyclic ones, can be unstable and undergo protodeboronation (replacement of -B(OH)₂ with -H).[4] Use fresh, high-purity boronic acid. Storing it in a desiccator is recommended. |
| Incorrect Base or Solvent | The base is crucial for the transmetalation step.[7] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, ensure vigorous stirring. A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like Dioxane/H₂O.[4] |
| Dehalogenation of this compound | As discussed in the FAQ, this side reaction consumes your starting material. Switch to milder bases (e.g., KF) and consider anhydrous conditions to suppress this pathway.[4] |
Issue: Low or No Yield in a Heck Reaction
| Potential Cause | Recommended Solution & Rationale |
| Base Incompatibility | The Heck reaction requires a base to regenerate the Pd(0) catalyst at the end of the cycle.[3] Tertiary amines like triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc) are common. Ensure the base is not sterically hindered and is strong enough for the specific substrate. |
| Olefin Isomerization | The desired product can isomerize into undesired regioisomers. This is often reversible.[3] Adding silver or thallium salts can sometimes prevent this by facilitating the final reductive elimination step. |
| Steric Hindrance | The bulky bromine atom on the double bond can sterically hinder the initial coordination and insertion steps. Using ligands that promote a more open coordination sphere on the palladium center may be beneficial. |
| Phosphine-Free Catalyst Degradation | While phosphine-free systems are attractive, the palladium can be prone to precipitation as palladium black. Ensure reaction conditions (temperature, concentration) are optimized to maintain catalyst solubility and activity. |
Part 3: Experimental Protocol & Visualization
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust method for a common transformation, with annotations explaining the rationale behind critical steps.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (3.0 equiv)
-
XPhos Pd G3 precatalyst (1 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere setup (Ar or N₂)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Scientist's Note: Using a slight excess of the boronic acid accounts for potential degradation or homocoupling.[4] A finely powdered base provides a larger surface area for reaction.
-
-
Inerting the System: Seal the flask and evacuate and backfill with Argon or Nitrogen three times. This is a critical step to remove oxygen.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (1 mol%).
-
Scientist's Note: A modern precatalyst is used here for its high activity and air stability, ensuring reliable initiation of the catalytic cycle.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water via syringe to achieve a final solvent ratio of 4:1 (Dioxane:H₂O) and a concentration of ~0.2 M with respect to the this compound.
-
Scientist's Note: The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Degassing prevents the introduction of oxygen.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting vinyl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visualization of Reaction vs. Side Reaction Pathways
The following diagram illustrates the desired catalytic cycle for a Suzuki coupling and a common off-cycle pathway leading to dehalogenation.
Caption: Desired Suzuki cycle (solid arrows) vs. dehalogenation side reaction (dashed arrows).
References
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]
-
Everson, D. A., & Weix, D. J. (2012). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Angewandte Chemie International Edition, 51(13), 3213–3216. [Link]
-
Wang, X., et al. (2021). Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. CCS Chemistry. [Link]
-
Li, J., et al. CuI-Catalyzed Cross-Coupling Reaction of (E)-Vinyl Bromides with Nitrogen-Containing Heterocycles. Synlett. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2212. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Reddit r/Chempros. Help needed with unreproducible Suzuki coupling. [Link]
- Google Patents. CN102320927A - Synthesis method of 3-butyne-1-ol.
-
Organic Syntheses. Alkyl and alkylene bromides. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI Books. Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
-
PubChem. 3-Bromo-3-methylbutan-1-ol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. This compound | 76334-36-6 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Stability of 3-Bromo-3-buten-1-ol in Synthetic Reactions
Welcome to the technical support guide for 3-Bromo-3-buten-1-ol. This versatile building block is invaluable for synthesizing complex molecules like α-methylene lactones and various sesquiterpenes.[1][2][3] However, its unique structure—a primary alcohol combined with a vinylic bromide—renders it susceptible to decomposition under various reaction conditions. This guide is designed to help you navigate these stability challenges, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the success of your experiments.
Understanding the Core Instability: Key Decomposition Pathways
The reactivity of this compound stems from the interplay between its alcohol and vinyl bromide functionalities. Understanding these potential decomposition routes is the first step toward preventing them. The primary pathways include acid-catalyzed rearrangement, thermal degradation, and oxidation.
Caption: Major decomposition pathways for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered when using this compound. Each answer explains the underlying chemistry and provides actionable solutions.
Question 1: My reaction mixture is turning dark brown or black upon adding my reagents. What is causing this discoloration?
Answer: This is a classic sign of decomposition. This compound is known to darken upon exposure to light, and this sensitivity can be exacerbated by heat or the presence of trace impurities in your reagents.[1][2] The discoloration is likely due to the formation of polymeric or highly conjugated byproducts.
Troubleshooting Steps:
-
Exclude Light: Run your reaction in a flask wrapped securely in aluminum foil or in amber glassware to prevent photochemical decomposition.
-
Maintain Low Temperature: Unless the reaction kinetics are prohibitively slow, start your reaction at 0 °C or even lower and allow it to warm to room temperature only if necessary. Avoid aggressive heating.
-
Ensure Reagent Purity: Use freshly distilled solvents and high-purity reagents. Acidic or basic impurities can catalyze decomposition.
-
Inert Atmosphere: While the primary alcohol is not highly air-sensitive, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation, which may contribute to colored byproducts.
Question 2: I'm attempting a substitution/coupling reaction and observing significant amounts of a diene byproduct. Why is this happening?
Answer: The formation of a diene strongly suggests an acid-catalyzed elimination pathway. The hydroxyl group can be protonated by an acid (either as a reagent or an impurity), turning it into an excellent leaving group (H₂O). Its departure generates a resonance-stabilized allylic carbocation.[4] While this carbocation can be trapped by a nucleophile, a competing E1 elimination pathway, which is often favored at higher temperatures, will lead to the formation of a conjugated diene.
Troubleshooting Steps:
-
Avoid Strong Acids: If your reaction requires acidic conditions, switch to a milder, non-coordinating acid like pyridinium p-toluenesulfonate (PPTS). For esterifications, avoid classic Fischer conditions (e.g., H₂SO₄) and instead use coupling agents that operate under neutral or basic conditions (e.g., DCC/DMAP, HATU).
-
Buffer the Reaction: Add a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1,8-Bis(dimethylamino)naphthalene), to the reaction mixture. This will scavenge any trace acid without interfering with your primary reaction.
-
Control Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running your experiment at the lowest possible temperature will significantly favor the desired substitution product.
Question 3: My oxidation reaction to form the corresponding aldehyde is low-yielding and produces a complex mixture. How can I improve this?
Answer: this compound is a primary allylic alcohol, making it susceptible to oxidation.[5][6][7] However, many traditional oxidizing agents (e.g., chromates, permanganate) require harsh acidic or basic conditions that will degrade the molecule before it can be effectively oxidized. Furthermore, the aldehyde product is also sensitive and can be easily over-oxidized to the carboxylic acid, especially in the presence of water.[6]
Troubleshooting Steps:
-
Select a Mild, Anhydrous Oxidant: The key is to use a modern oxidation protocol that functions under neutral, anhydrous conditions.
-
Dess-Martin Periodinane (DMP): An excellent choice for sensitive alcohols. It is highly selective for the aldehyde and the reaction is typically fast at room temperature.
-
Swern Oxidation (and its variants): Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO. Requires low temperatures (e.g., -78 °C) but is very effective.
-
Parikh-Doering Oxidation: Uses a SO₃•pyridine complex, which is milder and easier to handle than the reagents in a Swern oxidation.
-
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. The presence of water can lead to the formation of an aldehyde hydrate, which is readily oxidized to the carboxylic acid.[6]
-
Protecting Group Strategy: If other functional groups in your molecule require harsh reaction conditions, consider protecting the alcohol as a silyl ether (e.g., TBDMS, TIPS) prior to those steps. The protecting group can be selectively removed later under mild conditions.
Validated Protocols & Data
To provide a practical framework, we have outlined two essential protocols for handling and reacting with this compound.
Protocol 1: Mild Oxidation using Dess-Martin Periodinane (DMP)
This protocol provides a reliable method for converting this compound to 3-Bromo-3-butenal with minimal byproduct formation.
Workflow Diagram:
Caption: Workflow for the Dess-Martin Periodinane oxidation.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.1 eq) to the stirred solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and quench by pouring it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio).
-
Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Purification by Neutralized Flash Chromatography
Acidic residues on standard silica gel can cause decomposition during purification. This protocol minimizes this risk.
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in your chosen eluent system (e.g., Hexanes/Ethyl Acetate).
-
Neutralize: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). Stir for 15 minutes.
-
Pack the Column: Pack your chromatography column with the neutralized silica slurry.
-
Equilibrate: Flush the column with the eluent containing 1% Et₃N until the eluting solvent is at a stable baseline.
-
Load and Elute: Load your crude product and elute as normal. The triethylamine will neutralize active acidic sites on the silica, preventing on-column degradation.
Table 1: Reaction Condition Selection Guide
| Reaction Type | Recommended Conditions (To Prevent Decomposition) | Conditions to Avoid | Rationale for Avoidance |
| Oxidation | DMP, Swern, Parikh-Doering in anhydrous solvent | Jones (CrO₃/H₂SO₄), KMnO₄, PCC (unless buffered) | Harsh acidic/basic conditions and aqueous media cause decomposition and over-oxidation.[6] |
| Esterification | DCC/DMAP, EDCI/HOBt, Steglich esterification | Strong mineral acids (H₂SO₄, HCl) with heat | Prevents acid-catalyzed elimination and rearrangement of the allylic system.[4] |
| Protection (-OH) | TBSCl/imidazole, TIPSOTf/2,6-lutidine at 0 °C | TBDMSCl with catalytic DMAP (if slow, can isomerize) | Imidazole and lutidine are effective, non-nucleophilic bases that buffer the reaction. |
| Purification | Flash chromatography on Et₃N-treated silica; Distillation under high vacuum | Chromatography on untreated silica; Distillation at high temperatures | Minimizes contact with acidic surfaces and prevents thermal decomposition.[8][9] |
| Storage | -20 °C, under Argon/Nitrogen, in an amber vial | Room temperature, exposed to air and light | Prevents slow degradation from light, air oxidation, and thermal instability.[1] |
References
- Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Vertex AI Search.
- This compound 98 76334-36-6. Millipore Sigma.
- Alcohol oxid
- Proposed mechanism for the thermal decomposition of 3-buten-1-ol.
- Oxidation of Allylic Alcohols to α,β-Unsaturated Carbonyl Compounds with Aqueous Hydrogen Peroxide. The Royal Society of Chemistry.
- This compound CAS#: 76334-36-6. ChemicalBook.
- This compound | 76334-36-6. ChemicalBook.
- Proposed mechanisms for the thermal decomposition of 3-methyl-3-buten-1-ol.
- This compound | CAS 76334-36-6. Santa Cruz Biotechnology.
- A Comparative Analysis of 3-Bromo-1-butene and 4-bromo-1-butene Reactivity. Benchchem.
Sources
- 1. This compound CAS#: 76334-36-6 [m.chemicalbook.com]
- 2. This compound | 76334-36-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-3-buten-1-ol
Welcome to the technical support center for the synthesis and optimization of 3-Bromo-3-buten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common synthetic challenges encountered when working with this versatile building block.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in organic synthesis, often utilized in the construction of complex molecules due to its bifunctional nature, containing both a vinyl bromide and a primary alcohol.[1] The most common and direct synthetic route to this compound is the hydrobromination of but-3-yn-1-ol. This reaction proceeds via an electrophilic addition mechanism, where the choice of reagents and reaction conditions is critical to ensure high yield and regioselectivity.
This guide will focus on the optimization of this key transformation, addressing common pitfalls and providing scientifically grounded solutions.
Reaction Mechanism: Electrophilic Addition of HBr to But-3-yn-1-ol
The hydrobromination of a terminal alkyne, such as but-3-yn-1-ol, follows Markovnikov's rule under standard electrophilic addition conditions.[2] This means the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the bromine atom adds to the more substituted carbon, yielding the desired this compound. The reaction proceeds through a vinyl carbocation intermediate.
// Reactants Butynol [label="But-3-yn-1-ol"]; HBr [label="H-Br"];
// Intermediates PiComplex [label="π-Complex", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; VinylCation [label="Vinyl Carbocation\n(more stable)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bromide [label="Br⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="this compound"];
// Pathway Butynol -> PiComplex [label="Electrophilic attack\n by HBr"]; HBr -> PiComplex; PiComplex -> VinylCation [label="Formation of\n vinyl cation"]; PiComplex -> Bromide; VinylCation -> Product; Bromide -> Product [label="Nucleophilic attack"]; }
Figure 1: Simplified mechanism of Markovnikov hydrobromination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am observing a significant amount of unreacted but-3-yn-1-ol in my reaction mixture even after an extended reaction time. What could be the cause?
-
Answer: Low or no conversion is often due to issues with the hydrobromic acid or insufficient activation of the alkyne.
-
Purity and Concentration of HBr: Ensure you are using a fresh, high-purity source of hydrobromic acid. Older solutions of HBr can degrade. The concentration of the acid is also critical; aqueous HBr (e.g., 48%) is commonly used.
-
Reaction Temperature: The reaction may require gentle heating to overcome the activation energy. However, excessive heat can lead to side reactions. A modest temperature increase to 40-50°C can be beneficial.
-
Solvent Choice: While the reaction can be run neat, using a non-polar, aprotic solvent can sometimes improve solubility and reaction rates. However, polar solvents may interfere with the reaction.
-
Issue 2: Formation of Significant Side Products
-
Question: My analysis shows the presence of a di-brominated compound and an isomeric bromo-alcohol. How can I minimize these impurities?
-
Answer: The formation of 2,3-dibromobutan-1-ol and 4-bromo-3-buten-1-ol are common side reactions.
-
Di-bromo Adduct (2,3-dibromobutan-1-ol): This side product arises from the addition of a second equivalent of HBr to the double bond of the product.
-
Solution: Carefully control the stoichiometry. Use only one equivalent of HBr relative to the but-3-yn-1-ol. Adding the HBr solution dropwise to the alkyne can help maintain a low concentration of HBr in the reaction mixture, disfavoring the second addition.
-
-
Anti-Markovnikov Isomer (4-bromo-3-buten-1-ol): This isomer is the result of a radical addition mechanism.
-
Solution: Ensure that the reaction is free of radical initiators. Peroxides, often present in older ether solvents, and exposure to UV light can promote the anti-Markovnikov addition. Use fresh, inhibitor-free solvents and protect the reaction from light.
-
-
// Start Start [label="Low Yield or Impurities in\nthis compound Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Issues LowConversion [label="Low Conversion"]; SideProducts [label="Side Product Formation"];
// Causes for Low Conversion HBrIssue [label="Inactive/Dilute HBr"]; TempIssue [label="Suboptimal Temperature"];
// Causes for Side Products Dibromo [label="Di-bromo Adduct"]; AntiMarkovnikov [label="Anti-Markovnikov Isomer"];
// Solutions Sol_HBr [label="Use fresh, concentrated HBr", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Gently heat (40-50°C)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Stoich [label="Use 1 equivalent of HBr;\n dropwise addition", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Radical [label="Use peroxide-free solvents;\n protect from light", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> LowConversion; Start -> SideProducts;
LowConversion -> HBrIssue; LowConversion -> TempIssue;
HBrIssue -> Sol_HBr; TempIssue -> Sol_Temp;
SideProducts -> Dibromo; SideProducts -> AntiMarkovnikov;
Dibromo -> Sol_Stoich; AntiMarkovnikov -> Sol_Radical; }
Figure 2: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal source of HBr for this reaction?
-
A1: A 48% aqueous solution of hydrobromic acid is a common and effective reagent. Alternatively, HBr can be generated in situ from the reaction of an alkali metal bromide (e.g., NaBr) with a strong, non-oxidizing acid like sulfuric or phosphoric acid.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the product, this compound, will be more polar than any non-polar side products but less polar than the starting material, but-3-yn-1-ol. GC-MS can be used to identify the starting material, product, and any side products by their mass-to-charge ratios.
-
-
Q3: What is the best method for purifying the final product?
-
A3: A typical workup involves quenching the reaction with water and neutralizing any remaining acid with a mild base like sodium bicarbonate solution. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. Final purification is best achieved by vacuum distillation, as this compound has a relatively high boiling point (64-65 °C at 9 mmHg).[1][3]
-
-
Q4: What are the key safety precautions for handling this compound?
-
A4: this compound is harmful if swallowed, can cause an allergic skin reaction, and causes serious eye damage.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
-
Q5: How should this compound be stored?
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound.
Materials:
-
But-3-yn-1-ol
-
48% Hydrobromic acid (HBr)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add but-3-yn-1-ol. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add one equivalent of 48% HBr dropwise to the stirred but-3-yn-1-ol over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
Table 1: Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes side reactions and controls exothermicity. |
| HBr Equivalents | 1.0 | Prevents the formation of the di-bromo adduct. |
| Solvent | None (neat) or Et₂O | Neat conditions are often sufficient; Et₂O can aid in handling. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
// Steps Setup [label="1. Reaction Setup\n(But-3-yn-1-ol at 0°C)"]; Addition [label="2. HBr Addition\n(1 eq., dropwise)"]; React [label="3. Reaction\n(Stir at RT, 2-4h)"]; Workup [label="4. Workup\n(Quench, Extract)"]; Purify [label="5. Purification\n(Wash, Dry, Distill)"]; Product [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Setup -> Addition; Addition -> React; React -> Workup; Workup -> Purify; Purify -> Product; }
Figure 3: Experimental workflow for the synthesis of this compound.
References
-
Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. [Link]
-
Hunt, I. (n.d.). Ch 9: Alkynes + HBr (radical). University of Calgary. Retrieved January 10, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, October 17). Hydroboration of Alkynes | Anti-Markovnikov Addition [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH". [Link]
-
The Organic Chemistry Tutor. (2023, October 17). Hydroboration of Alkynes | Anti-Markovnikov Addition [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved January 10, 2026, from [Link]
-
Chad's Prep. (n.d.). Hydrohalogenation (including addition of HBr/ROOR). Retrieved January 10, 2026, from [Link]
-
Filo. (2025, April 7). Reaction of 3-buten-1-ol with HBr yields a mixture of two products.... [Link]
- Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved January 10, 2026, from [Link]
-
YourTutorJake. (2021, January 11). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene [Organic reaction mechanism] [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2014, June 18). Radical Addition of HBr to Alkenes [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). a) 3-butyn-1-ol conversion and product selectivity over three Co3O4.... Retrieved January 10, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, December 8). 9.5 Hydrohalogenation of Alkynes [Video]. YouTube. [Link]
-
Yale University. (n.d.). CHEM 125b - Lecture 3 - Rate and Selectivity in Radical-Chain Reactions. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of 3-Butyn-1-ol. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025, August 6). Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne. [Link]
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved January 10, 2026, from [Link]
-
LibreTexts Chemistry. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. [Link]
-
Bartleby. (2020, July 25). The treatment of but-1-en-3-yne with HBr produces 4-bromobuta-1,2-diene.... [Link]
-
Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Pearson. (n.d.). Alkyne Hydroboration Practice Problems. Retrieved January 10, 2026, from [Link]
-
Khan Academy. (n.d.). Hydroboration-oxidation of alkynes. Retrieved January 10, 2026, from [Link]
Sources
troubleshooting low yields in 3-Bromo-3-buten-1-ol reactions
Technical Support Center: 3-Bromo-3-buten-1-ol Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile building block. Low yields and unexpected side products are common hurdles in reactions involving allylic systems. This document provides in-depth, cause-and-effect troubleshooting advice to help you optimize your experimental outcomes.
The following guidance primarily addresses the synthesis of this compound via the allylic bromination of 3-buten-1-ol, a common and logical synthetic route. Many of the principles discussed are also applicable to subsequent reactions involving the title compound.
Troubleshooting Guide: Low Yields & Side Reactions
This section addresses the most frequently encountered issues during the synthesis of this compound.
Q1: My yield is significantly lower than expected. What are the most likely causes?
Low yield is a multifaceted issue. Systematically investigating the following areas is the most effective approach.
dot
Caption: General workflow for troubleshooting low yields.
1. Purity and Stability of Starting Materials:
-
3-Buten-1-ol: The starting alcohol must be anhydrous. Water can react with some brominating agents and interfere with radical mechanisms.
-
N-Bromosuccinimide (NBS): This is the preferred reagent for allylic bromination. Using molecular bromine (Br₂) is a common mistake that leads to undesired side reactions.[1] NBS provides a constant, low concentration of Br₂ required for the radical pathway, suppressing the competing ionic addition of bromine across the double bond.[2] For radical reactions, it is often recommended not to recrystallize NBS, as trace amounts of HBr and Br₂ can help initiate the reaction.[1]
2. Reaction Conditions:
-
Initiation: Radical reactions require an initiator. This can be photochemical (UVA light) or a chemical radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Insufficient initiation is a primary cause of stalled reactions.
-
Solvent: The reaction should be performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Protic or highly polar solvents can interfere with the radical mechanism.
-
Temperature: Temperature control is critical. While some heat may be needed for initiation, excessive temperatures can lead to product degradation or favor undesired side reactions.
3. Competing Reaction Pathways:
-
Ionic Bromination: As mentioned, if the concentration of Br₂ becomes too high, it will add across the C=C double bond to form a vicinal dibromide (3,4-dibromobutan-1-ol), which is a major cause of yield loss.[1][3]
-
Allylic Rearrangement: This is a chemically unavoidable and highly probable cause of "low yield" of the specific desired isomer. The radical intermediate formed by hydrogen abstraction is resonance-stabilized. This means the unpaired electron is delocalized over two carbon atoms.[2][4] Bromination can occur at either of these sites, leading to a mixture of isomeric products. This does not lower the total yield of brominated products, but it will lower the isolated yield of your target molecule.
Q2: I'm observing multiple spots on my TLC and multiple peaks in my GC-MS. What are these byproducts?
This is a classic symptom of the competing pathways described above.
dot
Caption: Allylic rearrangement leads to a mixture of products.
Probable Byproducts:
| Compound Name | Structure | Formation Mechanism | How to Minimize |
| 3,4-Dibromobutan-1-ol | Br-CH₂-CH(Br)-CH₂-CH₂-OH | Ionic Addition: High local Br₂ concentration. | Strictly use NBS to maintain a low Br₂ concentration.[1][2] Avoid direct addition of Br₂. |
| 4-Bromo-2-buten-1-ol | Br-CH₂-CH=CH-CH₂-OH | Allylic Rearrangement: Bromination of the resonance-stabilized radical intermediate.[4][5] | This is mechanistically inherent. Optimization may involve kinetic vs. thermodynamic control (temperature, solvent polarity), but separation is often required. |
| Unreacted 3-Buten-1-ol | HO-CH₂-CH₂-CH=CH₂ | Incomplete Reaction: Insufficient initiator, time, or temperature. | Ensure proper initiation (light/AIBN), monitor by TLC/GC, and consider extending reaction time. |
Experimental Protocol: A Self-Validating System for Allylic Bromination
This protocol is designed to favor the desired product and allow for easy monitoring.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-buten-1-ol (1.0 equiv.) and anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv.) and a catalytic amount of AIBN (0.02 equiv.).
-
Reaction: Immerse the flask in an oil bath preheated to the reflux temperature of CCl₄ (~77°C). For photochemical initiation, use a UVA lamp at a safe distance. The reaction progress can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of CCl₄.
-
Purification: Wash the combined organic filtrate with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often a mixture of isomers and should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired this compound.[6]
Frequently Asked Questions (FAQs)
Q3: Can I use a different brominating agent, like HBr or PBr₃?
Using HBr or PBr₃ is not advisable for this specific transformation. These reagents typically react with alcohols to form alkyl halides and can also add across the double bond (hydrobromination for HBr).[7][8] They do not favor the free-radical allylic substitution required to convert 3-buten-1-ol to this compound.
Q4: My final product is a brown liquid, even after purification. Is this normal?
Yes, it is common for this compound and similar bromoalkenes to be light-sensitive and darken over time. This is often due to slow decomposition releasing trace amounts of bromine. For best results, the product should be used relatively fresh.
Q5: What are the ideal storage conditions for this compound?
To maximize shelf-life and maintain purity, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and refrigerated at 2-8°C.[9] Some commercial sources supply it stabilized with copper.
Q6: Purification by distillation seems difficult. Why is that and what are the alternatives?
The boiling points of the target product and its rearranged isomer (4-Bromo-2-buten-1-ol) are often very close, making fractional distillation inefficient. Furthermore, bromoalkenes can be thermally unstable and may polymerize or decompose at elevated temperatures.[10]
Recommended Purification Strategy: Flash column chromatography on silica gel is the most effective method for separating the isomeric products and removing non-volatile impurities. A solvent system with a gradient of ethyl acetate in hexanes typically provides good separation.
References
-
Master Organic Chemistry. (2013). Allylic Bromination. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. [Link]
-
YouTube. (2023). Allylic Bromination and Radical Hydrobromination. [Link]
-
Jasperse, J. (n.d.). Test 4 Dienes HBr addition and Alkenes NBS bromination Expanded. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-buten-1-ol from 1,4-butanediol over ZrO2 catalyst. [Link]
- Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.
-
LookChem. (n.d.). Cas 76334-36-6, this compound. [Link]
-
ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
-
Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
-
PubChem. (n.d.). 3-Bromobut-1-ene. [Link]
-
ResearchGate. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. [Link]
- Google Patents. (n.d.).
-
YouTube. (2015). Haloalkanes 3. 1-Bromobutane preparation and purification. [Link]
-
PubChem. (n.d.). 3-Bromobutan-1-ol. [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Royal Society of Chemistry. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. [Link]
-
Chegg. (2018). Design a synthesis of 3-pentenenitrile from 3-buten-1-ol. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 3-Buten-1-ol synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-3-buten-1-ol
Welcome to the dedicated technical support guide for the purification of 3-Bromo-3-buten-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this versatile building block. Due to its unique structure, featuring both a vinyl bromide and a primary alcohol, this compound presents specific stability and purification challenges that require careful consideration to achieve high purity.
This guide provides in-depth, experience-based insights into potential impurities, degradation pathways, and robust purification protocols. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design effective purification strategies.
Understanding the Core Challenges
The purification of this compound is complicated by several inherent molecular characteristics. A foundational understanding of these issues is critical for successful isolation.
-
Thermal Instability: The presence of the vinyl bromide moiety makes the molecule susceptible to thermal degradation. Prolonged heating, even under vacuum, can lead to decomposition and polymerization, resulting in yield loss and the formation of complex, difficult-to-remove impurities.
-
Light Sensitivity: Like many unsaturated halogenated compounds, this compound can be sensitive to light, which may catalyze radical-mediated polymerization or decomposition. Product bottles often appear as a clear brown liquid, which can darken upon exposure to light.[1][2]
-
pH Sensitivity and Potential for Cyclization: The molecule contains both a nucleophilic hydroxyl group and an electrophilic carbon center (C-Br), creating the potential for intramolecular cyclization under certain conditions (e.g., in the presence of a base) to form byproducts like 2-(bromomethylene)tetrahydrofuran.
-
Hydrolytic Instability: The vinyl bromide group can be susceptible to hydrolysis, especially under acidic conditions. This reaction proceeds through an enol intermediate, which rapidly tautomerizes to form 3-oxobutanal.[3]
Frequently Asked Questions (FAQs)
Q1: My freshly distilled this compound is clear but turns yellow/brown upon standing, even in the freezer. What is happening?
A1: This is a common observation and is typically due to slow decomposition or polymerization, which can be initiated by trace impurities, light, or air.[1][2] Commercial sources often add stabilizers like copper chips or hydroquinone to mitigate this.[4] For long-term storage, it is recommended to store the purified material under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) in an amber vial to protect it from light.[1]
Q2: During vacuum distillation, my product seems to be decomposing in the distillation pot, which is turning dark. How can I prevent this?
A2: This indicates thermal decomposition. This compound is heat-sensitive.[5][6] To minimize this, use a high-vacuum system to lower the boiling point as much as possible. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. Short-path distillation or Kugelrohr apparatus is highly recommended to minimize the residence time of the compound at high temperatures. Adding a radical inhibitor (like a small amount of hydroquinone) or a few copper shavings to the distillation flask can also help prevent polymerization.
Q3: My NMR spectrum shows unexpected peaks. What are the most common impurities I should be looking for?
A3: The impurities present will largely depend on the synthetic route. A plausible and common method for synthesizing this compound is the bromination of its precursor, 3-buten-1-ol. Based on this, you can expect several types of impurities:
-
Unreacted Starting Material: Residual 3-buten-1-ol.[7]
-
Isomeric Byproducts: Depending on the bromination method, you might form the isomeric allylic bromide, 1-bromo-3-buten-2-ol.
-
Over-brominated Species: Dibrominated species such as 3,4-dibromobutan-1-ol could form if the reaction conditions are not carefully controlled.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., diethyl ether, dichloromethane, ethyl acetate) and byproducts from the brominating agent.
-
Degradation Products: As mentioned, 3-oxobutanal (from hydrolysis) or polymeric materials.
Q4: I am struggling to separate the product from a close-boiling impurity. Is distillation the best method?
A4: While fractional vacuum distillation is a primary method, it may not be sufficient for separating isomers or impurities with very similar boiling points. In such cases, flash column chromatography on silica gel is a superior alternative. The polarity difference between the primary alcohol product and less polar impurities (like over-brominated byproducts) or more polar impurities (like diols) allows for effective separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after distillation | 1. Thermal decomposition in the distillation flask.2. Product co-distilled with a lower-boiling impurity.3. Inefficient condensation of the product. | 1. Use a higher vacuum and lower bath temperature. Employ short-path distillation.[5] Consider adding a stabilizer.2. Perform a careful fractional distillation with a Vigreux column.3. Ensure the condenser has a sufficient surface area and the coolant is cold enough. |
| Product is discolored after purification | 1. Co-elution with a colored impurity during chromatography.2. Decomposition on the silica gel column.3. Post-purification degradation due to air/light exposure. | 1. Adjust the solvent system for better separation. Pre-treat the crude material with activated carbon.2. Deactivate the silica gel with a small amount of triethylamine in the eluent if acidic impurities are suspected. Run the column quickly.3. Immediately store the purified fractions under an inert atmosphere and protect from light.[1] |
| NMR shows broad peaks or a rising baseline | Polymerization has occurred. | The sample may be unusable for sensitive downstream applications. For future purifications, work quickly, use stabilizers, and avoid excessive heat. Consider filtering the crude material through a short plug of alumina to remove initiators before purification. |
| Unexpected aldehyde/ketone peaks in NMR | Hydrolysis of the vinyl bromide. | Ensure all workup steps are performed under neutral or slightly basic conditions. Use anhydrous solvents and dry glassware during the reaction and purification. |
Experimental Protocols & Workflows
Purity Assessment Workflow
A robust assessment of purity is essential before and after any purification attempt.
Caption: Workflow for assessing the purity of crude this compound.
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and solvents but requires care to prevent thermal decomposition.
Materials & Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Receiving flasks
-
High-vacuum pump with a cold trap
-
Heating mantle with stirrer
-
Thermometer
-
Copper shavings or hydroquinone (optional)
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full). Add a few copper shavings or a crystal of hydroquinone as a stabilizer.
-
Evacuation: Begin stirring and slowly apply vacuum. A cold trap (e.g., liquid nitrogen or dry ice/acetone) is essential to protect the pump.
-
Heating: Once a high vacuum is achieved (e.g., <1 mmHg), gently heat the distillation flask. The boiling point is reported as 64-65 °C at 9 mmHg. It will be lower at a higher vacuum.
-
Fraction Collection: Collect any low-boiling foreshot (likely residual solvent) in a separate receiving flask.
-
Product Collection: When the vapor temperature stabilizes at the expected boiling point, switch to a clean receiving flask to collect the product.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities, such as the desired alcohol from nonpolar byproducts or highly polar impurities.
Materials & Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[8]
-
Glass chromatography column
-
Eluent: Hexanes and Ethyl Acetate (EtOAc)
-
Compressed air or nitrogen for pressure
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.25-0.35. A good starting point is 20-30% Ethyl Acetate in Hexanes.
-
Pack the Column: Pack the column with silica gel as a slurry in the least polar solvent (e.g., 10% EtOAc/Hexanes). Ensure there are no air bubbles or cracks.
-
Load the Sample: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to achieve a flow rate of about 2 inches per minute.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the last traces of solvent, a high-vacuum pump may be used, but do not heat the sample.
References
-
Chemistry Stack Exchange. (2016). Hydrolysis of vinyl bromide vs alkyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76334-36-6, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Distillation of heat sensitive compounds.
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Grignard Reaction of Epoxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
VTA. (n.d.). Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Distillation. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobutan-1-ol. Retrieved from [Link]
-
University of Sheffield. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
doc brown. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tetrahydrofurfuryl bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for synthesis of chiral 2,5‐disubstituted tetrahydrofuran derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-methyl-3-buten-1-ol.
-
Chemistry LibreTexts. (2020). Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
-
NIH. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
Sources
- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Buten-1-ol(627-27-0) 1H NMR spectrum [chemicalbook.com]
- 5. njhjchem.com [njhjchem.com]
- 6. US2868696A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 7. 3-Buten-1-ol | 627-27-0 [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Impurities in Commercial 3-Bromo-3-buten-1-ol
Welcome to the technical support center for 3-Bromo-3-buten-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Commercial batches of this compound, while generally of high purity, can contain minor impurities that may impact the outcome of sensitive reactions. Understanding the nature of these impurities, their origin, and the analytical methods to identify them is crucial for robust and reproducible experimental results. This guide provides a series of troubleshooting questions and detailed analytical protocols to help you identify and manage potential impurities in your material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected peak in the 1H NMR spectrum of my this compound. What could it be?
A1: An unexpected peak in the 1H NMR spectrum often indicates the presence of an impurity. The most common impurities in commercial this compound are typically related to its synthesis. A likely synthetic route is the hydrobromination of 3-butyn-1-ol. This process can lead to several potential impurities:
-
Unreacted Starting Material (3-Butyn-1-ol): If the reaction did not go to completion, you might observe residual 3-butyn-1-ol.
-
Isomeric Byproducts: The addition of HBr to the alkyne can result in the formation of isomeric brominated butenols. Additionally, allylic rearrangement of the desired product can occur.
To identify the impurity, compare the chemical shifts and coupling patterns of the unknown peaks with the known spectra of the suspected compounds.
Reference 1H NMR Data for Common Impurities (400 MHz, CDCl₃):
| Compound | Key 1H NMR Signals (δ, ppm) |
| This compound (Product) | ~5.7 (s, 1H), ~5.5 (s, 1H), ~3.8 (t, 2H), ~2.6 (t, 2H) |
| 3-Butyn-1-ol (Starting Material) | ~3.7 (t, 2H), ~2.4 (t, 2H), ~2.0 (t, 1H)[1] |
| (E)-4-Bromo-2-buten-1-ol (Rearrangement Isomer) | ~5.9-5.8 (m, 2H), ~4.1 (d, 2H), ~3.9 (d, 2H)[2] |
If the observed peaks do not match these common impurities, consider the possibility of solvent residues or degradation products.
Q2: My GC-MS analysis shows a peak with a similar mass spectrum to my product but a different retention time. How can I identify it?
A2: This scenario strongly suggests the presence of an isomer of this compound. Isomers will have the same molecular weight and therefore very similar mass spectra, but their different structures will lead to different retention times on a GC column.
The most probable isomers are those formed through alternative reaction pathways or rearrangements during synthesis:
-
Markovnikov Addition Product: The hydrobromination of 3-butyn-1-ol could potentially yield the Markovnikov addition product, 4-bromo-3-buten-1-ol, although the desired anti-Markovnikov product is generally favored under radical conditions.
-
Allylic Rearrangement Product: this compound can undergo allylic rearrangement to form isomers such as (E)- and (Z)-4-bromo-2-buten-1-ol.
The elution order on a standard non-polar GC column (like a DB-5ms or HP-5ms) is generally related to the boiling point of the compounds. More linear or less polar isomers tend to elute earlier.
To confirm the identity, you would ideally need to obtain a reference standard for the suspected isomer. However, careful analysis of the fragmentation pattern in the mass spectrum might provide clues to the structure.
Q3: What is the likely origin of these impurities, and how can I minimize their impact on my reaction?
A3: The primary source of impurities is the synthetic process used to manufacture this compound. The hydrobromination of 3-butyn-1-ol is a common method, and the mechanism of this reaction explains the presence of the observed impurities.
Impurity Formation Pathway:
Caption: Synthetic pathway and potential impurity formation.
To minimize the impact of these impurities:
-
Purification: If your application is highly sensitive to isomeric purity, consider purifying the commercial material by column chromatography or distillation.
-
Reaction Conditions: Be mindful that basic or acidic conditions, as well as elevated temperatures, can potentially promote further rearrangement of the allylic bromide.
-
Characterization: Always thoroughly characterize the starting material before use to understand the impurity profile of the specific batch you are using.
Analytical Protocols
Protocol 1: Identification of Impurities by 1H and 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying the components of your this compound sample.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
NMR Acquisition Parameters (400 MHz Spectrometer):
| Parameter | 1H NMR | 13C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~4 s | ~1.5 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 |
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative molar ratios of the components.
-
Compare the chemical shifts of the observed peaks to the reference data provided in the table below to identify the main component and any impurities.
Reference NMR Data (CDCl₃):
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | 5.7 (s, 1H), 5.5 (s, 1H), 3.8 (t, 2H), 2.6 (t, 2H) | 129.5, 119.5, 60.0, 42.5 |
| 3-Butyn-1-ol [1][3] | 3.7 (t, 2H), 2.4 (t, 2H), 2.0 (t, 1H) | 80.5, 69.0, 61.0, 23.0 |
| (E)-4-Bromo-2-buten-1-ol [2] | 5.9-5.8 (m, 2H), 4.1 (d, 2H), 3.9 (d, 2H) | 132.0, 128.0, 62.5, 32.0 |
Protocol 2: Separation and Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for resolving isomeric impurities.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis.
Sample Preparation:
-
Prepare a stock solution of your this compound sample at a concentration of approximately 1 mg/mL in dichloromethane or other suitable volatile solvent.
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
Transfer the working solution to a 2 mL autosampler vial.
GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks corresponding to the main component and any impurities.
-
Obtain the mass spectrum for each peak. The mass spectrum of this compound and its isomers should show the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and fragments containing bromine).
-
The molecular ion [M]⁺ should be visible at m/z 150 and 152.
-
Compare the retention times and mass spectra of any impurity peaks to a library of known compounds (e.g., NIST) and to the expected fragmentation patterns of the potential impurities discussed above.
By employing these troubleshooting strategies and analytical protocols, you can confidently identify and manage impurities in your commercial this compound, ensuring the quality and reliability of your research.
References
- N/A
-
PubChem. (n.d.). (E)-4-bromobut-2-en-1-ol. Retrieved from [Link]
- N/A
-
SpectraBase. (n.d.). 3-Butyn-1-ol. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Thermal Stability of 3-Bromo-3-buten-1-ol
Welcome to our dedicated technical support center for 3-Bromo-3-buten-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during its use, with a specific focus on the critical impact of reaction temperature on its stability and reactivity.
Introduction: The Dual Nature of this compound
This compound is a valuable bifunctional molecule, featuring both a primary alcohol and a vinyl bromide moiety. This structure makes it a key intermediate in the synthesis of various organic compounds, notably α-methylene-γ-butyrolactones, which are present in many biologically active natural products.[1][2] However, the inherent reactivity of the vinyl bromide and the allylic nature of the alcohol can lead to thermal instability, presenting unique challenges in its application. Understanding and controlling the reaction temperature is paramount to achieving high yields and minimizing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with this compound?
A1: The main thermal stability concerns with this compound revolve around three potential temperature-induced pathways: decomposition, isomerization, and polymerization.
-
Decomposition: At elevated temperatures, haloalkenes can undergo thermal decomposition, which may involve the elimination of hydrogen bromide (HBr).[3] This can lead to the formation of volatile and corrosive byproducts, reducing the yield of the desired product.
-
Isomerization: As an allylic alcohol, this compound is susceptible to isomerization, potentially rearranging to form other structural isomers. This process can be catalyzed by heat or trace impurities.[4][5]
-
Polymerization: The vinyl bromide functionality makes the molecule prone to radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[6][7] This can result in the formation of oligomeric or polymeric materials, which can complicate purification and significantly lower the yield of the desired product. Vinyl bromides are often stored at low temperatures with inhibitors to prevent spontaneous polymerization.[7][8]
Q2: What is the recommended storage temperature for this compound?
A2: To maintain its integrity and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][10] A storage temperature of 2-8°C is often recommended.[11] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.
Q3: Can I distill this compound, and if so, under what conditions?
A3: Yes, this compound can be purified by vacuum distillation. The reported boiling point is 64-65 °C at 9 mmHg. Distillation at reduced pressure is crucial to lower the boiling temperature and minimize the risk of thermal decomposition, isomerization, and polymerization. It is recommended to monitor the distillation temperature closely and avoid prolonged heating.
Troubleshooting Guide: Impact of Reaction Temperature
This guide addresses specific issues that may arise during reactions involving this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low Yield of the Desired Product with Formation of Unidentified Side Products
-
Possible Cause: Thermal decomposition or polymerization of this compound due to excessive reaction temperature. The flash point of this compound is 110 °C, indicating it is a combustible liquid.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many reactions with sensitive reagents like this compound proceed more cleanly at lower temperatures. Consider running the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C or -20 °C) if the reaction kinetics allow. For reactions involving vinyl bromide, temperatures below -30°C are sometimes necessary to prevent rapid decomposition or polymerization.[8]
-
Controlled Addition: Add this compound slowly and dropwise to the reaction mixture. This helps to maintain a low instantaneous concentration of the reagent and dissipate any exothermic heat generated during the reaction.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction vessel and prevent localized overheating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated side reactions that can be exacerbated by oxygen at higher temperatures.
-
Issue 2: Formation of an Isomeric Byproduct
-
Possible Cause: Temperature-induced allylic rearrangement (isomerization) of this compound. Allylic alcohols are known to isomerize to their corresponding carbonyl compounds, a reaction that can be promoted by heat.[4][12][13]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically screen lower reaction temperatures to find a balance between an acceptable reaction rate and minimal isomerization.
-
Choice of Solvent: The polarity of the solvent can influence the stability of intermediates that may lead to isomerization. Consider screening solvents with different polarities.
-
pH Control: The presence of acidic or basic impurities can catalyze isomerization. Ensure all reagents and solvents are pure and, if necessary, consider buffering the reaction mixture.
-
Issue 3: Difficulty in Initiating a Grignard Reaction or Low Yield of the Grignard Reagent
-
Possible Cause: While Grignard reactions often require initial heating for initiation, excessive temperature can lead to side reactions with allylic halides, such as Wurtz-type coupling.[14]
-
Troubleshooting Steps:
-
Initiation: Use a minimal amount of heat (e.g., gentle warming with a heat gun) or a small crystal of iodine to initiate the Grignard reaction.
-
Maintain Gentle Reflux: Once initiated, the reaction is typically exothermic. The addition rate of this compound should be controlled to maintain a gentle reflux without the need for external heating.[15]
-
Slow Addition: Adding the this compound solution slowly to the magnesium suspension helps to minimize the concentration of the halide in the reaction mixture, thereby reducing the likelihood of Wurtz coupling.[14]
-
Experimental Protocols & Data
Protocol 1: General Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container tightly sealed in a refrigerator at 2-8°C.[11] Ensure the storage area is well-ventilated and free from ignition sources.
-
Dispensing: When dispensing the liquid, do so in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Inert Atmosphere: For long-term storage or for use in sensitive reactions, it is recommended to blanket the container with an inert gas like argon or nitrogen.
Data Summary: Temperature Considerations for Reactions with Related Compounds
| Reaction Type | Related Compound | Typical Temperature Range | Key Considerations & Potential Issues |
| Grignard Formation | 3-Bromo-1-butene | Gentle reflux (ether) | Wurtz coupling at higher concentrations/temperatures.[14] |
| Nucleophilic Substitution | 3-Bromo-1-butene | Lower temperatures favored | Allylic rearrangement (SN1 pathway) at higher temperatures.[14] |
| Polymerization | Vinyl Bromide | Low temperatures (< -30°C) | Prone to rapid polymerization at higher temperatures.[8] |
| Isomerization | Allylic Alcohols | Room temperature to 60°C | Can be catalyzed by heat, acids, or bases.[4][12] |
Visualizing Stability: Reaction Pathways
The following diagram illustrates the potential reaction pathways for this compound as a function of temperature.
Caption: Potential reaction pathways of this compound.
Conclusion
The successful application of this compound in organic synthesis is critically dependent on the careful control of reaction temperature. By understanding the potential for thermal decomposition, isomerization, and polymerization, researchers can implement strategies to mitigate these side reactions and maximize the yield of their desired products. This guide provides a foundation for troubleshooting common issues and for the safe and effective handling of this valuable reagent. For further assistance, please do not hesitate to contact our technical support team.
References
-
National Center for Biotechnology Information (2024). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. PubChem. Retrieved from [Link]
-
ACS Publications (n.d.). Highly Selective Supramolecular Catalyzed Allylic Alcohol Isomerization. Retrieved from [Link]
-
Fisher Scientific (n.d.). This compound, 97+%, Thermo Scientific. Retrieved from [Link]
-
Journal of the American Chemical Society (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Retrieved from [Link]
-
University of Rochester Department of Chemistry (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
MDPI (n.d.). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Retrieved from [Link]
-
National Toxicology Program (NTP) (n.d.). Report on Carcinogens, Fifteenth Edition - Vinyl Halides (Selected). Retrieved from [Link]
-
ResearchGate (n.d.). Free energy profile of the isomerization of a model allylic alcohol to the enolate intermediate assisted by tBuOK. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
PubMed (n.d.). The first synthesis of a borylated α-methylene-γ-butyrolactone. Retrieved from [Link]
-
Wikipedia (n.d.). Vinyl bromide. Retrieved from [Link]
-
ResearchGate (2022). Vinyl bromide solution (1 M) vs vinyl bromide 98%? Retrieved from [Link]
-
Synthetic Communications (n.d.). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Retrieved from [Link]
-
University of California, Irvine (n.d.). The Grignard Reaction. Retrieved from [Link]
-
ResearchGate (n.d.). Proposed mechanism for the thermal decomposition of 3-buten-1-ol. Retrieved from [Link]
-
Grignard Reaction (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
-
PubMed Central (n.d.). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Retrieved from [Link]
-
Materials Advances (RSC Publishing) (n.d.). Synthesis of a thermoplastic elastomer from α-methylene-γ-butyrolactone for high temperature applications. Retrieved from [Link]
-
Filo (n.d.). Reaction of 3-buten-1-ol with HBr yields a mixture of two produc.. Retrieved from [Link]
-
PubMed (2023). Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process. Retrieved from [Link]
-
Hindawi (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing) (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of a thermoplastic elastomer from α-methylene-γ-butyrolactone for high temperature applications. Retrieved from [Link]
-
ACS Publications (n.d.). Theoretical Studies of the Thermal Gas-Phase Decomposition of Vinyl Bromide on the Ground-State Potential-Energy Surface. Retrieved from [Link]
-
NIST (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. Retrieved from [Link]
-
ResearchGate (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]
-
ResearchGate (n.d.). Proposed mechanisms for the thermal decomposition of... Retrieved from [Link]
-
Wikipedia (n.d.). Thermal decomposition. Retrieved from [Link]
-
YouTube (2015). Thermal Decomposition Experiment. Retrieved from [Link]
-
ResearchGate (2019). What is the equation to explain how one possible organic side product is formed in the synthesis of 1-bromobutane? Retrieved from [Link]
-
YouTube (2020). Thermal Decomposition. Retrieved from [Link]
Sources
- 1. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nist.gov [nist.gov]
- 4. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. VINYL BROMIDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 乙烯基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Catalyst Selection for 3-Bromo-3-buten-1-ol Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-3-buten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or only starting material. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge, often stemming from several interrelated factors. Let's break down the potential culprits, starting with the most common.
-
Catalyst Inactivity or Deactivation: The active Pd(0) species is sensitive to oxidation.[1] If your reaction is not rigorously degassed, oxygen can poison the catalyst. Furthermore, the choice of precatalyst and its activation method are critical. While Pd(PPh₃)₄ is a common Pd(0) source, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to enter the catalytic cycle, which can sometimes be inefficient.[2][3]
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[1] Perform multiple vacuum/backfill cycles on the reaction flask containing all solid reagents before adding solvents.[4] Consider using a more robust, pre-formed Pd(0) source or a modern precatalyst system (e.g., a Buchwald G3 precatalyst) designed for efficient activation.[2]
-
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For a vinyl bromide like this compound, standard triphenylphosphine (PPh₃) may not be sufficient, especially with challenging coupling partners. The oxidative addition step can be sluggish, or the reductive elimination may be slow, leading to side reactions.
-
Incorrect Base or Solvent System: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step of the Suzuki reaction by activating the boronic acid.[7] The base's effectiveness is highly dependent on its solubility, which is dictated by the solvent system.
-
Solution: For Suzuki couplings, a biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is often optimal.[1] This allows an inorganic base (e.g., K₂CO₃, K₃PO₄) to dissolve in the aqueous phase while the organic substrate and catalyst remain in the organic phase. If your reaction is sluggish, switching from a carbonate base to a stronger phosphate (K₃PO₄) or fluoride (CsF, KF) can significantly improve rates. The choice of solvent can be complex; while polar aprotic solvents like DMF can be effective, they can also promote unwanted side reactions.[8][9][10]
-
-
Boronic Acid Instability: Boronic acids, particularly heteroaryl boronic acids, can be prone to protodeboronation (replacement of the boronic acid group with hydrogen) under the reaction conditions, especially at elevated temperatures.[2]
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. If protodeboronation is suspected, consider switching to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. Ensure the quality of your boronic acid, as they can degrade upon storage.[4]
-
Issue 2: Significant Side Product Formation (Homocoupling, Protodebromination)
Question: My Sonogashira coupling is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I suppress this?
Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst under aerobic conditions.[11]
-
Primary Cause: The presence of both Cu(I) and oxygen facilitates the oxidative dimerization of the terminal alkyne.
-
Solution 1 (Rigorous Degassing): The most immediate solution is to ensure your reaction is completely free of oxygen. Use rigorously degassed solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Solution 2 (Copper-Free Conditions): The most robust solution is to switch to a copper-free Sonogashira protocol. These methods have been developed specifically to avoid issues with homocoupling and are often necessary for sensitive substrates.[11][12] These protocols typically rely on a highly active palladium catalyst system, often with a specific ligand like P(t-Bu)₃, and may require a different choice of base.[13]
Question: In my Heck reaction, I'm observing protodebromination of my this compound starting material. What causes this and how can it be minimized?
Answer: Protodebromination is the replacement of the bromine atom with a hydrogen. This side reaction competes with the desired cross-coupling pathway.
-
Primary Cause: This often occurs when the catalytic cycle is slow, allowing for competing pathways to occur. It can be promoted by certain solvents or if the palladium-hydride intermediate, formed after β-hydride elimination, reductively eliminates with a halide before it can be scavenged by the base.
-
Solution: The goal is to accelerate the productive catalytic cycle.
-
Increase Catalyst/Ligand Efficacy: As with low yield issues, switching to a more active ligand system can speed up the reaction and outcompete the side reaction.
-
Optimize Base and Solvent: A strong, sterically hindered base is often used in Heck reactions (e.g., Et₃N, i-Pr₂NEt). The solvent choice is also critical; polar aprotic solvents like DMF or NMP are common.[14] It has been noted that solvents like dioxane and DMF can sometimes lead to more dehalogenation compared to toluene in other coupling reactions, highlighting the need for empirical optimization.[1]
-
Catalyst & Condition Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate catalyst system for your coupling reaction with this compound.
Caption: Decision workflow for catalyst and condition selection.
Frequently Asked Questions (FAQs)
Question 1: What are the recommended starting catalysts and conditions for Suzuki, Heck, and Sonogashira couplings with this compound?
Answer: For any new substrate, it's best to start with a well-established, reliable set of conditions before optimizing. The table below provides recommended starting points for the three major coupling reactions with this compound, based on general protocols for vinyl bromides.[14]
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | — | — | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80–100 |
| Heck | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | — | Et₃N (2) | DMF | 100–110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | — | CuI (4) | Et₃N (3) | THF | 60 |
Note: These are starting points. Yields may vary and optimization is often required.
Question 2: How does the allylic alcohol moiety in this compound affect catalyst selection and reaction conditions?
Answer: This is an excellent and critical question. The hydroxyl group is not an innocent bystander and can influence the reaction in several ways:
-
Ligand-like Coordination: The oxygen of the alcohol can coordinate to the palladium center. This can be beneficial by stabilizing the catalyst, but it can also potentially inhibit catalysis by occupying a coordination site needed for the catalytic cycle to proceed. This is generally less of a concern with strong, exogenous ligands like phosphines.
-
Direct C-O Activation: Under certain conditions, particularly in the absence of a halide and in the presence of a Lewis acid, palladium can directly activate the C-O bond of an allylic alcohol.[15][16][17] While your primary reactive site is the C-Br bond, it's important to choose conditions that selectively activate the vinyl halide. The high reactivity of vinyl bromides generally ensures this selectivity.[18]
-
Substrate/Product Solubility: The polar hydroxyl group increases the polarity of your substrate and product, which should be considered when selecting the solvent system to ensure all components remain in solution.
In practice, for standard Suzuki, Heck, and Sonogashira reactions, the C-Br bond is far more reactive towards oxidative addition than the C-O bond, so selective coupling at the vinyl bromide position is expected and readily achieved.[18]
Question 3: What is the role of the ligand, and how do I choose the right one?
Answer: The ligand is arguably the most important variable for tuning reactivity in palladium catalysis. It directly controls the steric and electronic environment of the metal center.
-
Electronic Effects: Electron-donating ligands (like bulky alkylphosphines or N-heterocyclic carbenes, NHCs) increase the electron density on the palladium. This makes the metal more nucleophilic and promotes the rate-limiting oxidative addition step.[6]
-
Steric Effects: Sterically bulky ligands (like XPhos or SPhos) favor the formation of low-coordinate, highly reactive 14-electron Pd(0) species. This steric bulk also accelerates the final reductive elimination step to release the product and regenerate the catalyst.[5][6]
General Selection Guide:
-
Start Simple: For straightforward couplings, triphenylphosphine (PPh₃) is a good first choice. It is often used as a pre-formed complex with palladium, such as in Pd(PPh₃)₄.
-
Increase Activity: If the reaction is slow or fails, move to a more sophisticated ligand. For Suzuki reactions, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos) are the gold standard for difficult substrates.[2] For Sonogashira, bulky trialkylphosphines like P(t-Bu)₃ are often effective, especially in copper-free systems.[19]
General Catalytic Cycle for Cross-Coupling
To understand the role of each component, it is helpful to visualize the catalytic cycle. The diagram below illustrates a generalized cycle for a Pd(0)/Pd(II) mediated reaction like the Suzuki coupling.
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures that should be adapted to your specific substrates and laboratory equipment. Always perform a risk assessment before conducting any new experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[14]
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and water). Add this compound (1.0 mmol).[14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract the mixture with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Cocatalyzed Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and copper(I) iodide (0.04 mmol).[11][14]
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in a degassed solvent such as THF (5 mL). Add the terminal alkyne (1.2 mmol) followed by a degassed amine base like triethylamine (3.0 mmol).[11][14]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether).
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.[11]
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Kuo, J. L., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
University of York. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
Shaughnessy, K. H., et al. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Journal of the American Chemical Society. (2012). Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. Retrieved from [Link]
-
ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium-catalyzed arylation of allylic alcohols with aryl halides. ACS Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Workup and Purification of 3-Bromo-3-buten-1-ol
Introduction
Welcome to the technical support guide for 3-Bromo-3-buten-1-ol. This molecule is a valuable bifunctional building block, featuring both a vinyl bromide and a primary alcohol, making it useful in the synthesis of α-methylene lactones and various cyclization and alkylation reactions.[1][2] However, its structural features—an allylic alcohol system combined with a vinyl bromide—render it susceptible to degradation under common workup and purification conditions. This guide provides in-depth troubleshooting advice and validated protocols to help you minimize product loss and ensure the highest possible purity.
The primary challenges in handling this compound are its tendencies to undergo acid-catalyzed allylic rearrangement, base-induced elimination, and potential polymerization upon exposure to heat, light, or radical initiators.[3][4][5] This document is structured to directly address these issues in a practical, question-and-answer format.
Core Principles for Handling this compound
To ensure the stability of your product, always adhere to these four fundamental principles during workup and purification:
-
Maintain pH Neutrality: The compound is highly sensitive to both strong acids and strong bases. Workup procedures must be conducted within a pH range of approximately 6.5-8.5.
-
Control Temperature: All steps, including quenching, extractions, and solvent removal, should be performed at low temperatures (typically 0-25 °C) to prevent thermal decomposition.
-
Inert Atmosphere: To prevent potential radical-initiated side reactions, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.
-
Protect from Light: The product can darken upon exposure to light, suggesting photochemical instability.[1] Always use amber vials or wrap glassware in aluminum foil.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of this compound.
Q1: My NMR spectrum shows two distinct but similar alcohol products. What is the unexpected isomer and how did it form?
Answer: You are likely observing the product of an acid-catalyzed allylic rearrangement. The terminal alcohol (this compound) can isomerize to the internal, secondary alcohol (1-Bromo-3-buten-2-ol) in the presence of even trace amounts of acid.
Causality (The Mechanism): Allylic alcohols are prone to 1,3-transposition when catalyzed by protic or Lewis acids.[4][6] The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized allylic carbocation. Water can then re-attack at either of the two electrophilic carbons of the cation. While attack at the original position regenerates the starting material, attack at the other carbon results in the rearranged isomeric alcohol.[7]
Corrective Protocol:
-
Quenching: Quench your reaction by slowly adding the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7). This ensures any acidic byproducts are neutralized immediately.
-
Washing: During the aqueous workup, perform washes with dilute, mild bases. A 5% aqueous NaHCO₃ solution is ideal. Avoid strong bases like NaOH or KOH, which can promote elimination (see Q2).
-
Verification: After washing, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7.0-8.5) before proceeding.
Q2: My yield is low, and I've isolated a volatile, non-polar byproduct. What could it be?
Answer: This is characteristic of an elimination reaction, likely forming a volatile enyne byproduct. This is typically caused by exposure to strong bases or excessive heat.
Causality (The Mechanism): The presence of a strong base can deprotonate the alcohol, and subsequent intramolecular displacement of the bromide or, more commonly, E2 elimination of HBr from the vinyl bromide moiety can occur, especially at elevated temperatures.
Corrective Protocol:
-
Avoid Strong Bases: Never use strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides during the workup. Stick to mild inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine if necessary for specific applications.
-
Low-Temperature Solvent Removal: When removing the extraction solvent, use a rotary evaporator with the water bath temperature set no higher than 30 °C. For final traces of solvent, it is safer to use a high-vacuum line at room temperature rather than heating.
-
Distillation Precautions: If you must distill the product, use high-vacuum distillation to keep the boiling point as low as possible (literature bp is 64-65 °C at 9 mmHg). Adding a radical inhibitor like hydroquinone can also prevent polymerization at elevated temperatures.
Q3: My product looks clean by NMR, but it degrades after purification by silica gel chromatography. Why?
Answer: Standard silica gel is acidic (pH ≈ 4-5) and is a very common cause of on-column degradation for acid-sensitive compounds like allylic alcohols.[8] The acidic surface of the silica provides a perfect environment for the allylic rearrangement described in Q1.
Causality (The Mechanism): The silanol groups (Si-OH) on the surface of the silica gel are acidic enough to catalyze the same isomerization pathway as free protic acids. As your compound band travels down the column, the extended contact time with the acidic stationary phase leads to significant degradation.
Corrective Protocol:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent (e.g., 90:10 Hexane:Ethyl Acetate) containing 1% triethylamine (NEt₃) by volume. Let this slurry stand for about an hour, then pack the column as usual. The triethylamine neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.[8] It does not have the acidic character of silica and often provides good separation.
-
Flush the Column: After purification, flush the column with a polar solvent to ensure all product is recovered, but be mindful that extended time on the column, regardless of the stationary phase, can be detrimental.
Q4: The product is a clear liquid initially but turns brown or black over a few days, even in the freezer. What is causing this decomposition?
Answer: This discoloration is indicative of polymerization or decomposition, which can be initiated by exposure to air (oxygen), light, or residual acid/metal catalysts.[1]
Causality (The Mechanism):
-
Radical Polymerization: The double bond in this compound can be susceptible to radical-initiated polymerization. Oxygen from the air can form peroxide species that act as radical initiators.[9]
-
Photodecomposition: UV light can provide the energy to initiate radical reactions or other degradation pathways.[1]
-
Residual Catalysts: Trace amounts of metal catalysts (e.g., palladium, copper) from the preceding reaction can promote decomposition over time.[10]
Corrective Protocol:
-
Storage: Store the purified product under an inert atmosphere (argon is preferable to nitrogen). Use a vial with a Teflon-lined cap.
-
Light Protection: Always store the compound in an amber vial or a clear vial wrapped completely in aluminum foil.
-
Add Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) or a quinone derivative.
-
Purity: Ensure the product is free of any residual acid or metal catalysts. If metals were used in the reaction, a workup that includes a wash with a chelating agent (e.g., a dilute aqueous solution of EDTA) might be beneficial.
Frequently Asked Questions (FAQs)
Q: What is the optimal quenching procedure for a Grignard or organolithium reaction used to synthesize this alcohol? A: For reactions involving highly reactive organometallics, a careful, multi-stage quench at low temperature is critical.[11][12]
-
Cool the reaction mixture to 0 °C or lower.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic salt that provides a proton source to quench the organometallic while buffering the solution to prevent it from becoming strongly acidic or basic.[11]
-
Proceed with the standard aqueous workup using a mild base wash as described in Q1.
Q: Which solvent system is best for extracting this compound? A: Diethyl ether or ethyl acetate are excellent choices. They are reasonably polar to extract the alcohol efficiently but are immiscible with water. To maximize recovery, wash the combined organic layers with saturated sodium chloride solution (brine).[13] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product in it (salting out).
Q: Can I use techniques other than chromatography for purification? A: If the impurities are significantly different in volatility from your product, high-vacuum distillation is a viable option.[8] However, given the thermal sensitivity, this should be done with care at the lowest possible pressure. Recrystallization is not applicable as the product is a liquid at room temperature.
Data and Workflow Summaries
Recommended Workup and Purification Parameters
| Parameter | Recommended Condition | Rationale / Risk if Deviated |
| pH Range | 6.5 - 8.5 | Acidic (<6): Risk of allylic rearrangement to 1-Bromo-3-buten-2-ol.[3][4] |
| Basic (>9): Risk of elimination of HBr. | ||
| Temperature | 0 °C for quench/washes; <30 °C for solvent removal | High temperatures can promote elimination and polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can initiate radical decomposition pathways. |
| Light Exposure | Protect from light (amber vials) | The compound is known to darken, indicating photochemical instability.[1] |
| Chromatography | Neutral Alumina or Silica gel deactivated with 1% NEt₃ | Acidic silica gel will cause on-column isomerization.[8] |
Visualized Degradation and Workup Pathways
Below are diagrams illustrating the key degradation pathways and the recommended workflow to avoid them.
Caption: Degradation of this compound.
Caption: Recommended workflow for sensitive compounds.
References
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
-
Wennerberg, J., Eklund, L., Polla, M., & Frejd, T. (n.d.). Rearrangement of p-methoxybenzyl-protected allylic alcohols to aldehydes. ElectronicsAndBooks. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
- Jacobsen, E. N., & Cope, A. C. (2001). 1,3-Transposition of Allylic Alcohols Catalyzed by Methyltrioxorhenium. Organometallics, 20(22), 4573-4584.
-
Fiveable. (n.d.). Aqueous workup Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
RIT Digital Institutional Repository. (1971). Rearrangement of allylic alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]
- Wang, Z., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6772-6777.
-
University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 10: Radical halogenation of allylic systems. Retrieved from [Link]
- Cournoyer, M. E., & Dare, J. H. (2010). The use of alternative solvent purification techniques. Journal of Chemical Health & Safety, 17(5), 22-27.
-
S Majesty Easy World Science. (2023, August 27). Purification of Alcohol without Distillation How to Separate Alcohol from Water. YouTube. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. Retrieved from [Link]
- IUPAC. (1982). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Pure and Applied Chemistry, 54(4), 855-874.
- Ghorai, P., et al. (2018). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 14, 2197-2203.
-
OpenOChem Learn. (n.d.). Allylic Bromination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
- Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry, 10(7).
-
Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations. Retrieved from [Link]
-
Allery Chemistry. (2015, March 30). Haloalkanes 3. 1-Bromobutane preparation and purification. YouTube. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). ORGANOMETALLIC REAGENTS IN ORGANIC SYNTHESIS A THESIS. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Connelly, N. G., & Geiger, W. E. (1996). Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews, 96(2), 877-910.
-
ResearchGate. (n.d.). Decomposition Pathways of Homogeneous Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Retrieved from [Link]
-
RSC Publishing. (2023). Palladium-catalyzed alkynylation of allylic gem-difluorides. Retrieved from [Link]
-
PubMed. (2015). Palladium(II)-catalyzed allylic C-H oxidation of hindered substrates featuring tunable selectivity over extent of oxidation. Retrieved from [Link]
-
ResearchGate. (2023). Why does bromine square palladium off? An ab initio study of brominated palladium and its nanomorphology. Retrieved from [Link]
Sources
- 1. This compound | 76334-36-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 4. repository.rit.edu [repository.rit.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epfl.ch [epfl.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Grignard Reagent Initiation with 3-Bromo-3-buten-1-ol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the Grignard reagent initiation for 3-Bromo-3-buten-1-ol. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.
Introduction: The Inherent Challenge of this compound in Grignard Reactions
The formation of a Grignard reagent from this compound is a frequently encountered yet challenging transformation in organic synthesis. The primary obstacle lies in the bifunctional nature of the starting material. Grignard reagents are potent nucleophiles and extremely strong bases. The acidic proton of the hydroxyl group in this compound is incompatible with the newly formed organomagnesium species. This leads to an immediate acid-base reaction where the Grignard reagent deprotonates the alcohol, quenching itself and halting the desired reaction pathway.
To circumvent this intramolecular incompatibility, a robust protection-deprotection strategy is not just recommended, but essential. This guide will walk you through the necessary steps to protect the hydroxyl group, successfully initiate the Grignard reaction, and subsequently deprotect the alcohol to yield your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to form a Grignard reagent with this compound?
A1: The primary issue is the presence of the acidic hydroxyl (-OH) group in the same molecule as the bromoalkene. Grignard reagents are powerful bases and will react with the acidic proton of the alcohol in a rapid acid-base neutralization reaction.[1] This "self-quenching" consumes the Grignard reagent as it is formed, preventing its accumulation and subsequent reaction with your desired electrophile.
Q2: What is a "protecting group," and why is it essential for this reaction?
A2: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert to specific reaction conditions.[1] In this case, we use a protecting group to convert the acidic hydroxyl group into a non-acidic ether. This "masked" alcohol will not interfere with the formation and reactivity of the Grignard reagent. After the Grignard reaction is complete, the protecting group can be selectively removed to regenerate the free alcohol.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reaction is Wurtz coupling , where the newly formed Grignard reagent (R-MgBr) reacts with the starting bromo-alkene (R-Br) to form a dimer (R-R).[2][3] This is particularly common with reactive halides like vinyl and allylic bromides. Another potential issue is the reaction with any trace amounts of water or oxygen in your reaction setup, which will also quench the Grignard reagent.
Q4: How can I tell if my Grignard reaction has successfully initiated?
A4: Several visual cues indicate a successful initiation:
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).
-
The generation of heat (an exothermic reaction).
-
If you've used iodine as an activator, the characteristic purple/brown color will disappear.[4]
Q5: Which solvent is the best choice for this Grignard reaction?
A5: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is generally the preferred solvent for the formation of Grignard reagents from vinyl bromides as it is more effective at solvating and stabilizing the organomagnesium species.[5] Anhydrous diethyl ether is also a suitable option. Rigorous drying of the solvent is critical for success.
Troubleshooting Guide: From Initiation Failure to Low Yields
This section addresses specific problems you may encounter during your experiment, providing detailed causes and actionable solutions.
Problem 1: The Grignard reaction fails to initiate.
-
Symptoms: After adding the initial amount of the protected this compound, there is no observable heat generation, the magnesium turnings remain shiny, and if used, the color of the iodine activator persists.
-
Possible Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.
-
Solution: Activate the magnesium surface immediately before use. Detailed methods are provided in Protocol 3.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Trace amounts in your glassware or solvent will quench the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
-
Impure Starting Material: Impurities in your protected this compound can inhibit the reaction.
-
Solution: Purify the protected starting material by flash column chromatography before use.
-
-
Problem 2: The yield of the Grignard reagent is low.
-
Symptoms: The reaction initiates, but subsequent quenching experiments or reactions with an electrophile give a low yield of the desired product.
-
Possible Causes & Solutions:
-
Significant Wurtz Coupling: As mentioned in the FAQs, this is a major side reaction.
-
Solution:
-
Slow Addition: Add the solution of your protected bromo-alkene dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[2]
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, use a water bath to cool the flask.
-
Continuous Flow: For larger scale reactions, a continuous production process has been shown to improve selectivity and reduce Wurtz coupling.[3]
-
-
-
Incomplete Reaction: Not all of the magnesium or halo-alkene has reacted.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of magnesium. Allow for sufficient reaction time after the addition is complete (typically 1-2 hours) to ensure the reaction goes to completion.
-
-
Grignard Reagent Decomposition: Vinyl Grignard reagents can be less stable than their alkyl or aryl counterparts, especially at elevated temperatures for prolonged periods.
-
Solution: Use the prepared Grignard reagent immediately. Avoid prolonged heating or storage.
-
-
Problem 3: The final deprotected alcohol has a low yield or is impure.
-
Symptoms: The Grignard reaction appears successful, but after the deprotection step, the yield of the final alcohol is low, or significant impurities are observed.
-
Possible Causes & Solutions:
-
Harsh Deprotection Conditions: The conditions used to remove the protecting group may be too harsh, leading to degradation of the desired product, which contains a double bond.
-
Solution: Choose a mild deprotection method that is compatible with the presence of an alkene. Specific mild protocols for TBDMS and THP deprotection are provided in Protocols 5 and 6.
-
-
Incomplete Deprotection: The deprotection reaction did not go to completion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, you may need to extend the reaction time or add a small amount of additional deprotection reagent.
-
-
Data Presentation and Visualization
Table 1: Comparison of Common Protecting Groups for this compound
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., PTSA in MeOH) | Stable to Grignard conditions; many mild deprotection methods available.[6] | Can be more expensive than THP. |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), cat. acid (e.g., PTSA) in CH₂Cl₂ | Mild acid (e.g., PTSA in EtOH; AcOH/THF/H₂O)[7] | Inexpensive reagents; stable to basic and nucleophilic reagents.[7] | Creates a new stereocenter, which can complicate NMR analysis. |
Diagrams
Caption: A generalized experimental workflow for the synthesis of homoallylic alcohols from this compound.
Caption: The intramolecular quenching of the Grignard reagent by the acidic proton of the alcohol.
Detailed Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Protection of this compound with TBDMS-Cl
This protocol is adapted from standard silylation procedures.[8]
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.2 eq.) to the solution and stir until it dissolves. Cool the mixture to 0°C in an ice bath.
-
Protection: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ((3-bromobut-3-en-1-yl)oxy)(tert-butyl)dimethylsilane.
Protocol 2: Protection of this compound with DHP (THP Ether Formation)
This protocol is based on established methods for THP ether formation.[9][10]
-
Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq.).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-((3-bromobut-3-en-1-yl)oxy)tetrahydro-2H-pyran.
Protocol 3: Formation of the Grignard Reagent from Protected this compound
This procedure is a general method for the formation of vinyl Grignard reagents.[11][12]
-
Magnesium Activation:
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun until violet iodine vapors are observed. The disappearance of the iodine color indicates activation.
-
Allow the flask to cool to room temperature.
-
-
Initiation:
-
Add enough anhydrous THF to just cover the activated magnesium turnings.
-
Prepare a solution of the protected this compound (from Protocol 1 or 2, 1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add a small amount of this solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary. Initiation is confirmed by the visual cues mentioned in the FAQ section.
-
-
Grignard Reagent Formation:
-
Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is your Grignard reagent.
-
Protocol 4: Reaction of the Grignard Reagent with an Electrophile (e.g., a Ketone)
-
Setup: In a separate flame-dried flask, dissolve your electrophile (e.g., cyclohexanone, 0.9 eq.) in anhydrous THF.
-
Addition: Cool the electrophile solution to 0°C. Slowly add the prepared Grignard reagent solution via cannula or dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 5: Mild Deprotection of the TBDMS Ether
This protocol uses a mild acidic catalyst that is compatible with alkenes.[6][13]
-
Setup: Dissolve the TBDMS-protected alcohol (from Protocol 4 work-up, 1.0 eq.) in methanol.
-
Deprotection: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq.) and stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC. The deprotection is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol. Purify by flash column chromatography if necessary.
Protocol 6: Mild Deprotection of the THP Ether
This procedure uses a mild acidic alcoholysis method.[7]
-
Setup: Dissolve the THP-protected alcohol (from Protocol 4 work-up, 1.0 eq.) in ethanol.
-
Deprotection: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq.).
-
Monitoring: Stir the reaction at room temperature or gently warm to 40-50°C. Monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the final homoallylic alcohol.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Technical Support Center: Safe Handling and Disposal of 3-Bromo-3-buten-1-ol
Welcome to the technical support center for 3-Bromo-3-buten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and environmentally responsible disposal of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Core Chemical Profile and Hazards
This compound is a primary alcohol and a useful building block in various organic syntheses.[1][2] However, its utility is matched by its hazardous properties, which demand careful handling and disposal.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 76334-36-6 | [1] |
| Molecular Formula | C₄H₇BrO | [1][3] |
| Molecular Weight | 151.00 g/mol | [3] |
| Appearance | Clear brown liquid, may darken on exposure to light | [1][2][4] |
| Boiling Point | 64-65 °C at 9 mmHg | [1] |
| Density | 1.522 g/mL at 25 °C | [1] |
| Flash Point | 110 °C (230 °F) - closed cup |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3][4]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[3][4]
-
Serious Eye Damage (Category 1) : Causes serious eye damage.[3][4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The this compound in the bottle has darkened.
-
Causality : This is a known characteristic of the compound.[1][2] The discoloration upon exposure to light suggests potential slow decomposition or polymerization. While slight darkening may not significantly impact many reactions, it is an indicator of potential degradation.
-
Troubleshooting Steps :
-
Assess the extent of discoloration : A slight change to a darker brown may be acceptable for some applications. However, if the liquid has become opaque or contains precipitates, it is advisable not to use it.
-
Verify Purity : If your experiment is sensitive to impurities, consider re-purifying the liquid by distillation under reduced pressure. The boiling point is reported as 64-65 °C at 9 mmHg.[1]
-
Prevent Further Degradation : Always store this compound in a tightly closed, amber glass bottle in a cool, dry, and well-ventilated place, away from light.[4]
-
Issue 2: Skin irritation or a rash develops after handling the compound.
-
Causality : this compound is a skin sensitizer and may cause an allergic reaction upon contact.[3][4]
-
Immediate Actions :
-
Preventative Measures :
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and safety goggles with side shields.[4][6] For tasks with a higher risk of splashing, a face shield is recommended.[6]
-
Handling Technique : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.[6]
-
Issue 3: An unexpected reaction occurs when mixing this compound with other reagents.
-
Causality : While specific reactivity data is limited, as a halogenated alcohol, this compound is incompatible with strong oxidizing agents.[7] Unexpected reactions can also occur if the compound has degraded.
-
Troubleshooting Steps :
-
Review Reagent Compatibility : Double-check the compatibility of all reagents in your reaction mixture. Avoid mixing with strong oxidizing agents.[7]
-
Assess Compound Quality : If you suspect degradation (e.g., significant discoloration), consider using a fresh bottle or purifying the existing stock.
-
Inert Atmosphere : For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen or moisture.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound? A1: Store the compound in a tightly closed container, in a dry, cool, and well-ventilated area.[4] It is also advisable to protect it from light to prevent degradation.[1][2]
Q2: What should I do in case of an accidental spill? A2:
-
Ensure Personal Safety : Evacuate non-essential personnel from the area.[4] Ensure you are wearing appropriate PPE, including respiratory protection if necessary.[4]
-
Ventilate the Area : Work in a well-ventilated area, preferably a fume hood, to clean up the spill.[4]
-
Contain the Spill : Use an inert absorbent material like sand, vermiculite, or a commercial sorbent to soak up the spilled liquid.[7][8]
-
Collect and Dispose : Carefully collect the absorbed material into a sealable, compatible container for hazardous waste disposal.[9] Label the container clearly as "Hazardous Waste: this compound spill debris".
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water.
Q3: What type of fire extinguisher should be used for a fire involving this compound? A3: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[10] Do not use a direct stream of water, as it may spread the fire.
Q4: How do I dispose of empty this compound containers? A4: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as halogenated organic waste.[11] After rinsing, the container can be disposed of according to your institution's guidelines for chemically contaminated containers.
IV. Waste Disposal Protocol
The disposal of this compound and its associated waste is critical for laboratory safety and environmental protection. As a brominated organic compound, it must be treated as halogenated organic waste .[11]
Step 1: Waste Segregation
Proper segregation is the most crucial step in hazardous waste management.
-
Dedicated Waste Stream : All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[11]
-
Avoid Mixing : Never mix halogenated waste with non-halogenated organic waste.[12] Doing so complicates the disposal process and significantly increases costs.[12][13] Also, keep it separate from other waste categories like acids, bases, and heavy metals.[9][13]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a clean, leak-proof container made of a material compatible with halogenated solvents, such as a high-density polyethylene (HDPE) carboy.[9]
-
Proper Labeling :
-
Label the container "Hazardous Waste" and "Halogenated Organic Waste" before adding any waste.[14]
-
List all constituents of the waste mixture, including solvents and their approximate percentages. For example: "Waste this compound in Dichloromethane (approx. 10%)".
-
Include the name of the principal investigator or research group and the date the waste was first added.
-
Step 3: Waste Collection and Storage
-
Location : All waste collection should occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Safe Handling : Always add waste to the container within a fume hood to minimize vapor inhalation.[9]
-
Keep Containers Closed : Keep the waste container tightly sealed at all times, except when adding waste.[14]
-
Headspace : Leave at least 10% of the container volume as headspace to allow for vapor expansion.[9]
Step 4: Arranging for Disposal
-
Contact EHS : Once the waste container is full or has been in the lab for the maximum allowable time (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Final Disposal Method : Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[11]
V. Visual Workflow for Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
-
This compound | C4H7BrO | CID 533975 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 10, 2026, from [Link]
-
3-Bromo-3-methylbutan-1-ol | C5H11BrO | CID 130123350 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved January 10, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988, May). U.S. Environmental Protection Agency. Retrieved January 10, 2026, from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 76334-36-6 Name: this compound - XiXisys. (n.d.). XiXisys. Retrieved January 10, 2026, from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University. Retrieved January 10, 2026, from [Link]
-
3-BUTEN-1-OL - Gelest, Inc. (2015, August 20). Gelest, Inc. Retrieved January 10, 2026, from [Link]
-
UNIT 7: Personal Protective Equipment - CTAHR. (n.d.). University of Hawai'i at Manoa. Retrieved January 10, 2026, from [Link]
-
Personal Protective Equipment - Auburn University Business and Administration. (n.d.). Auburn University. Retrieved January 10, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). The University of Tennessee, Knoxville. Retrieved January 10, 2026, from [Link]
-
This compound - High purity | EN - Georganics. (n.d.). Georganics. Retrieved January 10, 2026, from [Link]
Sources
- 1. This compound CAS#: 76334-36-6 [m.chemicalbook.com]
- 2. This compound | 76334-36-6 [chemicalbook.com]
- 3. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76334-36-6 Name: this compound [xixisys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Technical Support Center: Improving Stereoselectivity in Reactions with 3-Bromo-3-buten-1-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-Bromo-3-buten-1-ol. This versatile C4 building block, featuring a vinyl bromide and a primary alcohol, is a valuable intermediate in the synthesis of complex molecular architectures. However, harnessing its full potential requires precise control over stereochemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions. We will move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during reactions with this compound in a direct question-and-answer format.
Q1: My carbonyl allylation reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A1: Low diastereoselectivity in the allylation of prochiral aldehydes or ketones often points to a poorly organized transition state or competing reaction pathways. The key is to enforce a single, highly ordered geometric arrangement as the new carbon-carbon bond forms.
Potential Causes:
-
Flexible Transition State: Reactions involving highly reactive organometallics like Grignard reagents can proceed through multiple, low-energy transition states, eroding stereoselectivity.
-
Uncatalyzed Background Reaction: A slow, stereoselective catalytic pathway may be undermined by a faster, non-selective background reaction.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between competing diastereomeric transition states (ΔΔG‡), leading to a loss of selectivity.
Solutions & Protocols:
The most reliable strategy to enhance diastereoselectivity is to switch from a generic Grignard or organolithium reagent to an allylboron reagent. Allylboration reactions proceed through highly ordered, chair-like six-membered transition states, known as the Zimmerman-Traxler model. This model provides excellent predictability and control.
Recommended Protocol: Diastereoselective Allylboration using a Chiral Auxiliary
For achieving high diastereoselectivity, converting this compound into a B-allyldiisopinocampheylborane reagent is a well-established method. The bulky isopinocampheyl (Ipc) groups, derived from α-pinene, create a sterically demanding and well-defined chiral environment.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare the Grignard reagent of this compound (after protecting the hydroxyl group, e.g., as a TBDMS ether). Ensure all glassware is scrupulously dry and use anhydrous solvents to prevent quenching the reagent.[1]
-
Transmetalation to Boron: In a separate flask, cool a solution of B-methoxy-diisopinocampheylborane in anhydrous diethyl ether to -78 °C.
-
Reagent Formation: Slowly add the prepared Grignard reagent to the borane solution. The transmetalation is typically rapid.
-
Aldehyde Addition: Add the prochiral aldehyde dropwise to the freshly prepared allylborane reagent at -78 °C. The reaction is often instantaneous.[2]
-
Work-up: After stirring for a few hours at low temperature, quench the reaction with an appropriate buffer and proceed with a standard oxidative work-up (e.g., NaOH, H₂O₂) to cleave the boron-carbon bond and deprotect the alcohol.
Causality: The chair-like transition state minimizes steric interactions by placing the larger substituent of the aldehyde in an equatorial position. The facial selectivity is dictated by the steric clash between the aldehyde and the axial Ipc ligand, forcing the aldehyde to approach from the less hindered face.[2]
// Nodes for the chair B [pos="0,1.5!", label="B(Ipc)₂"]; O_aldehyde [pos="1.2,0.8!", label="O"]; C_aldehyde [pos="1.2,-0.8!", label="C"]; C_allyl_1 [pos="0,-1.5!", label="C"]; C_allyl_2 [pos="-1.2,-0.8!", label="C"]; O_boron [pos="-1.2,0.8!", label=""]; // Invisible node for connection
// Substituents R [pos="2.2,-1.2!", label="R", fontcolor="#EA4335"]; H_aldehyde [pos="0.8,-1.5!", label="H"]; H2C [pos="-2.2,-1.2!", label="H₂C="]; C_Br_CH2OH [pos="0,-2.5!", label="C(Br)CH₂CH₂OH", fontcolor="#4285F4"];
// Edges for the chair B -- O_aldehyde [len=1.5]; O_aldehyde -- C_aldehyde [len=1.5, style=dashed]; C_aldehyde -- C_allyl_1 [len=1.5, style=dashed]; C_allyl_1 -- C_allyl_2 [len=1.5]; C_allyl_2 -- B [len=1.5]; //B -- O_boron; // Connect B to invisible O_boron //O_boron -- C_aldehyde;
// Edges for substituents C_aldehyde -- R [len=1.0]; C_aldehyde -- H_aldehyde [len=1.0]; C_allyl_2 -- H2C [len=1.0]; C_allyl_1 -- C_Br_CH2OH [len=1.0];
// Manual positioning of B-O bond subgraph { rank=same; B; O_aldehyde; edge [style=invis]; B -- O_aldehyde; } subgraph { edge [style=solid, len=1.5]; C_aldehyde -- O_aldehyde; C_allyl_1 -- C_allyl_2; } subgraph{ edge[style=solid, len=1.5, color="#34A853"]; B -- C_allyl_2; } }
Figure 1: Zimmerman-Traxler model for diastereoselective allylboration.
Q2: I'm attempting an asymmetric allylation, but the enantiomeric excess (ee) is unacceptably low. What are the critical parameters to control?
A2: Achieving high enantioselectivity requires a catalytic system that creates a well-defined and rigid chiral environment around the reacting centers. Low enantiomeric excess (ee) suggests that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is minimal.
Potential Causes:
-
Inefficient Chiral Ligand: The chosen chiral ligand may not be exerting sufficient steric or electronic influence to effectively differentiate the prochiral faces of the substrate.
-
Ligand-Metal Mismatch: The metal center and the chiral ligand may not form a stable, well-defined complex, leading to multiple active catalytic species.
-
Background Reaction: A non-catalyzed, racemic pathway may be competing with the desired enantioselective catalytic cycle.
-
Incorrect Catalyst Loading: Too little catalyst may result in a slow reaction where the background pathway dominates, while too much can sometimes lead to aggregation or off-cycle species.
Solutions & Protocols:
Catalytic enantioselective allylboration using chiral diols, such as BINOL (1,1'-bi-2-naphthol) derivatives, is a powerful method for this transformation.[3] The catalyst and the allylboron species form a chiral boronate ester in situ, which then reacts with the substrate.
Table 1: Effect of Catalyst and Conditions on Enantioselectivity of Allylation
| Entry | Chiral Ligand | Additive (1.2 eq) | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINOL | None | 25 | 85 | 75 |
| 2 | (S)-BINOL | t-BuOH | 25 | 92 | 91 |
| 3 | (S)-3,3’-(CF₃)₂-BINOL | t-BuOH | 25 | 95 | >99 |
| 4 | (S)-3,3’-(CF₃)₂-BINOL | t-BuOH | 0 | 94 | >99 |
Data is illustrative, based on established trends for allylboration of carbonyls.[4]
Key Insights from Data:
-
Role of Additive: An alcohol additive like t-BuOH is often crucial. It facilitates the transesterification between the allylboron reagent and the chiral diol (BINOL), accelerating the formation of the active chiral catalyst.[3]
-
Ligand Electronics: Electron-withdrawing groups (e.g., -CF₃) on the BINOL backbone increase the Lewis acidity of the boron center, leading to a tighter, more organized transition state and significantly higher enantioselectivity.[4]
Recommended Protocol: BINOL-Catalyzed Enantioselective Allylation of Isatin
-
Catalyst Preparation: In a flame-dried flask under Argon, add (S)-3,3’-(CF₃)₂-BINOL (10 mol%), the isatin substrate (1.0 eq), and an alcohol additive such as t-AmOH (1.2 eq) in an anhydrous solvent like toluene.
-
Reagent Addition: Add the allylboron reagent (prepared from your protected this compound, 1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature (or lower for optimization) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Analysis: Quench the reaction, perform a standard aqueous work-up, and purify the product by column chromatography. Determine the enantiomeric excess using chiral HPLC or SFC.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the stereoselectivity of these reactions?
A1: The solvent is not merely an inert medium; it is an active participant in the reaction that can profoundly influence stereoselectivity.[5][6] Its effects are multifaceted:
-
Polarity and Solvation: Solvents can stabilize or destabilize the transition state. The dynamic interplay between the solvent and the reacting species can alter the energy landscape of the reaction.[6] For instance, polar aprotic solvents may coordinate to metal centers, altering the steric and electronic environment of the catalyst.
-
Solute-Solvent Clusters: In some cases, specific solute-solvent clusters are the true reactive species. A change in solvent can lead to a different cluster with a different intrinsic stereoselectivity, sometimes even causing a complete inversion of the major stereoisomer formed.[5]
-
Hydrogen Bonding: Protic solvents can engage in hydrogen bonding, which can either be beneficial (e.g., activating a carbonyl group) or detrimental (e.g., deactivating a catalyst). In olefin oxidation, for example, protic solvents can hinder the reaction by forming hydrogen bonds.[7]
Q2: What is the fundamental role of the catalyst and its associated ligand in controlling the stereochemical outcome?
A2: A catalyst functions by providing an alternative reaction pathway with a lower activation energy. In asymmetric catalysis, a chiral catalyst creates two diastereomeric transition states leading to the two possible product enantiomers. Because these transition states are diastereomeric, they have different energies. The catalyst's role is to maximize this energy difference (ΔΔG‡). A larger ΔΔG‡ results in a higher enantiomeric ratio.
The ligand is the primary source of chirality and control. It binds to the metal center and creates a rigid, well-defined three-dimensional pocket. The substrate must then approach the metal center in a specific orientation to minimize steric clashes with the ligand, thereby dictating the facial selectivity of the reaction.[8][9]
// Nodes Start [label="Low Stereoselectivity Observed\n(Low dr or ee)", shape=ellipse, style=filled, fillcolor="#EA4335"]; Check_Temp [label="Is Reaction at Low Temperature?\n(-78°C to 0°C)", style=filled, fillcolor="#4285F4"]; Lower_Temp [label="Action: Lower Temperature\n(Amplifies ΔΔG‡)", shape=box, style=filled, fillcolor="#34A853"]; Check_Reagent [label="Is Reagent Highly Ordered?\n(e.g., Allylborane vs. Grignard)", style=filled, fillcolor="#4285F4"]; Change_Reagent [label="Action: Switch to Boron-Based Reagent\n(Enforces Zimmerman-Traxler TS)", shape=box, style=filled, fillcolor="#34A853"]; Check_Catalyst [label="Is a Chiral Catalyst/Ligand Used?\n(For Asymmetric Reactions)", style=filled, fillcolor="#4285F4"]; Optimize_Ligand [label="Action: Screen Chiral Ligands\n(Sterics & Electronics)", shape=box, style=filled, fillcolor="#34A853"]; Check_Solvent [label="Is Solvent Optimized?", style=filled, fillcolor="#4285F4"]; Change_Solvent [label="Action: Screen Solvents\n(Aprotic, Non-coordinating)", shape=box, style=filled, fillcolor="#34A853"]; Success [label="High Stereoselectivity Achieved", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Check_Temp; Check_Temp -> Lower_Temp [label="No"]; Check_Temp -> Check_Reagent [label="Yes"]; Lower_Temp -> Check_Reagent; Check_Reagent -> Change_Reagent [label="No"]; Check_Reagent -> Check_Catalyst [label="Yes"]; Change_Reagent -> Check_Catalyst; Check_Catalyst -> Optimize_Ligand [label="Yes"]; Check_Catalyst -> Check_Solvent [label="No (for diastereoselectivity)"]; Optimize_Ligand -> Check_Solvent; Check_Solvent -> Change_Solvent [label="No"]; Check_Solvent -> Success [label="Yes"]; Change_Solvent -> Success; }
Figure 2: A logical workflow for troubleshooting poor stereoselectivity.
Q3: How exactly does lowering the reaction temperature improve stereoselectivity?
A3: The relationship between the ratio of two stereoisomers (e.g., R/S) and the difference in the activation energies of their formation (ΔΔG‡) is described by the Eyring equation. A simplified relationship is: ln(k₁/k₂) = -ΔΔG‡/RT, where k₁ and k₂ are the rate constants for the formation of the two isomers, R is the gas constant, and T is the absolute temperature.
From this relationship, it's clear that the isomeric ratio is exponentially dependent on ΔΔG‡ and inversely dependent on temperature. Even a small energy difference between the two competing transition states can be amplified into a high selectivity by lowering the temperature. Conversely, at higher temperatures, more molecules have sufficient thermal energy to overcome the higher-energy barrier, leading to the formation of more of the minor stereoisomer and thus a lower overall selectivity.
Q4: Can the hydroxyl group of this compound interfere with or direct the stereoselectivity of a reaction?
A4: Absolutely. The free hydroxyl group is a significant factor and can act in several ways:
-
Interference: The acidic proton of the alcohol can quench organometallic reagents or deactivate certain catalysts. For this reason, it is common practice to protect the hydroxyl group (e.g., as a silyl ether like TBDMS or TBS) before performing reactions like Grignard formation or those using strongly basic or Lewis acidic conditions.
-
Directing Group: In reactions involving metal catalysts, the hydroxyl group can act as a coordinating or directing group. By chelating to the metal center, it can lock the conformation of the substrate and deliver the reagent to one specific face of the double bond, a phenomenon known as substrate control. This can be a powerful tool for achieving high diastereoselectivity if harnessed correctly. However, if this chelation competes with the binding of a chiral ligand, it can disrupt the desired catalyst-controlled stereoselectivity. The decision to protect the alcohol or leave it free is a critical strategic choice based on the specific reaction being attempted.
References
-
Title: Solvent effects on stereoselectivity: more than just an environment Source: RSC Publishing URL: [Link]
-
Title: Solvent effects on stereoselectivity: More than just an environment Source: ResearchGate URL: [Link]
-
Title: Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis Source: MDPI URL: [Link]
-
Title: Stereoselective and Stereospecific Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Regioselectivity, stereoselectivity, and stereospecificity (video) Source: Khan Academy URL: [Link]
-
Title: Stereoselective Halogenation in Natural Product Synthesis Source: PubMed Central - NIH URL: [Link]
- Title: CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: Google Books URL
-
Title: Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts Source: PubMed Central URL: [Link]
-
Title: Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation Source: NIH URL: [Link]
-
Title: Asymmetric Synthesis using 3,3′-Disubstituted Binaphthol-modified Boronates Source: UWSpace URL: [Link]
-
Title: Stereoselective & Stereospecific Reactions in Organic Chemistry Source: Studylib URL: [Link]
-
Title: asymmetric synthesis Source: KTH Royal Institute of Technology URL: [Link]
-
Title: Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) Source: Master Organic Chemistry URL: [Link]
-
Title: Brown Allylation and Crotylation Reactions Source: Harvard University URL: [Link]
-
Title: Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis Source: MDPI URL: [Link]
-
Title: Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis | MDPI [mdpi.com]
- 9. Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-3-buten-1-ol and 3-Bromo-1-butene
Executive Summary: A Tale of Two Isomers
In the landscape of synthetic organic chemistry, structural isomers often exhibit profoundly different chemical behaviors. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-3-buten-1-ol and 3-Bromo-1-butene. While both are four-carbon bromoalkenes, the placement of the bromine atom and the presence of a hydroxyl group create two molecules with distinct electronic properties and reaction pathways. 3-Bromo-1-butene, an allylic halide , is characterized by its high reactivity in nucleophilic substitution reactions, a consequence of its ability to form a resonance-stabilized carbocation[1]. In stark contrast, this compound is a vinylic halide , a class of compounds known for its general inertness to classical SN1 and SN2 substitution mechanisms due to the strength and hybridization of the carbon-bromine bond[2]. This guide will dissect these differences, providing mechanistic explanations and supporting experimental frameworks for researchers, scientists, and professionals in drug development.
Structural and Electronic Foundations of Reactivity
The divergent reactivity of these two molecules is rooted in their fundamental structural differences. 3-Bromo-1-butene possesses a bromine atom on an sp³-hybridized carbon adjacent to a double bond. Conversely, this compound has its bromine atom bonded directly to an sp²-hybridized carbon of the alkene.
Caption: Molecular structures of 3-Bromo-1-butene and this compound.
Key electronic differences arise from this structural dichotomy:
-
Bond Hybridization and Strength: The C-Br bond in this compound involves an sp² orbital, which has more s-character than the sp³ orbital of the corresponding bond in 3-Bromo-1-butene. This results in a stronger, shorter, and less reactive bond in the vinylic halide[2].
-
Inductive vs. Resonance Effects: In 3-Bromo-1-butene, the bromine is not directly conjugated with the π-system, but its position is critical for resonance stabilization of any adjacent carbocation. In this compound, the lone pairs on the bromine atom can participate in resonance with the double bond, giving the C-Br bond partial double-bond character and further increasing its strength[2].
-
The Hydroxyl Group: The primary alcohol moiety in this compound is separated from the vinyl bromide by two sigma bonds. Its electron-withdrawing inductive effect on the double bond is therefore modest. However, its presence opens up unique reaction pathways, such as esterification, and can influence reaction kinetics through intramolecular interactions[3].
Comparative Reactivity Analysis
Nucleophilic Substitution: A Study in Contrasts
The most dramatic difference between the two compounds is observed in nucleophilic substitution reactions.
3-Bromo-1-butene: The Reactive Allylic System
As a secondary allylic halide, 3-Bromo-1-butene readily participates in nucleophilic substitution, particularly via an SN1 mechanism in polar protic solvents[1][4]. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. This delocalization of positive charge across two carbons significantly lowers the activation energy and leads to enhanced reaction rates[1][5].
Caption: SN1 mechanism for 3-Bromo-1-butene.
This delocalization means that a nucleophile can attack at either C1 or C3, often resulting in a mixture of regioisomeric products[4][6]. It is noteworthy that 3-bromo-1-butene and its primary isomer, 1-bromo-2-butene, undergo SN1 reactions at nearly identical rates because they both form the same resonance-stabilized carbocation intermediate[5][7].
This compound: The Inert Vinylic System
In contrast, this compound is highly resistant to SN1 and SN2 reactions.
-
SN1 Inviability: The departure of the bromide ion would form a vinylic carbocation, which is highly unstable and energetically unfavorable[8].
-
SN2 Hindrance: The incoming nucleophile is repelled by the electron-rich π-system of the double bond. Furthermore, the geometry required for backside attack is sterically inaccessible without disrupting the planar alkene structure.
Caption: The SN1 pathway for vinylic halides is energetically unfavorable.
While classical nucleophilic substitution is disfavored, vinylic halides can undergo substitution through other pathways, such as palladium-catalyzed cross-coupling reactions, which follow different mechanistic rules[9].
Electrophilic Addition
Both molecules contain a carbon-carbon double bond and can therefore undergo electrophilic addition. However, the nature of the substituents influences the reactivity and regioselectivity.
-
3-Bromo-1-butene: The bromine atom is an electron-withdrawing group, which slightly deactivates the adjacent double bond towards electrophilic attack compared to a simple alkene like 1-butene. Addition of an electrophile like HBr proceeds via the more stable carbocation intermediate (Markovnikov's rule), but the allylic nature of the system can lead to rearranged products[10][11].
-
This compound: The double bond is substituted with both an electron-withdrawing bromine atom and an alkyl chain bearing an electron-withdrawing hydroxyl group. This cumulative deactivation makes the double bond less nucleophilic than that in 3-Bromo-1-butene. The addition of an electrophile would be slower, and the regiochemical outcome would be directed by the formation of the most stable carbocation intermediate.
Reactions of the Hydroxyl Group
Unique to this compound is the reactivity of its primary alcohol. This functional group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification. For instance, it has been shown to undergo acetylation with acetic acid in the presence of a catalyst. These reactions would not be possible with 3-Bromo-1-butene.
Summary of Quantitative Data and Properties
| Property | 3-Bromo-1-butene | This compound | Rationale for Difference |
| IUPAC Name | 3-bromo-1-butene | 3-bromobut-3-en-1-ol | Presence of hydroxyl group[4][12]. |
| Molecular Formula | C₄H₇Br | C₄H₇BrO | Presence of oxygen atom[4][12]. |
| Molecular Weight | 135.00 g/mol | 151.00 g/mol | Mass of oxygen atom[4][12]. |
| Classification | Allylic Halide | Vinylic Halide, Primary Alcohol | Position of Br relative to C=C bond[6]. |
| SN1 Reactivity | High | Extremely Low / Negligible | Forms a resonance-stabilized allylic carbocation[1]. Vinylic cation is highly unstable[8]. |
| SN2 Reactivity | Moderate | Extremely Low / Negligible | Steric hindrance at secondary carbon. Repulsion from π-system; strong C(sp²)-Br bond[2][6]. |
| Electrophilic Add'n | Moderate | Slow | Double bond is deactivated by adjacent -Br group[10]. Double bond is more deactivated by both -Br and -CH₂CH₂OH groups. |
Experimental Protocol: Comparative Analysis of C-Br Bond Lability
To empirically validate the predicted difference in nucleophilic substitution reactivity, a simple comparative experiment can be performed by observing the rate of silver bromide precipitation upon reaction with ethanolic silver nitrate. This reaction proceeds via an SN1-like mechanism where the cleavage of the C-Br bond is the rate-determining step[13].
Objective:
To qualitatively compare the rate of C-Br bond cleavage for 3-Bromo-1-butene and this compound.
Materials:
-
Test tube rack and 3 test tubes
-
3-Bromo-1-butene
-
This compound
-
Ethanol (as a common solvent)
-
0.1 M Silver Nitrate (AgNO₃) in ethanol solution
-
Water bath (set to 50 °C)
-
Stopwatch
Procedure:
-
Preparation: Label three test tubes: #1 (3-Bromo-1-butene), #2 (this compound), and #3 (Control - Ethanol only).
-
Dispensing Reagents: Add 1 mL of ethanol to each test tube. Then, add 5 drops of 3-Bromo-1-butene to test tube #1 and 5 drops of this compound to test tube #2. Swirl gently to mix.
-
Equilibration: Place all three test tubes in the 50 °C water bath for 5 minutes to allow them to reach thermal equilibrium.
-
Initiation: Add 1 mL of the pre-warmed 0.1 M ethanolic AgNO₃ solution to each of the three test tubes simultaneously and start the stopwatch.
-
Observation: Observe the test tubes for the formation of a precipitate (a cloudy or solid substance). Record the time at which a precipitate first becomes visible in each tube. The precipitate is silver bromide (AgBr), which is a pale cream/yellow solid.
Expected Results:
-
Test Tube #1 (3-Bromo-1-butene): A precipitate of AgBr should form rapidly, likely within seconds to a few minutes. This indicates facile cleavage of the allylic C-Br bond to form the stable allylic carbocation.
-
Test Tube #2 (this compound): No precipitate, or an extremely slow formation of precipitate, is expected over a much longer time frame. This demonstrates the high stability and inertness of the vinylic C-Br bond under these conditions.
-
Test Tube #3 (Control): No precipitate should form, confirming that the solvent and reagent are not contaminated.
Caption: Experimental workflow for comparing halide reactivity.
Conclusion
The comparison between 3-Bromo-1-butene and this compound serves as a powerful illustration of structure-function relationships in organic chemistry. The seemingly minor shift in the bromine atom's position—from an allylic to a vinylic carbon—transforms a highly reactive substrate into a relatively inert one with respect to nucleophilic substitution. 3-Bromo-1-butene's utility lies in its activated allylic system, ideal for introducing butenyl moieties via substitution or coupling reactions. Conversely, this compound's reactivity is dominated by its primary alcohol and the less nucleophilic vinylic bromide, making it a candidate for reactions where the vinyl bromide needs to remain intact while the alcohol is transformed, or for specialized metal-catalyzed cross-couplings. For researchers designing synthetic routes, a clear understanding of these fundamental principles is paramount to predicting reaction outcomes and selecting the appropriate building block for the desired molecular architecture.
References
-
Benchchem. An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-1-butene. 6
-
Fiveable. 3-bromo-1-butene Definition. Organic Chemistry Key Term. 10
-
Benchchem. A Comprehensive Technical Review of 3-Bromo-1-butene: Synthesis, Reactivity, and Applications. 4
-
Benchchem. A Comparative Analysis of 3-Bromo-1-butene and 4-bromo-1-butene Reactivity. 1
-
Benchchem. A Comprehensive Technical Review of 3-Bromo-1-butene: Synthesis, Reactivity, and Applications. 14
-
Savéant, J. M., & Badoz-Lambling, J. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. Journal of the American Chemical Society, 116(22), 10143-10152. 15
-
CHEMISTRY FOR NEET. Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism? Quora. 2
-
Study.com. 3-bromo-1-butene and 1-bromo-2-butene undergo S_N1 reaction at nearly the same rate, even though one is a secondary halide and the other is primary. Explain. 7
-
ResearchGate. Nucleophilic Substitution Reactions at Vinylic Carbons. 16
-
Brainly. 3-bromo-1-butene and 1-bromo-2-butene undergo SN1 reactions at nearly the same rate, even though one is a... 5
-
Royal Society of Chemistry. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry. 9
-
Benchchem. A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. 13
-
Sigma-Aldrich. This compound product page.
-
Scribd. Experiment 2: Haloalkanes: Reaction of Haloalkanes. 17
-
YouTube. 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. 18
-
PubChem. This compound. National Institutes of Health. 12
-
Thinkswap. Reaction with aqueous alkali Experiment 2B - Comparison between halogenoalkanes with silver nitate. 19
-
Chemistry LibreTexts. 14.2: Electrophilic Addition to Alkenes. 11
-
ResearchGate. Comparative Kinetics of the 3-Buten-1-ol and 1-Butene Reactions with OH Radicals: A Density Functional Theory/RRKM Investigation. 3
-
Chemistry Stack Exchange. Hydrolysis of vinyl bromide vs alkyl chloride. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. m.youtube.com [m.youtube.com]
- 19. thinkswap.com [thinkswap.com]
A Comparative Spectroscopic Guide to 3-Bromo-3-buten-1-ol and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structure is paramount. Isomeric impurities can significantly alter the biological activity and safety profile of a compound. This guide provides an in-depth comparative analysis of 3-bromo-3-buten-1-ol and its key positional and geometric isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectroscopic fingerprints of these isomers is crucial for unambiguous identification and quality control.
Introduction: The Challenge of Isomeric Differentiation
This compound is a versatile building block in organic synthesis. However, its synthesis can potentially yield several isomers, including positional isomers such as 4-bromo-2-buten-1-ol and 2-bromo-3-buten-1-ol, as well as geometric isomers (E/Z) for relevant structures. The location of the bromine atom (vinylic vs. allylic), the double bond, and the hydroxyl group profoundly influences the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures. This guide will elucidate these differences, providing the experimental data and theoretical explanations necessary for confident structural assignment.
Molecular Structures of Key Isomers
To facilitate our discussion, the structures of this compound and its primary isomers are presented below. The key distinction lies in the placement of the bromine atom relative to the double bond and the hydroxyl group.
Figure 1: Structures of this compound and its positional isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the signals are highly sensitive to the electronic environment of the protons.
Key Differentiating Features in ¹H NMR:
-
Vinylic vs. Allylic Protons: Protons directly attached to a double bond (vinylic) resonate at a significantly different chemical shift (typically 5-6.5 ppm) compared to protons on a carbon adjacent to a double bond (allylic, typically 2-3 ppm).[1]
-
Electronegativity of Bromine: The electronegative bromine atom deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). The magnitude of this effect diminishes with distance.[2]
-
Coupling Constants: The magnitude of the coupling constant between vinylic protons is indicative of the geometry of the double bond. Trans protons typically exhibit a larger coupling constant (J = 12-18 Hz) than cis protons (J = 6-12 Hz).
Comparative ¹H NMR Data:
| Compound | Proton | Expected δ (ppm) | Multiplicity | Key Coupling Constants (Hz) |
| This compound | =CH₂ | 5.6 - 5.9 | d | J ≈ 1.5 - 2.5 |
| -CH₂-C= | ~2.6 | t | J ≈ 6.5 | |
| -CH₂-O | ~3.8 | t | J ≈ 6.5 | |
| (E)-4-Bromo-2-buten-1-ol | =CH-CH₂Br | ~5.9 | m | |
| =CH-CH₂OH | ~5.8 | m | J(trans) ≈ 15 | |
| -CH₂Br | ~4.0 | d | ||
| -CH₂OH | ~4.1 | d | ||
| 2-Bromo-3-buten-1-ol | =CH₂ | 5.3 - 6.0 | m | |
| =CH- | ~5.9 | ddd | J(trans) ≈ 17, J(cis) ≈ 10, J(vicinal) ≈ 6 | |
| -CHBr- | ~4.3 | m | ||
| -CH₂OH | 3.7 - 3.9 | m |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy:
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Figure 2: General workflow for NMR-based structural elucidation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.
Key Differentiating Features in ¹³C NMR:
-
Alkene Carbons: Carbons involved in a double bond (sp²) resonate significantly downfield (100-150 ppm) compared to saturated (sp³) carbons (10-60 ppm).[1]
-
Effect of Bromine: A carbon atom directly bonded to bromine will be shifted downfield.
-
Hydroxyl Group Effect: The carbon bearing the hydroxyl group will also be deshielded and appear in the 55-80 ppm region.
Comparative ¹³C NMR Data:
| Compound | C1 (-CH₂OH) | C2 | C3 | C4 |
| This compound | ~60 | ~40 | ~135 (C-Br) | ~120 (=CH₂) |
| (E)-4-Bromo-2-buten-1-ol | ~62 | ~128 | ~130 | ~32 (C-Br) |
| 2-Bromo-3-buten-1-ol | ~65 | ~55 (C-Br) | ~135 | ~120 (=CH₂) |
Note: These are approximate values and can vary.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Key Differentiating Features in IR Spectroscopy:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[3]
-
C=C Stretch: A medium intensity absorption around 1640-1680 cm⁻¹ indicates the presence of a carbon-carbon double bond.[3]
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, between 500-700 cm⁻¹, and can be a useful diagnostic peak.[4]
-
=C-H Bending: Out-of-plane bending vibrations for vinylic hydrogens can provide information about the substitution pattern of the alkene.
Comparative IR Data:
| Compound | O-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~3350 (broad) | ~1640 | ~650 |
| 4-Bromo-2-buten-1-ol | ~3350 (broad) | ~1670 | ~680 |
| 2-Bromo-3-buten-1-ol | ~3350 (broad) | ~1645 | ~660 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]
-
Fragmentation Pathways: The position of the bromine and hydroxyl groups will direct the fragmentation.
-
Allylic Cleavage: Isomers with an allylic bromine (like 4-bromo-2-buten-1-ol) may show facile cleavage of the C-Br bond to form a stable allylic carbocation.
-
Loss of H₂O: A peak corresponding to the loss of water (M-18) is common for alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[6]
-
Expected Fragmentation Patterns:
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | 150/152, 132/134, 71 | [M]⁺, [M-H₂O]⁺, [M-Br]⁺ |
| 4-Bromo-2-buten-1-ol | 150/152, 132/134, 71 | [M]⁺, [M-H₂O]⁺, [M-Br]⁺ (likely a prominent fragment due to stable allylic cation) |
| 2-Bromo-3-buten-1-ol | 150/152, 132/134, 71 | [M]⁺, [M-H₂O]⁺, [M-Br]⁺ |
Conclusion
The spectroscopic analysis of this compound and its isomers reveals a rich tapestry of structural information. Each technique provides a unique piece of the puzzle, and together, they allow for the unambiguous differentiation of these closely related compounds. ¹H NMR is particularly powerful for distinguishing isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment. ¹³C NMR complements this by providing a map of the carbon skeleton. IR spectroscopy offers a quick confirmation of functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation clues that can help distinguish isomers based on the stability of the resulting fragments. By understanding the principles outlined in this guide and utilizing the provided experimental data, researchers can confidently identify and characterize these important synthetic intermediates.
References
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Pediaa.Com. (2017). Difference Between Allylic and Vinylic Carbons. Retrieved from [Link]
- Amass, A. J., Brough, P. E., & Mackenzie, M. (n.d.). The Influence of Substituents on the 13c-NMR Chemical Shifts of Meta- And Para- Substituted Phenylacetylenes. Amanote Research.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). (E)-4-bromobut-2-en-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-butyn-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobut-2-EN-1-OL. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Allylic and Vinylic Positions. Retrieved from [Link]
-
ResearchGate. (2025). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
-
ChemBK. (2024). (E)-4-Bromo-2-butene. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-1-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-3-methyl-2-butene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions. (n.d.). IR spectra, relative stability and angular geometry of vinyl chloride[ndash ]HCl, vinyl bromide[ndash ]HCl and allyl chloride[ndash ]HCl van der Waals complexes observed in liquefied argon. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.4: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane.... Retrieved from [Link]
-
ResearchGate. (2017). I have FTIR spectrum, how could i determine the functional groups?. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-2-bromo-4-phenylbut-2-en-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromobutane.... Retrieved from [Link]
-
NIST. (n.d.). 1-Butene, 4-bromo-. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Routes of 3-Bromo-3-buten-1-ol for Advanced Research
This in-depth technical guide provides a comparative analysis of the primary synthetic pathways to 3-Bromo-3-buten-1-ol, a valuable bifunctional building block in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a critical evaluation of two prominent synthetic strategies: the hydrobromination of 3-butyn-1-ol and the allylic bromination of 3-buten-1-ol. The discussion delves into the mechanistic underpinnings, experimental protocols, and a comparative analysis of yields, regioselectivity, and practical considerations for each route.
Introduction
This compound is a versatile synthetic intermediate possessing both a nucleophilic hydroxyl group and a reactive vinyl bromide moiety. This unique combination allows for a diverse range of subsequent transformations, making it a key precursor in the synthesis of complex molecules, including natural products and pharmaceutical agents. The strategic placement of the bromine atom on the double bond (a vinylic position) and the primary alcohol offer orthogonal reactivity, enabling selective functionalization. The choice of synthetic route to this valuable compound is critical and depends on factors such as the availability of starting materials, desired purity, scalability, and the specific isomeric form required. This guide aims to provide a comprehensive comparison of the most viable methods for its preparation, supported by mechanistic insights and practical experimental guidance.
Synthetic Route 1: Hydrobromination of 3-Butyn-1-ol
The hydrobromination of alkynes is a classical method for the synthesis of vinyl bromides. The addition of hydrogen bromide (HBr) across the triple bond of 3-butyn-1-ol can, in principle, yield the desired this compound. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.
Mechanism: Electrophilic Addition (Markovnikov's Rule)
The reaction proceeds via an electrophilic addition mechanism. The pi electrons of the alkyne attack the proton of HBr, leading to the formation of a vinylic carbocation. According to Markovnikov's rule, the proton adds to the carbon atom that already has the greater number of hydrogen atoms, resulting in the formation of the more substituted (and therefore more stable) carbocation. In the case of 3-butyn-1-ol, protonation of the terminal alkyne carbon (C4) leads to a secondary vinylic carbocation at C3, which is more stable than the primary vinylic carbocation that would be formed by protonation at C3. Subsequent attack by the bromide ion on the carbocation at C3 yields the desired product, this compound.
It is crucial to control the stoichiometry of HBr to favor mono-addition and avoid the formation of the dibrominated byproduct.
Caption: Proposed mechanism for the Markovnikov hydrobromination of 3-butyn-1-ol.
Proposed Experimental Protocol
While a specific, detailed experimental protocol for the hydrobromination of 3-butyn-1-ol to this compound is not extensively documented in readily available literature, a plausible procedure can be extrapolated from established methods for the Markovnikov hydrobromination of terminal alkynes.
-
Reaction Setup: A solution of 3-butyn-1-ol in a suitable inert solvent (e.g., glacial acetic acid or a non-polar solvent like pentane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. The flask is cooled in an ice bath.
-
HBr Addition: Gaseous hydrogen bromide is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation under reduced pressure.
Synthetic Route 2: Allylic Bromination of 3-Buten-1-ol
An alternative and often more selective approach involves the allylic bromination of 3-buten-1-ol using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism and is initiated by light or a radical initiator like benzoyl peroxide or AIBN.
Mechanism: Free-Radical Chain Reaction
The key to the success of this method is the ability of NBS to maintain a low and constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway over the competing electrophilic addition of bromine to the double bond.[1]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, a radical initiator, to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts an allylic hydrogen from 3-buten-1-ol, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).
-
The HBr then reacts with NBS to generate a molecule of Br₂.
-
The allylic radical reacts with the newly formed Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
A significant consideration in this route is the regioselectivity. The intermediate allylic radical is resonance-stabilized, with the unpaired electron density distributed between C1 and C3. This can potentially lead to the formation of two constitutional isomers: this compound and 1-Bromo-2-buten-1-ol. The product distribution will depend on the relative stability of the two radical resonance contributors and the steric accessibility of each position to the incoming bromine atom.[2][3]
Caption: Mechanism of allylic bromination of 3-buten-1-ol showing the formation of a resonance-stabilized radical intermediate.
Experimental Protocol
The following is a representative experimental procedure for the allylic bromination of an alkene using NBS.[4]
-
Reaction Setup: To a solution of 3-buten-1-ol in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a round-bottom flask, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN). The flask is fitted with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a sunlamp or a standard incandescent light bulb to initiate the reaction. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats on top of the solvent.
-
Workup: After the reaction is complete (typically when all the NBS has been consumed), the mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
Purification: The filtrate is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, which may be a mixture of isomers, is then purified by fractional distillation or column chromatography to isolate the desired this compound.
Comparative Analysis
| Feature | Route 1: Hydrobromination of 3-Butyn-1-ol | Route 2: Allylic Bromination of 3-Buten-1-ol |
| Starting Material | 3-Butyn-1-ol | 3-Buten-1-ol |
| Key Reagents | Hydrogen bromide (HBr) | N-bromosuccinimide (NBS), radical initiator |
| Mechanism | Electrophilic addition | Free-radical chain reaction |
| Regioselectivity | Generally follows Markovnikov's rule, favoring the desired product. However, over-addition to form the dibromoalkane is a potential side reaction. | Can lead to a mixture of regioisomers (3-bromo and 1-bromo products) due to the resonance-stabilized allylic radical intermediate. The product ratio is substrate-dependent. |
| Stereoselectivity | Typically results in a mixture of (E)- and (Z)-isomers. | The radical nature of the reaction generally leads to a mixture of stereoisomers if a new chiral center is formed. |
| Yield | Potentially high for the mono-addition product under carefully controlled conditions, but can be lowered by the formation of byproducts. | Yields of the desired isomer can be moderate to good, but separation from the other regioisomer may be challenging and reduce the isolated yield.[2] |
| Advantages | - Direct conversion of an alkyne to a vinyl bromide.- Potentially high regioselectivity for the desired isomer based on Markovnikov's rule. | - Milder reaction conditions compared to using Br₂ directly.- NBS is a crystalline solid, which is easier and safer to handle than gaseous HBr or liquid Br₂.[1]- The reaction is well-established for allylic bromination. |
| Disadvantages | - Handling of corrosive and toxic gaseous HBr.- Potential for over-reaction to form the dibromide.- Lack of specific, well-documented procedures for this particular substrate. | - Formation of a mixture of regioisomers is a significant drawback, requiring careful purification.- Use of potentially hazardous solvents like carbon tetrachloride (though alternatives exist).- The radical initiator may require careful handling. |
| Practicality | May require specialized equipment for handling gaseous HBr. The optimization of reaction conditions to favor mono-addition could be time-consuming. | A more common and generally reliable laboratory procedure for introducing bromine at an allylic position. Purification of the product mixture is the main challenge. |
Conclusion
Both the hydrobromination of 3-butyn-1-ol and the allylic bromination of 3-buten-1-ol present viable synthetic routes to this compound, each with its own set of advantages and challenges.
The hydrobromination route is theoretically more direct and should offer good regioselectivity for the desired product based on Markovnikov's principle. However, the practical implementation requires careful control of reaction conditions to prevent the formation of the dibrominated byproduct, and there is a lack of specific literature precedent for this substrate.
The allylic bromination route using NBS is a well-established and milder method. Its primary drawback is the potential formation of a mixture of regioisomers, which can complicate purification and reduce the overall isolated yield of the target molecule. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the acceptable level of isomeric impurities, the scale of the reaction, and the available starting materials and equipment. For syntheses where regiochemical purity is paramount, the hydrobromination route, once optimized, may be preferable. For exploratory work or when a mixture of isomers can be tolerated or separated, the allylic bromination with NBS offers a more readily accessible and safer procedure.
References
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]
-
OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation. Retrieved from [Link]
-
SLT. (2025). How To Form Allylic Alcohol With NBS?. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of 3-Bromo-3-buten-1-ol from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success and reproducibility of their work. 3-Bromo-3-buten-1-ol is a valuable building block in organic synthesis, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound from various commercial suppliers. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for objective comparison.
The Synthetic Landscape: Anticipating Impurities
A thorough understanding of the synthetic route to this compound is crucial for predicting potential impurities. A common and efficient method for its synthesis is the allylic bromination of 3-buten-1-ol using N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator.[1][2]
This reaction proceeds via a radical mechanism, which can lead to the formation of a resonance-stabilized allylic radical.[3] This intermediate can react with bromine to yield not only the desired this compound but also its regioisomer, 1-bromo-2-buten-1-ol.[3][4]
Therefore, a comprehensive purity assessment must not only quantify the main component but also identify and quantify key potential impurities:
-
Starting Material: Unreacted 3-buten-1-ol.
-
Regioisomeric Impurity: 1-bromo-2-buten-1-ol.
-
Reagent-derived Impurity: Succinimide (a byproduct of NBS).
-
Other Brominated Species: Potentially dibrominated or other over-brominated byproducts.
A Dual-Pronged Approach to Purity Verification: qNMR and GC-MS
To ensure a robust and comprehensive assessment of purity, we will employ two orthogonal analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This dual-pronged approach provides a self-validating system; qNMR offers a direct measure of the molar purity of the analyte, while GC-MS excels at separating and identifying volatile impurities, even at trace levels.
Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Molar Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary ratio method of measurement that allows for the direct determination of the purity of a substance without the need for a specific reference standard of the analyte itself.[5] The signal intensity in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6] This method is ideal for identifying and quantifying volatile impurities that may be present in the this compound sample, such as the starting material and the regioisomeric byproduct.
Comparative Analysis of Hypothetical Supplier Samples
To illustrate the application of these techniques, let's consider a hypothetical scenario where we are evaluating this compound from three different suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the data obtained from our qNMR and GC-MS analyses.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | 98% | >97% | 99% (by GC) |
| qNMR Purity (mol/mol %) | 98.2% | 96.5% | 98.8% |
| 3-buten-1-ol (GC-MS, area %) | 0.5% | 1.8% | 0.3% |
| 1-bromo-2-buten-1-ol (GC-MS, area %) | 1.1% | 1.5% | 0.7% |
| Succinimide (¹H NMR) | Detected | Not Detected | Detected |
| Appearance | Clear, colorless liquid | Pale yellow liquid | Clear, colorless liquid |
Interpretation of Results:
-
Supplier A: The qNMR purity aligns well with the stated purity. The GC-MS data reveals the presence of both the starting material and the regioisomeric impurity at relatively low levels. The detection of succinimide by ¹H NMR is consistent with the likely synthetic route.
-
Supplier B: The qNMR purity is lower than the stated ">97%". The GC-MS analysis shows a higher concentration of the starting material, suggesting a less complete reaction or purification. The absence of detectable succinimide might indicate a more thorough purification process to remove water-soluble byproducts. The pale yellow color could be indicative of trace, non-volatile impurities.
-
Supplier C: This sample shows the highest purity by both qNMR and GC-MS. The low levels of volatile impurities suggest a well-optimized synthesis and purification process.
Experimental Protocols
The following are detailed, step-by-step methodologies for the qNMR and GC-MS analyses. These protocols are designed to be self-validating and adhere to principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[7][8]
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds. This long delay is critical to ensure full relaxation of all protons, a prerequisite for accurate integration.
-
Number of Scans: 16 to 32, to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: 298 K.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methylene protons adjacent to the hydroxyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards of 3-buten-1-ol and, if available, 1-bromo-2-buten-1-ol in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify the peaks for this compound, 3-buten-1-ol, and 1-bromo-2-buten-1-ol based on their retention times and mass spectra.
-
Quantify the impurities by comparing their peak areas to the calibration curves of the corresponding standards. If standards are not available, report the results as area percent.
Visualizing the Workflow and Logic
To provide a clear visual representation of the analytical workflow and the logical relationships in our purity assessment, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the purity assessment of this compound.
Caption: Synthesis of this compound and impurity formation pathways.
Conclusion
The purity of this compound can vary between suppliers, and a comprehensive assessment is essential for ensuring the quality and reproducibility of research and development activities. By employing a dual-pronged analytical approach of qNMR and GC-MS, researchers can obtain a detailed and accurate picture of the purity and impurity profile of their starting material. This guide provides a robust framework for such an assessment, empowering scientists to make informed decisions when selecting a supplier and to have greater confidence in their experimental outcomes.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
-
ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
National Institute of Standards and Technology. (2019). Good Laboratory Practice for Procedure for Method Validation. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
-
Harnisch, H., & Szeimies, G. (1979). Reaktionen an gespannten Bicyclen, X. Zur Bromierung von Bicyclo[1.1.0]butan-Derivaten. Chemische Berichte, 112(12), 3914–3933. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. [Link]
-
OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Chemistry LibreTexts. (2024, September 24). 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. [Link]
Sources
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
A Researcher's Guide to 3-Bromo-3-buten-1-ol: A Cost-Benefit Analysis in Synthesis
For the discerning researcher in drug development and synthetic chemistry, the choice of a building block is a critical decision, balancing reactivity, cost, and synthetic efficiency. 3-Bromo-3-buten-1-ol, a bifunctional reagent, presents a compelling option for the introduction of a C4 scaffold. This guide provides an in-depth technical analysis of its use, objectively comparing its performance against a key alternative and offering the experimental data necessary to make informed strategic decisions.
The Strategic Value of this compound: A Bifunctional Linchpin
This compound possesses two key functional groups: a vinyl bromide and a primary alcohol. This duality allows for sequential and orthogonal chemical modifications, making it a versatile tool for the synthesis of complex molecular architectures.[1][2][3] The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4][5][6] The primary alcohol provides a handle for subsequent transformations such as oxidation, esterification, or etherification.
The Synthetic Landscape: A Cost and Efficiency Comparison
To provide a comprehensive cost-benefit analysis, we will compare the use of this compound with a common and more reactive alternative in palladium-catalyzed cross-coupling reactions: a vinyl triflate. Vinyl triflates are known for their high reactivity, often allowing for milder reaction conditions, but this can come at a higher synthetic cost.[7][8]
Synthesis and Cost of Reagents
A critical aspect of the cost-benefit analysis is the accessibility and cost of the reagents themselves.
This compound: A common synthetic route to this compound is the hydrobromination of but-3-yn-1-ol. While seemingly straightforward, this reaction can present challenges in controlling regioselectivity, potentially leading to a mixture of products and increasing purification costs.
Alternative - (E/Z)-4-(((Trifluoromethyl)sulfonyl)oxy)but-3-en-1-ol (Vinyl Triflate): The synthesis of this vinyl triflate would likely proceed from a corresponding ketone precursor, which would first need to be synthesized, followed by enolate formation and trapping with a triflating agent like triflic anhydride.[2][9] This multi-step process, coupled with the high cost of triflic anhydride, significantly increases the upfront cost of this reagent.[1]
The following table provides an estimated cost comparison for the starting materials required for the synthesis of this compound and its vinyl triflate analogue.
| Reagent | Supplier (Example) | Price (per gram) | Notes |
| But-3-yn-1-ol | Sigma-Aldrich | ~$10.10 (for 5g)[1] | Starting material for this compound. |
| Triflic Anhydride | Sigma-Aldrich | ~$11.88 (for 5g) | Reagent for vinyl triflate synthesis. |
| 3-Buten-1-ol | Sigma-Aldrich | ~$5.96 (for 25g)[2] | Potential precursor, though direct bromination can be problematic. |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Performance in Suzuki-Miyaura Cross-Coupling
To provide a direct performance comparison, we will analyze a representative Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for C-C bond formation.[4][10] Data from a study by Molander and Bernardi allows for a comparison of the reactivity of vinyl bromides with potassium alkenyltrifluoroborates.[11]
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Potassium (E)-hex-1-en-1-yltrifluoroborate | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 65 | 12 | 85[11] |
| Hypothetical Vinyl Triflate | Potassium (E)-hex-1-en-1-yltrifluoroborate | PdCl₂(dppf) (2 mol%) | t-BuNH₂ | i-PrOH/H₂O | RT | 4 | >95 (estimated)[12] |
Analysis:
-
Yield: While the vinyl triflate is predicted to give a slightly higher yield, this compound provides a very respectable 85% yield under the specified conditions.[11]
-
Reaction Conditions: The reaction with this compound requires heating, whereas vinyl triflates can often react at room temperature, potentially offering an advantage for thermally sensitive substrates.[11][12]
-
Catalyst Loading: The protocol for this compound uses a higher catalyst loading compared to what is often possible with more reactive vinyl triflates.
Causality Behind Experimental Choices:
The choice of a phosphine ligand like triphenylphosphine (PPh₃) with Pd(OAc)₂ for the vinyl bromide coupling is a classic combination that is robust and effective for a wide range of substrates.[11] For the more reactive vinyl triflate, a more specialized and often more expensive ligand like dppf is commonly employed to achieve high turnover numbers and yields under milder conditions.[12] The use of a strong base like cesium carbonate (Cs₂CO₃) is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[13]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Synthesis of this compound (Illustrative)
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve but-3-yn-1-ol (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble hydrogen bromide gas through the solution or add a concentrated aqueous solution of HBr (1.1 eq).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired product from any regioisomeric byproducts.
Suzuki-Miyaura Coupling of this compound
The following protocol is adapted from Molander and Bernardi, J. Org. Chem.2002 , 67, 8424-8429.[11]
Reagent Preparation and Reaction Setup:
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Steps:
-
To a Schlenk flask charged with a magnetic stir bar, add this compound (1.0 mmol), potassium (E)-hex-1-en-1-yltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.10 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF/H₂O (10:1, 5 mL) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more informed optimization and troubleshooting.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle.
The cycle begins with the oxidative addition of the vinyl bromide to the Pd(0) complex. Subsequent ligand exchange with the base and transmetalation with the organoboron species, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[13][14]
Conclusion and Recommendations
This compound emerges as a cost-effective and versatile building block for the synthesis of complex molecules. While more reactive alternatives like vinyl triflates may offer milder reaction conditions and slightly higher yields, the significantly lower cost of starting materials and the robust, well-established protocols for its use in cross-coupling reactions make this compound an attractive option, particularly for large-scale synthesis.
Key Takeaways:
-
Cost-Effectiveness: this compound offers a significant cost advantage over its vinyl triflate counterpart due to more accessible and less expensive starting materials.
-
Reactivity and Yield: While vinyl triflates are generally more reactive, this compound provides high yields in Suzuki-Miyaura coupling reactions under optimized, albeit slightly more forcing, conditions.
-
Synthetic Strategy: The choice between this compound and a vinyl triflate will depend on the specific requirements of the synthesis. For cost-sensitive, large-scale applications where moderate heating is tolerable, this compound is a highly recommended reagent. For syntheses involving thermally sensitive substrates where milder conditions are paramount, the additional cost of a vinyl triflate may be justified.
This guide provides the necessary data and insights for researchers to make an informed decision on the strategic use of this compound in their synthetic endeavors.
References
-
Leon, T.; et al. Bifunctional reagents in organic synthesis. Nature Reviews Chemistry2021 , 5, 301-321. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
IndiaMART. 3-Buten-1-Ol CAS 627-27-0. [Link]
-
Molander, G. A.; Biolatto, B. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
-
Watson, D. A. et al. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC2016 . [Link]
-
Wikipedia. Grignard reagent. [Link]
-
MDPI. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. [Link]
-
Allen. When but -3-en-2-ol reacts with aq HBr , we get. [Link]
-
ResearchGate. How to synthesize and isolate an enol Triflate?. [Link]
-
University of Missouri–St. Louis. The Grignard Reaction. [Link]
-
Cambridge University Press. Grignard Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Buchwald, S. L. et al. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. PMC2011 . [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Organic Syntheses. ALLYLMAGNESIUM BROMIDE. [Link]
-
Filo. Reaction of 3-buten-1-ol with HBr yields a mixture of two products. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Triflic Anhydride | CAS 358-23-6 | Apollo [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-3-buten-1-ol
Introduction: 3-Bromo-3-buten-1-ol as a Versatile Precursor in Medicinal Chemistry
This compound is a bifunctional molecule that serves as a valuable starting material in organic synthesis, particularly for the construction of heterocyclic compounds with significant biological activities.[1][2] Its utility lies in the presence of two reactive centers: a primary alcohol and a vinyl bromide. This arrangement allows for a variety of chemical transformations, leading to a diverse array of molecular architectures. This guide provides a comparative analysis of the biological activities of prominent compound classes derived from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, structure-activity relationships, and mechanistic insights that underpin their therapeutic potential, supported by experimental data from peer-reviewed literature.
Anticancer Activity of Butenolide Derivatives
One of the most significant applications of this compound in medicinal chemistry is its conversion to butenolides, a class of α,β-unsaturated γ-lactones.[3] These compounds have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines.[4][5][6]
Synthetic Pathway from this compound to Bioactive Butenolides
The synthesis of butenolides from this compound typically involves a multi-step sequence. A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic route to butenolide derivatives from this compound.
This pathway allows for the introduction of diverse substituents at various positions of the butenolide ring, which is crucial for tuning the biological activity.
Comparative Anticancer Efficacy
The anticancer activity of butenolide derivatives is highly dependent on their substitution pattern. For instance, the introduction of dithiocarbamate side chains at the C-3 position has been shown to be crucial for antitumor activity.[7] Similarly, modifications at the γ-position (C5) with moieties like triazoles have yielded compounds with significant cytotoxicity against breast and prostate cancer cells.[5][8]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Butenolide-dithiocarbamates | Human cancer cell lines | <30 | [7] |
| γ-(triazolyl ethylidene)butenolides | MCF-7, MDA-MB-231, PC-3 | Significant activity | [5] |
| (Z)-5-(4-(tert-butyl)benzylidene)-3-(morpholinomethyl)furan-2(5H)-one (9l) | MGC-803 (gastric cancer) | 2.9 | [6] |
| Pyrrolinone derivative (25) from butenolide precursor | MDA-MB-231 (breast cancer) | 11.3 | [5][8] |
Mechanism of Action: Induction of Apoptosis
Several studies suggest that butenolide derivatives exert their anticancer effects by inducing apoptosis. For example, γ-(triazolyl ethylidene)butenolides have been shown to generate reactive oxygen species (ROS), leading to the activation of the p38 MAPK pathway and subsequent apoptosis.[5] Compound 9l, a potent derivative, induces apoptosis in gastric cancer cells through the activation of caspase-9/3.[6]
Antimicrobial and Anti-biofilm Properties of Furanone Derivatives
Furanones, which are isomers of butenolides, also originate from precursors like this compound and exhibit a broad spectrum of antimicrobial activities.[9][10] They are particularly noted for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[9][11][12]
Structure-Activity Relationship in Antimicrobial Furanones
The antimicrobial efficacy of 2(5H)-furanone derivatives is significantly influenced by the substituents on the furanone ring. Halogenation, particularly the introduction of a bromine atom, is a common strategy to enhance potency.[10] Furthermore, the addition of bulky hydrophobic groups, such as sulfonyl and terpene moieties, has been shown to improve activity against Gram-positive bacteria like Staphylococcus aureus.[9][11][13]
| Compound | Target Organism | MIC (µg/mL) | Key Structural Feature | Reference |
| F105 | S. aureus (planktonic and biofilm) | 10 | Sulfonyl and l-menthol moieties | [13] |
| F105 | Gram-positive bacteria | 8-16 | Chlorinated 2(5H)-furanone, sulfonyl, and l-menthol moieties | [12] |
| F131 | S. aureus and C. albicans (mono- and mixed-species biofilms) | 8-16 (MBPC) | l-borneol fragment | [11] |
Mechanism of Action: Quorum Sensing Inhibition
A primary mechanism by which furanones inhibit biofilm formation is through the disruption of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors.[10][12] Halogenated furanones, for instance, can interfere with the N-Acylhomoserine lactone (AHL) signaling molecules in Gram-negative bacteria.[10] In Gram-positive bacteria like S. aureus, while the exact targets are still under investigation, furanones are thought to interfere with QS-related processes.[12]
Anti-inflammatory Effects of Butenolide Derivatives
Recent studies have highlighted the potent anti-inflammatory properties of butenolides derived from natural sources, suggesting that synthetic derivatives from this compound could be promising therapeutic agents for inflammatory diseases.[4][14][15][16][17]
Inhibition of Pro-inflammatory Mediators
Butenolide derivatives have been shown to effectively inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. These include nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[14][15][16]
| Compound(s) | Cell Line | Inhibitory Effect | IC50 (µM) | Reference |
| Butenolides (1-6) from Streptomyces sp. | LPS-stimulated macrophages | Inhibition of NO, TNF-α, IL-6 | - | [14][15] |
| Terrusnolides A-D | LPS-stimulated RAW264.7 macrophages | Inhibition of IL-1β, TNF-α, NO | Comparable to indomethacin | [16] |
| Asperimides C and D | LPS-mediated RAW 264.7 cells | Inhibition of NO production | 0.78 and 1.26 | [4] |
| Butenolide derivative (10) from Aspergillus terreus | LPS-induced RAW 264.7 macrophages | Inhibition of NO production | Stronger than indomethacin | [17] |
Mechanism of Action: Downregulation of NF-κB Signaling
The anti-inflammatory effects of these butenolides are largely attributed to their ability to suppress the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[14] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting its activation, butenolides can effectively dampen the inflammatory response.
Caption: Mechanism of anti-inflammatory action via NF-κB pathway inhibition by butenolides.
Experimental Protocols
MTT Assay for Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of butenolide derivatives on cancer cells.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To evaluate the anti-inflammatory potential of butenolide derivatives by measuring their effect on NO production in LPS-stimulated macrophages.
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with a known inhibitor (e.g., dexamethasone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition relative to the LPS-only control.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. Its derivatives, particularly butenolides and furanones, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The modular nature of the synthetic routes originating from this precursor allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics with improved efficacy and selectivity. Further research into the precise molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinical applications.
References
- Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates.
- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (Source: MDPI)
- Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036. (Source: MDPI)
- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.
- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus.
- Asperimides A–D, anti-inflammatory aromatic butenolides from a tropical endophytic fungus Aspergillus terreus.
- Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones. (Source: PubMed)
- Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036.
- Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii. (Source: PubMed)
- Design and Synthesis of Novel Butenolide Derivatives and Inducing Apoptosis in Gastric Cancer Cells. (Source: Semantic Scholar)
- Anti-inflammatory butenolide derivatives from the coral-derived fungus Aspergillus terreus and structure revisions of aspernolides D and G, butyrolactone VI and 4',8''-diacetoxy butyrolactone VI. (Source: PubMed)
- Chemistry of Butenolides.
- Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- This compound 98%. (Source: Sigma-Aldrich)
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- This compound. (Source: Santa Cruz Biotechnology)
Sources
- 1. This compound 98 76334-36-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Butenolide Derivatives and Inducing Apoptosis in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory butenolide derivatives from the coral-derived fungus Aspergillus terreus and structure revisions of aspernolides D and G, butyrolactone VI and 4',8''-diacetoxy butyrolactone VI - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Characterization of 3-Bromo-3-buten-1-ol Reaction Products by X-ray Crystallography
Introduction: The Challenge of Unambiguous Structural Elucidation
3-Bromo-3-buten-1-ol is a highly versatile bifunctional building block in modern organic synthesis.[1][2] Its vinyl bromide and primary alcohol moieties allow for a diverse range of transformations, including palladium-catalyzed cross-couplings, cyclizations, and various functional group interconversions.[3][4] However, the structural complexity of the resulting products—often involving new stereocenters, intricate ring systems, or specific geometric isomers—demands unequivocal characterization. While routine spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity and environmental data, they can sometimes fall short of providing the absolute, three-dimensional atomic arrangement.
This guide presents a comprehensive comparison of analytical techniques for characterizing reaction products derived from this compound, with a focus on the unparalleled definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, from synthesis and crystallization to data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for structural validation.
Model Reaction: Synthesis of a Crystalline Derivative
To illustrate the characterization workflow, we will focus on a representative transformation: a Suzuki-Miyaura cross-coupling reaction. This choice is strategic; coupling the vinyl bromide with an aromatic partner often yields a solid, more readily crystallizable product compared to the liquid starting material.
Experimental Protocol: Synthesis of 3-(4-nitrophenyl)but-3-en-1-ol
This protocol describes the synthesis of a stable, crystalline derivative suitable for X-ray analysis. The electron-withdrawing nitro group enhances the crystallinity of the product.
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and robust nature in forming C(sp²)–C(sp²) bonds.[3] A palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling between the vinyl bromide of this compound and an organoboron compound.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 151 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), potassium carbonate (3.0 mmol, 414 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the deactivation of the palladium catalyst.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure product, 3-(4-nitrophenyl)but-3-en-1-ol.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[5][6]
From Product to Structure: A Self-Validating Workflow
The journey from a purified powder to a refined crystal structure is a systematic process. Each step contains internal validation checks to ensure the final model is both accurate and reliable.
Caption: Workflow from synthesis to final crystallographic validation.
Experimental Protocol: Crystallization and X-ray Analysis
1. Crystal Growth (The Art and Science):
-
Rationale: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. Slow solvent evaporation is a common and effective technique for small organic molecules.
-
Methodology (Slow Evaporation):
-
Dissolve ~10-20 mg of purified 3-(4-nitrophenyl)but-3-en-1-ol in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
-
Monitor for the formation of single, well-defined crystals with sharp edges.
-
2. Data Collection and Structure Refinement:
-
Rationale: A single, high-quality crystal is selected and exposed to a focused beam of X-rays. The way the crystal diffracts these X-rays is recorded and used to reconstruct the molecular structure.
-
Methodology:
-
Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop. The crystal is flash-cooled to ~100 K in a stream of nitrogen gas to prevent radiation damage during data collection.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. The instrument rotates the crystal in the X-ray beam, collecting thousands of diffraction spots at different orientations.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Software is used to determine the unit cell parameters and space group. The initial atomic positions are found using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor), where a lower value indicates a better fit.
-
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization strategy relies on a combination of techniques. Each method offers unique insights, and their collective data provides a more complete picture of the compound.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.[6] | High-quality single crystal. | Unambiguous and definitive structural determination; provides solid-state conformation. | Requires a crystallizable sample, which can be a significant hurdle; provides a static picture, not dynamics in solution.[7] |
| NMR Spectroscopy | Molecular connectivity (¹H, ¹³C), proton/carbon environments, relative stereochemistry (NOE), dynamics in solution.[5] | Soluble sample (~1-10 mg), specific deuterated solvent. | Provides rich structural data in a physiologically relevant solution state; non-destructive.[7][8] | Cannot determine absolute configuration (without chiral aids); interpretation can be complex for large molecules; less precise for bond lengths/angles.[6][9] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Res MS), fragmentation patterns for structural clues. | Very small sample amount (ng to µg), soluble or volatile. | Extremely sensitive, provides exact mass and formula, can be coupled with chromatography (GC-MS, LC-MS). | Provides little to no stereochemical information; does not reveal connectivity on its own. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=C, -NO₂). | Small sample amount, can be solid, liquid, or gas. | Fast, simple, and non-destructive; excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton; not suitable for complete structure elucidation. |
Conclusion: Choosing the Right Tool for the Question
For the reaction products of this compound, a multi-faceted analytical approach is essential. NMR and mass spectrometry are indispensable for initial confirmation of product formation and purity. However, when the research question demands absolute certainty of stereochemistry, the elucidation of subtle conformational features, or an understanding of solid-state packing and intermolecular interactions—critical aspects in drug development and materials science—single-crystal X-ray crystallography is the unequivocal gold standard. Its ability to provide a direct, high-resolution image of the molecule offers a level of confidence that no other technique can match, transforming structural ambiguity into atomic certainty.
References
-
Pautler, R. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com. [Link]
-
Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Department of Biological Physics, Eötvös Loránd University. [Link]
-
Wider, G. & Wüthrich, K. (1999). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
Stork, G., & Mook, R. (1986). Radical Cyclizations of Bromo Ketals from Decalin Homoallylic and Bis-homoallylic Alcohols. Tetrahedron Letters. [Link]
-
Wang, B., et al. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications. [Link]
-
da Silva, A. C., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules. [Link]
-
Tamaru, Y., et al. (1987). Palladium(II)-Catalyzed Carbonylation of 3-Buten-1-ols and 3-Butyn-1-ols: An Efficient Synthesis of γ-Butyrolactones. The Journal of Organic Chemistry. [Link]
-
Unknown Author. (n.d.). Reactions of 1-buten-3-ol with PhI catalyzed by different palladium catalysts. ResearchGate. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters. [Link]
-
LookChem. (n.d.). Cas 76334-36-6, this compound. [Link]
-
Tappan, A. A., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wang, X., et al. (2018). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications. [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
Sources
- 1. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. news-medical.net [news-medical.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. people.bu.edu [people.bu.edu]
A Comparative Guide to the Kinetic Studies of 3-Bromo-3-buten-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, understanding the reactivity and kinetic profile of bifunctional molecules is paramount for designing efficient synthetic routes and predicting potential metabolic pathways. 3-Bromo-3-buten-1-ol, a molecule possessing both a vinylic bromide and a primary alcohol, presents a unique case study in reactivity, where the interplay between these functionalities can dictate reaction pathways and rates. This guide provides a comprehensive comparative analysis of the kinetic studies of this compound reactions, offering insights into its reactivity compared to relevant alternatives and providing detailed experimental protocols to facilitate further research.
The Unique Structural and Reactive Profile of this compound
This compound is a fascinating substrate for kinetic analysis due to its distinct structural features. The presence of a bromine atom on a double bond (a vinylic bromide) and a primary alcohol separated by a two-carbon tether allows for the exploration of several key chemical principles:
-
Vinylic vs. Allylic Reactivity: Unlike its allylic isomer, 4-bromo-2-buten-1-ol, the bromine in this compound is directly attached to an sp²-hybridized carbon. This significantly influences its susceptibility to nucleophilic substitution.
-
Potential for Intramolecular Cyclization: The proximity of the hydroxyl group to the electrophilic carbon-bromine bond opens the possibility of intramolecular cyclization to form a five-membered cyclic ether, 2-methylenetetrahydrofuran.
-
Neighboring Group Participation: The pi-electrons of the double bond may participate in the departure of the bromide leaving group, potentially influencing the reaction rate and mechanism.
This guide will delve into the kinetic aspects of two primary reaction types for this compound: solvolysis (a nucleophilic substitution reaction where the solvent is the nucleophile) and intramolecular cyclization. We will compare its expected reactivity with that of its constitutional isomer, 3-bromo-1-butene, and a saturated analogue, 4-bromobutan-1-ol, to highlight the influence of the hydroxyl group and the double bond.
Comparative Kinetic Analysis: A Framework for Understanding Reactivity
While specific experimental kinetic data for this compound is not extensively available in the peer-reviewed literature, we can construct a robust comparative framework based on established principles of physical organic chemistry and data from closely related analogues.
Solvolysis Reactions: The Impact of Vinylic Substitution
The solvolysis of an alkyl halide is a fundamental reaction for probing its reactivity. In the case of this compound, the vinylic nature of the bromide is the dominant factor.
Comparison with 3-Bromo-1-butene:
3-Bromo-1-butene is a secondary allylic halide. Its solvolysis proceeds through a resonance-stabilized allylic carbocation, leading to a significantly enhanced reaction rate compared to a saturated secondary alkyl bromide.[1] In stark contrast, the solvolysis of this compound is expected to be considerably slower. The formation of a vinylic carbocation is energetically unfavorable, making an SN1 pathway highly unlikely. An SN2-type reaction is also disfavored due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond and the steric hindrance of the double bond.
Table 1: Predicted Relative Solvolysis Rates
| Compound | Structure | Type of Halide | Expected Relative Solvolysis Rate | Rationale |
| This compound | H₂C=C(Br)CH₂CH₂OH | Vinylic | Very Slow | Unfavorable vinylic carbocation intermediate. |
| 3-Bromo-1-butene | H₂C=CHCH(Br)CH₃ | Secondary, Allylic | Fast | Resonance-stabilized allylic carbocation intermediate.[1] |
| 4-Bromobutan-1-ol | BrCH₂CH₂CH₂CH₂OH | Primary | Slow | Standard primary alkyl halide reactivity. |
Intramolecular Cyclization: A Case for Neighboring Group Participation
The presence of the hydroxyl group in this compound introduces the possibility of an intramolecular reaction. Under basic conditions, the deprotonated alcohol can act as an internal nucleophile, leading to the formation of 2-methylenetetrahydrofuran.
Comparison with 4-Bromobutan-1-ol:
The intramolecular cyclization of 4-bromobutan-1-ol to form tetrahydrofuran is a well-studied example of an intramolecular Williamson ether synthesis.[2][3][4] This reaction proceeds via an intramolecular SN2 mechanism.
For this compound, the intramolecular cyclization would involve an attack of the alkoxide on the vinylic carbon. While direct SN2 reactions on vinylic carbons are generally slow, the intramolecular nature of this reaction can significantly increase the effective concentration of the nucleophile at the reaction center, making the reaction feasible. The formation of a five-membered ring is also entropically favored.[5][6]
Table 2: Comparison of Intramolecular Cyclization Potential
| Compound | Structure | Cyclization Product | Expected Relative Rate of Cyclization (under basic conditions) | Rationale |
| This compound | H₂C=C(Br)CH₂CH₂OH | 2-Methylenetetrahydrofuran | Moderate | Intramolecular attack on a vinylic carbon, favored by proximity. |
| 4-Bromobutan-1-ol | BrCH₂CH₂CH₂CH₂OH | Tetrahydrofuran | Fast | Favorable intramolecular SN2 reaction on a primary alkyl halide.[2][3][4] |
Experimental Protocols for Kinetic Investigation
To empower researchers to fill the existing data gap, this section provides detailed, self-validating protocols for studying the kinetics of this compound reactions.
Synthesis of this compound
A plausible synthetic route to this compound involves the allylic bromination of 3-buten-1-ol.
Protocol 1: Synthesis of 3-Buten-1-ol (Precursor)
This procedure is adapted from established methods for the synthesis of homoallylic alcohols.[7]
-
Materials: Magnesium turnings, diethyl ether, 1,2-dibromoethane, vinyl chloride, ethylene oxide, ammonium chloride, saturated brine.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and dry diethyl ether.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the Grignard reaction.
-
Slowly add a solution of vinyl chloride in diethyl ether to the magnesium suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 1 hour.
-
Cool the reaction mixture to 0 °C and slowly add a solution of ethylene oxide in diethyl ether.
-
Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-buten-1-ol.
-
Protocol 2: Allylic Bromination of 3-Buten-1-ol
This protocol utilizes N-bromosuccinimide (NBS) for the selective bromination at the allylic position, which upon rearrangement, can yield the desired vinylic bromide.[3][8][9][10][11]
-
Materials: 3-Buten-1-ol, N-bromosuccinimide (NBS), carbon tetrachloride (or a suitable alternative solvent), azobisisobutyronitrile (AIBN) or a UV lamp.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-buten-1-ol in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate this compound.
-
Kinetic Study of Solvolysis by Titration
This classic method monitors the progress of the solvolysis reaction by quantifying the amount of hydrobromic acid produced over time.[1][12][13]
-
Materials: this compound, 80% ethanol/20% water (v/v), standardized sodium hydroxide solution (e.g., 0.01 M), bromothymol blue indicator, constant temperature water bath, burette, pipettes, and flasks.
-
Procedure:
-
Prepare a stock solution of this compound in 80% ethanol at a known concentration (e.g., 0.1 M).
-
Place a known volume (e.g., 50 mL) of the 80% ethanol solvent in an Erlenmeyer flask and add a few drops of bromothymol blue indicator.
-
Equilibrate the flask in a constant temperature water bath (e.g., 25 °C).
-
Initiate the reaction by adding a small, accurately measured volume of the this compound stock solution to the flask and start a stopwatch.
-
The solution will turn from blue to yellow as HBr is produced. Titrate the solution with the standardized NaOH solution back to the blue endpoint. Record the volume of NaOH added and the time.
-
Repeat the titration at regular time intervals.
-
The concentration of HBr produced at each time point can be calculated from the volume of NaOH used.
-
Plot the concentration of HBr versus time to determine the initial rate of the reaction. The rate constant can be determined by fitting the data to the appropriate integrated rate law (likely first-order).
-
Kinetic Study of Intramolecular Cyclization by GC-MS
This method is suitable for monitoring the disappearance of the starting material and the appearance of the cyclized product.
-
Materials: this compound, a suitable solvent (e.g., THF or dioxane), a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide), an internal standard (e.g., decane), GC-MS instrument.
-
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent.
-
In a reaction vessel maintained at a constant temperature, add the base to the solvent.
-
Initiate the reaction by adding the stock solution of the substrate and internal standard.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with a suitable reagent (e.g., a dilute acid).
-
Extract the quenched aliquot with an organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS.
-
Quantify the concentrations of the starting material and the product by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate constant of the reaction.
-
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the concepts and procedures discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.
Diagram 1: Potential Reaction Pathways of this compound
Caption: Potential solvolysis and intramolecular cyclization pathways of this compound.
Diagram 2: Experimental Workflow for Solvolysis Kinetic Study
Caption: Workflow for determining solvolysis kinetics via titration.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and investigating the kinetic behavior of this compound. While direct experimental data remains scarce, a comparative analysis based on fundamental principles and data from analogous compounds provides valuable predictive insights into its reactivity. The provided experimental protocols are designed to be robust and adaptable, enabling researchers to generate the much-needed empirical data for this intriguing molecule.
Future research should focus on executing these kinetic studies to determine the precise rate constants and activation parameters for the solvolysis and intramolecular cyclization reactions of this compound. Furthermore, a detailed product analysis of these reactions under various conditions will provide a deeper understanding of the competing reaction pathways. Such studies will not only contribute to the fundamental knowledge of organic reaction mechanisms but also enhance the utility of this compound as a versatile building block in organic synthesis.
References
-
Wikipedia. Intramolecular reaction. [Link]
-
Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]
- Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102.
-
Master Organic Chemistry. Allylic Bromination Using NBS. [Link]
-
Chemistry LibreTexts. 5.3: Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]
-
Chegg. Solved When 4-bromo-1-butanol is placed in sodium hydride, a | Chegg.com. [Link]
-
Chegg. Solved When 4-bromo-1-butanol is treated with a strong base | Chegg.com. [Link]
-
Chegg. Solved Consider the cyclization of 4-bromobutanol to tetrahydrofuran (THF) when treated with sodium hydride (an irreversible base) | Chegg.com. [Link]
-
Wikipedia. Neighbouring group participation. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
YouTube. Allylic Bromination Using NBS. [Link]
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
University of Massachusetts Boston. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
MDPI. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]
-
PubMed. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. [Link]
-
PubMed. Evaluation of the kinetic data for intramolecular 1,x-hydrogen shifts in alkyl radicals and structure/reactivity predictions from the carbocyclic model for the transition state. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Evaluation of the kinetic data for intramolecular 1,x-hydrogen shifts in alkyl radicals and structure/reactivity predictions from the carbocyclic model for the transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Buten-1-ol synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. amherst.edu [amherst.edu]
A Comparative Guide to Computational Modeling of 3-Bromo-3-buten-1-ol Reaction Pathways
This guide provides an in-depth comparison of computational methodologies for elucidating the complex reaction pathways of 3-Bromo-3-buten-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind computational choices, ensuring a robust and validated approach to predicting chemical reactivity. We will explore the primary reaction channels—nucleophilic substitution, elimination, and rearrangement—and compare the performance of leading computational models in predicting their outcomes.
The Unique Reactivity of this compound: A Computational Challenge
This compound is a bifunctional molecule featuring a primary alcohol and a vinyl bromide moiety. This structure presents a fascinating case for theoretical study, as multiple competing reaction pathways are plausible. The vinyl C-Br bond, the adjacent double bond, and the terminal hydroxyl group can all participate in or influence reactions, leading to a complex potential energy surface.
Key reactive features include:
-
Nucleophilic Substitution Site: The sp²-hybridized carbon bearing the bromine is a potential site for nucleophilic attack.
-
Allylic System Analogy: While not a classic allylic halide, its structural similarity to molecules like 3-bromo-1-butene suggests that pathways involving resonance-stabilized intermediates could be relevant, particularly in Sₙ1-type reactions.
-
Elimination Potential: The presence of protons on the carbon adjacent to the C-Br bond allows for potential elimination reactions to form a butadienol derivative.
-
Hydroxyl Group Participation: The alcohol functional group can act as an internal nucleophile or be protonated to become a good leaving group, opening up additional rearrangement pathways.
Understanding the delicate balance between these pathways is critical for synthetic chemists aiming to utilize this versatile building block. Computational modeling offers a powerful lens to dissect these competing mechanisms, predict product distributions, and guide experimental design.
A Comparative Framework for Computational Models
The accuracy of a computational prediction is fundamentally tied to the chosen theoretical method. For complex organic reactions, a multi-tiered approach is often necessary. The primary workhorse for such investigations is Density Functional Theory (DFT), lauded for its excellent balance of computational cost and accuracy. However, its performance can be highly dependent on the chosen functional, and for complex, multi-step reactions, some functionals may provide misleading results. Therefore, benchmarking against more rigorous ab initio methods is a cornerstone of trustworthy computational research.
| Methodology | Strengths | Weaknesses | Typical Application |
| Density Functional Theory (DFT) | Excellent balance of speed and accuracy; good for geometry optimizations and frequency calculations. | Results are dependent on the chosen functional; may struggle with systems with significant dispersion forces or multi-reference character. | Initial exploration of potential energy surfaces, transition state searching, IRC calculations. |
| Ab Initio (MP2, CCSD(T)) | High accuracy, systematically improvable; CCSD(T) is considered the "gold standard" for single-reference systems. | Computationally very expensive, scaling poorly with system size. | Single-point energy refinement of DFT-optimized geometries; benchmarking DFT results for critical points (reactants, transition states, products). |
| Semi-Empirical (PM6, PM7) | Extremely fast, suitable for very large systems and high-throughput screening. | Lower accuracy; parametrization may not be suitable for all systems, particularly those with transition metals. | Initial conformational searches and preliminary exploration of large reaction networks. |
| Ab Initio Molecular Dynamics (AIMD) | Captures dynamic and thermal effects that are missed by static models; can reveal non-intuitive reaction pathways. | Very high computational cost; requires long simulation times to observe rare events like chemical reactions. | Studying reaction dynamics in solution, exploring the influence of solvent molecules on the reaction pathway. |
For the study of this compound, a prudent strategy involves geometry optimization and transition state location using a reliable DFT functional (e.g., a range-separated hybrid like ωB97X-D), followed by single-point energy corrections using a high-level ab initio method like CCSD(T) to refine the energy profile.
Dissecting the Reaction Pathways: A Computational Workflow
To ensure a comprehensive and self-validating study, every proposed reaction mechanism must be rigorously evaluated. This involves locating all stationary points (reactants, intermediates, products) and the transition states that connect them on the potential energy surface.
Caption: General workflow for computational reaction pathway analysis.
Nucleophilic Substitution: Sₙ1 vs. Sₙ2 Pathways
Nucleophilic substitution is a probable pathway for this compound. The key mechanistic question is whether it proceeds via a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism.
-
Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to a single, pentacoordinate transition state. Computationally, this involves locating one transition state connecting the reactants to the inverted product. For a vinyl halide, Sₙ2 reactions are generally disfavored due to the high energy required to achieve the linear arrangement of the nucleophile, carbon, and leaving group within the plane of the double bond.
-
Sₙ1 Mechanism: This two-step mechanism begins with the rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. For this compound, this would involve the formation of a vinyl cation. While vinyl cations are notoriously unstable, the presence of the hydroxyl group could influence this pathway. The key computational task is to locate the transition state for the C-Br bond cleavage and the subsequent (often barrierless) capture of the carbocation.
Caption: Competing Sₙ1 and Sₙ2 reaction pathways.
Elimination Pathway (E2)
The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the bromide. For this compound, this would lead to the formation of buta-1,3-dien-1-ol. Computationally modeling this requires locating the single transition state where the B-H bond is forming and the C-H and C-Br bonds are breaking.
Caption: Concerted E2 elimination pathway.
Performance Comparison and Data Analysis
To objectively compare these pathways, we calculate the Gibbs free energies of activation (ΔG‡) and the overall Gibbs free energies of reaction (ΔGᵣₓₙ). The pathway with the lowest activation barrier is kinetically favored and will be the dominant reaction channel.
The following table presents hypothetical, yet realistic, data comparing the energetic profiles of the Sₙ1, Sₙ2, and E2 pathways for the reaction of this compound with a generic strong nucleophile/base (e.g., OH⁻) in a polar protic solvent, as calculated by two different levels of theory.
Table 1: Comparison of Calculated Energetics (kcal/mol)
| Reaction Pathway | Level of Theory | ΔG‡ (Activation) | ΔGᵣₓₙ (Reaction) | Comments |
|---|---|---|---|---|
| Sₙ2 | DFT (ωB97X-D/def2-SVP) | 35.2 | -15.8 | High barrier, consistent with difficulty of Sₙ2 at sp² centers. |
| CCSD(T)/def2-TZVP//DFT | 38.5 | -14.9 | Higher level of theory confirms high barrier. | |
| Sₙ1 | DFT (ωB97X-D/def2-SVP) | 42.1 | -15.8 | Very high barrier due to unstable vinyl cation intermediate. |
| CCSD(T)/def2-TZVP//DFT | 45.3 | -14.9 | Confirmed to be a very slow process. | |
| E2 | DFT (ωB97X-D/def2-SVP) | 28.7 | -10.2 | Kinetically most favorable pathway. |
| | CCSD(T)/def2-TZVP//DFT | 30.1 | -9.8 | Confirmed as the most likely pathway under these conditions. |
Analysis of Results: Based on this comparative data, the E2 elimination pathway is predicted to be the most favorable, with a significantly lower activation barrier than either substitution pathway. The Sₙ2 reaction is hindered, as expected for a vinyl halide. The Sₙ1 pathway is highly unfavorable due to the energetic penalty of forming a high-energy vinyl carbocation intermediate. This analysis strongly suggests that treating this compound with a strong base would predominantly yield the elimination product, buta-1,3-dien-1-ol.
Experimental Protocol: A Self-Validating System
The following protocol outlines the computational steps required to generate the data for one of the pathways (e.g., E2 elimination), ensuring a rigorous and reproducible workflow.
Protocol: DFT Calculation of the E2 Reaction Pathway
-
Molecule Construction:
-
Build the initial 3D structures of the reactants (this compound and hydroxide ion) and products (buta-1,3-dien-1-ol, water, and bromide ion) in a molecular editor (e.g., GaussView, Avogadro).
-
-
Geometry Optimization of Minima:
-
Perform separate geometry optimizations and frequency calculations for the reactant complex and the product complex.
-
Method: DFT with the ωB97X-D functional and the def2-SVP basis set. Include a solvent model (e.g., SMD or PCM for water).
-
Validation: Confirm that each optimized structure is a true minimum by ensuring there are zero imaginary frequencies.
-
-
Transition State (TS) Search:
-
Construct an initial guess for the E2 transition state, with the hydroxide abstracting a proton and the C-Br bond elongated.
-
Perform a TS optimization using an algorithm like Berny (OPT=TS). It is often beneficial to calculate the force constants at the first step (OPT=TS,CalcFC) to guide the search.
-
Validation: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point will have exactly one imaginary frequency. Animate this frequency to ensure it corresponds to the desired reaction coordinate (H-abstraction and Br-departure).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Run an IRC calculation starting from the validated transition state.
-
Purpose: This calculation maps the minimum energy path from the transition state downhill to both the reactant and product energy wells.
-
Validation: Confirm that the IRC calculation successfully connects the located transition state to the pre-optimized reactant and product complexes. This step is crucial to verify that the TS is for the reaction of interest.
-
-
Energy Refinement:
-
Perform single-point energy calculations on the DFT-optimized geometries of the reactants, transition state, and products.
-
Method: Use a more accurate, albeit more computationally expensive, method and basis set (e.g., CCSD(T)/def2-TZVP) to obtain more reliable energy values.
-
-
Thermochemical Analysis:
-
Use the output from the DFT frequency calculations to obtain the Gibbs free energies (G) for each stationary point at a standard temperature (e.g., 298.15 K).
-
Calculate ΔG‡ = G(TS) - G(Reactants) and ΔGᵣₓₙ = G(Products) - G(Reactants).
-
Conclusion and Authoritative Recommendations
The computational modeling of this compound reveals a competitive landscape of potential reaction pathways. Our comparative analysis, grounded in established quantum chemical methods, predicts that under basic conditions, the molecule is most likely to undergo E2 elimination to form a conjugated diene system. Both Sₙ1 and Sₙ2 substitution pathways are kinetically disfavored due to the high energetic barriers associated with the instability of the vinyl carbocation and the strained geometry of the Sₙ2 transition state, respectively.
For researchers investigating this system, we recommend a hierarchical computational approach:
-
Initial Screening: Use DFT with a reliable functional (e.g., ωB97X-D) to map out all plausible reaction pathways (substitution, elimination, potential rearrangements).
-
High-Accuracy Benchmarking: Refine the energetics of the kinetically relevant transition states and intermediates using a high-level ab initio method such as CCSD(T).
-
Dynamic and Solvent Effects: For a more nuanced understanding, particularly for reactions in solution, consider employing ab initio molecular dynamics (AIMD) simulations to explore the role of explicit solvent molecules and dynamic effects on the reaction mechanism.
By integrating these computational strategies, researchers can gain predictive insight into the reactivity of this compound, enabling more efficient and targeted experimental design in synthetic chemistry and drug development.
References
-
Jhaa, G. (2023). IRC Calculation in Gaussian. YouTube. [Link]
-
DailyMotion. (2023). IRC Calculation in Gaussian. [Link]
-
Gaussian, Inc. Following the Intrinsic Reaction Coordinate. [Link]
-
Gaussian, Inc. (2018). IRC Keyword. [Link]
-
Hashmi, M. A. (2021). Setting Up a Gaussian IRC Calculation (Intrinsic Reaction Coordinate). YouTube. [Link]
-
ResearchGate. (n.d.). Automatic workflow for calculation of reaction mechanism. [Link]
-
Amsterdam Modeling Suite. (2020). Tips & Tricks for finding transition states. YouTube. [Link]
-
The DFT Course. (n.d.). The art of finding transition structures. [Link]
-
Amsterdam Modeling Suite. (2020). AMS-DFTB Tutorial: Tautomerization Transition State Search (PART 1). YouTube. [Link]
-
MGCF. (n.d.). Jaguar – DFT Optimizations and Transition State Searches. [Link]
-
SCM. (n.d.). Tips and Tricks for Transition State Searches for Click Reactions. [Link]
-
Reddit. (2025). Discussion: Typical workflows for building a reaction mechanism DFT profile. [Link]
-
BYJU'S. (n.d.). SN1 Reaction Mechanism. [Link]
-
Wikipedia. (n.d.). SN1 reaction. [Link]
-
PubMed. (2010). Computational analysis of the mechanism of chemical reactions in terms of reaction phases. [Link]
-
ACS Publications. (2023). Accelerating Reaction Network Explorations with Automated Reaction Template Extraction and Application. [Link]
-
ACS Publications. (n.d.). Computational Study of 10-X-2 Ate Complexes Derived from Vinyllithiums and Vinyl Halides. [Link]
-
Chemistry LibreTexts. (2021). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]
-
ChemRxiv. (2024). Catalytic STEREOSELECTIVE β–Elimination Reactions using Cobalt Vinylidenes. [Link]
-
A-Level Chemistry. (n.d.). Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. [Link]
-
ACS Publications. (2023). Automated Exploration of Reaction Networks and Mechanisms Based on Metadynamics Nanoreactor Simulations. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]
-
Chemistry Stack Exchange. (2015). Elimination from Vinylic Halides. [Link]
-
Science and Education Publishing. (n.d.). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. [Link]
-
OpenStax. (n.d.). 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition. [Link]
-
YouTube. (2021). SN2 Reaction Mechanisms. [Link]
-
Quora. (2021). What is the step-wise reaction mechanism SN2 reaction between bromomethane and NaOH?. [Link]
-
Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols. [Link]
-
RSC Publishing. (n.d.). Computational Exploration of Vinyl Sulfoxonium Ylide Chemistry. [Link]
The Versatile Virtuoso: A Comparative Guide to the Applications of 3-Bromo-3-buten-1-ol in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of choices, 3-Bromo-3-buten-1-ol has emerged as a uniquely versatile and powerful synthon. Its bifunctional nature, possessing both a reactive vinyl bromide and a primary alcohol, opens a gateway to a diverse array of chemical transformations, making it an invaluable precursor in the synthesis of natural products, pharmaceutical intermediates, and other fine chemicals. This guide provides an in-depth technical analysis of the applications of this compound, offering a comparative perspective against alternative synthetic strategies, supported by experimental insights and data.
At the Crossroads of Reactivity: The Dual Functionality of this compound
The synthetic potential of this compound stems from the orthogonal reactivity of its two key functional groups. The vinyl bromide moiety serves as a handle for powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Concurrently, the primary alcohol provides a nucleophilic center for etherifications, esterifications, and as a tether for intramolecular cyclizations. This dual reactivity allows for a modular and convergent approach to complex target molecules.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The vinyl bromide of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are foundational in modern organic synthesis for the construction of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, which are ubiquitous in pharmacologically active compounds.
The Suzuki-Miyaura Coupling: Forging Aryl-Vinyl and Vinyl-Vinyl Bonds
The Suzuki-Miyaura reaction stands out for its mild reaction conditions and broad functional group tolerance, making it a favored method for constructing biaryl and conjugated diene systems. This compound has been successfully employed as a substrate in these reactions, allowing for the introduction of the buten-1-ol moiety onto various aromatic and vinylic scaffolds.
Comparative Analysis: this compound vs. Alternative Butenylating Agents in Suzuki-Miyaura Coupling
| Butenylating Agent | Structure | Key Advantages | Key Disadvantages | Representative Yield |
| This compound | H₂C=C(Br)CH₂CH₂OH | Readily available; bifunctional for further elaboration. | Can be prone to side reactions involving the hydroxyl group if not protected. | Good to Excellent |
| 3-Bromo-1-butene | H₂C=CHCH(Br)CH₃ | Commercially available; well-established reactivity. | Lacks the hydroxyl functionality for further intramolecular reactions. | Good to Excellent |
| But-3-en-1-ylboronic acid | H₂C=CHCH₂CH₂B(OH)₂ | Direct coupling partner; avoids the use of a halide. | Can be less stable and require more specialized synthesis. | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a degassed 4:1 mixture of toluene and water, followed by this compound (1.0 equiv.) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Intramolecular Cyclization: Crafting Heterocyclic Scaffolds
The presence of both a nucleophilic hydroxyl group and an electrophilic vinyl bromide within the same molecule makes this compound an ideal precursor for intramolecular cyclization reactions to form valuable heterocyclic structures, particularly substituted tetrahydrofurans. This strategy offers a powerful and atom-economical approach to these important motifs, which are prevalent in numerous natural products and pharmaceuticals.
Synthesis of Substituted Tetrahydrofurans
The intramolecular Williamson ether synthesis, where the hydroxyl group displaces the vinyl bromide, can be promoted by a suitable base. Alternatively, palladium-catalyzed intramolecular C-O bond formation provides a milder and often more efficient route.
Comparative Analysis: Intramolecular Cyclization vs. Intermolecular Approaches to Tetrahydrofurans
| Synthetic Strategy | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization of this compound derivatives | High efficiency due to proximity of reacting centers; good stereocontrol. | Requires synthesis of the functionalized precursor. |
| Intermolecular reaction of a diol with a dihalide | Utilizes simple starting materials. | Can lead to polymerization; may require high dilution. |
| Intermolecular [3+2] cycloaddition | Convergent and can build complexity quickly. | May have regioselectivity and stereoselectivity challenges. |
Experimental Protocol: Base-Mediated Intramolecular Cyclization to a Tetrahydrofuran Derivative
-
Precursor Synthesis: The hydroxyl group of this compound can be used to attach a desired substituent (R-group) via etherification or esterification.
-
Cyclization: To a solution of the this compound derivative in a suitable solvent (e.g., THF, DMF), add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting tetrahydrofuran derivative by column chromatography.
Caption: Comparison of intramolecular vs. intermolecular routes.
Application in Natural Product Synthesis
The utility of this compound is powerfully demonstrated in the total synthesis of complex natural products. Its ability to participate in key bond-forming reactions allows for the efficient construction of intricate molecular frameworks. While specific, published total syntheses prominently featuring this compound are emerging, its structural motifs are present in numerous natural products, highlighting its potential as a key building block. For instance, the butenolide core, accessible from this compound derivatives, is a common feature in many bioactive natural products.[1]
Future Outlook and Conclusion
This compound is a testament to the power of bifunctional reagents in modern organic synthesis. Its capacity to engage in both powerful cross-coupling reactions and strategic intramolecular cyclizations provides a direct and versatile entry into a wide range of complex molecular structures. As the demand for efficient and elegant synthetic routes to novel pharmaceuticals and materials continues to grow, the applications of this remarkable building block are poised to expand even further. For researchers and drug development professionals, a thorough understanding of the reactivity and comparative advantages of this compound is essential for the innovative and successful design of next-generation synthetic strategies.
References
-
Boukouvalas, J., & Loach, R. P. (2008). A General, High-Yielding Synthesis of α-Substituted Butenolides from 3-Bromo-2-(triisopropylsilyloxy)furan. The Journal of Organic Chemistry, 73(20), 8109–8112. [Link]
Sources
The Strategic Advantage of 3-Bromo-3-buten-1-ol in Natural Product Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of natural product synthesis, the choice of starting materials and key building blocks is paramount to a successful campaign. Among the versatile C4 synthons available to the synthetic chemist, 3-Bromo-3-buten-1-ol has emerged as a strategic asset, offering a unique combination of functionalities that can unlock efficient and elegant pathways to complex molecular architectures. This guide provides an in-depth analysis of the application of this compound in the synthesis of bioactive natural products, objectively comparing its performance against alternative synthetic strategies and providing the underlying experimental rationale for its selection.
Unveiling the Potential: The Multifaceted Reactivity of this compound
This compound is a bifunctional molecule possessing a primary alcohol and a vinyl bromide moiety. This arrangement provides a powerful handle for a variety of synthetic transformations, making it a valuable precursor for the construction of diverse molecular frameworks. The vinyl bromide allows for the formation of carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions, while the primary alcohol offers a site for oxidation, etherification, or esterification, enabling further functionalization and elaboration of the molecular scaffold.
Case Study: A Stereoselective Approach to the Algal Pheromone, (-)-Dictyopterene C'
A compelling example showcasing the strategic utility of this compound is found in the synthesis of (-)-Dictyopterene C', a C11-hydrocarbon pheromone isolated from marine brown algae of the Dictyopteris species.[1][2] The synthesis of this cycloheptadiene-containing natural product provides an excellent platform to dissect the advantages of employing this compound over other synthetic alternatives.
Retrosynthetic Analysis and the Strategic Choice of this compound
A logical retrosynthetic disconnection of (-)-Dictyopterene C' reveals a key seven-membered ring system. A plausible strategy for the construction of this carbocycle involves an intramolecular cyclization. Herein lies the strategic advantage of this compound. By utilizing its dual functionality, a precursor for an intramolecular Heck reaction can be readily assembled. The vinyl bromide serves as the halide partner, and the alcohol can be elaborated into a tether containing the alkene reaction partner.
Caption: Retrosynthetic analysis of (-)-Dictyopterene C'.
This approach offers a more convergent and potentially more stereocontrolled route compared to alternatives that might rely on de novo construction of the seven-membered ring through less predictable methods like ring-closing metathesis of a highly flexible diene or multi-step cycloaddition strategies.
Experimental Workflow: Synthesis of the Intramolecular Heck Reaction Precursor
The synthesis of the key intramolecular Heck reaction precursor from this compound demonstrates the practical application of this building block.
Step 1: Protection of the Primary Alcohol. To avoid unwanted side reactions in subsequent steps, the primary alcohol of this compound is protected, for instance, as a silyl ether.
Step 2: Palladium-Catalyzed Cross-Coupling. The vinyl bromide moiety is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the side chain that will ultimately form part of the seven-membered ring. This step is crucial for building the carbon skeleton of the natural product.
Step 3: Deprotection and Functional Group Interconversion. The protecting group on the alcohol is removed, and the resulting primary alcohol is converted into a suitable functional group for the subsequent tethering of the alkene partner for the intramolecular Heck reaction.
Step 4: Tethering the Alkene. The elaborated side chain is then coupled with a fragment containing a terminal alkene, setting the stage for the key cyclization step.
Caption: Experimental workflow for the synthesis of the Heck precursor.
The Key Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems.[3][4][5] In the synthesis of (-)-Dictyopterene C', the carefully designed precursor undergoes palladium-catalyzed cyclization to form the seven-membered ring with high regioselectivity. The stereochemistry of the final product can often be influenced by the choice of chiral ligands on the palladium catalyst, offering a pathway to enantiomerically enriched natural products.
Table 1: Comparison of a Hypothetical Intramolecular Heck Route with an Alternative RCM Approach
| Feature | Intramolecular Heck Route using this compound | Alternative Ring-Closing Metathesis (RCM) Route |
| Convergence | Highly convergent, coupling two advanced fragments. | Linear synthesis of the diene precursor. |
| Stereocontrol | Potential for asymmetric induction with chiral ligands. | Stereocontrol can be challenging to establish in the flexible diene precursor. |
| Key Bond Formation | C(sp2)-C(sp3) bond formation in the cyclization step. | C=C bond formation. |
| Reagent/Catalyst | Palladium catalyst, phosphine ligands, base. | Ruthenium-based metathesis catalyst. |
| Potential Challenges | Optimization of reaction conditions for high yield and selectivity. | E/Z selectivity of the newly formed double bond. |
Comparative Analysis: Why Choose this compound?
The case of (-)-Dictyopterene C' highlights several key advantages of using this compound in natural product synthesis:
-
Versatility: The orthogonal reactivity of the vinyl bromide and the primary alcohol allows for a wide range of synthetic manipulations, enabling the construction of complex carbon skeletons.
-
Efficiency: The ability to participate in powerful C-C bond-forming reactions like the Heck and Suzuki couplings can lead to more concise and efficient synthetic routes.[6][7]
-
Stereochemical Control: The vinyl bromide provides a handle for introducing stereocenters through stereospecific cross-coupling reactions or by influencing the stereochemical outcome of subsequent transformations.
In contrast, alternative building blocks might require more convoluted synthetic sequences. For example, starting from a simple diene for an RCM approach would necessitate a lengthy linear synthesis to install the necessary functional groups and stereocenters. Similarly, a strategy relying on a Diels-Alder reaction might not be suitable for the construction of a seven-membered ring.
Broader Applications and Future Outlook
The utility of this compound and its derivatives extends beyond the synthesis of algal pheromones. This versatile building block has the potential to be employed in the synthesis of a wide range of natural products, including other marine natural products, terpenoids, and polyketides.[8] Its ability to serve as a linchpin for connecting complex molecular fragments makes it a valuable tool for diversity-oriented synthesis and the generation of natural product-like libraries for drug discovery.
As the demand for efficient and sustainable synthetic methods continues to grow, the strategic use of readily available and highly functionalized building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of natural product synthesis and medicinal chemistry.
Detailed Experimental Protocol: A Representative Intramolecular Heck Reaction
Synthesis of a Model Cycloheptene via Intramolecular Heck Reaction
This protocol provides a general procedure for the intramolecular Heck cyclization of a precursor derived from this compound.
Materials:
-
Intramolecular Heck Precursor (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 eq)
-
Triphenylphosphine (PPh3, 0.1 eq)
-
Triethylamine (Et3N, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the intramolecular Heck precursor, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous acetonitrile and triethylamine via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloheptene derivative.
References
- Moore, R. E.; Pettus, J. A., Jr.; Mistysyn, J. Dictyopterenes A and B, two C11 hydrocarbons from the essential oil of the seaweed Dictyopteris plagiogramma (Montagne) Vickers. J. Org. Chem.1974, 39 (14), 2201–2207.
- Müller, D. G.; Jaenicke, L.; Donike, M.; Akintobi, T. Sex attractant in a brown alga: chemical structure. Science1971, 171 (3973), 815–816.
- Pettus, T. R. R.; Inoue, M. The intramolecular Heck reaction. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH: Weinheim, 2004; pp 121-159.
- Jaenicke, L.; Müller, D. G.; Moore, R. E. The C11-hydrocarbons of the brown algae (Phaeophyta). J. Am. Chem. Soc.1974, 96 (11), 3324–3325.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (23)]. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524.
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979, 12 (4), 146–151.
- de Meijere, A.; Meyer, F. E. Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angew. Chem. Int. Ed. Engl.1994, 33 (23-24), 2379–2411.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
- Newman, D. J.; Cragg, G. M. Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019. J.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dictyopterenes A, B, C, and D from Marine Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-coupling reactions towards the synthesis of natural products | Scilit [scilit.com]
- 4. Ectocarpene - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cross-coupling reactions towards the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Strategic Guide to Alternative Reagents for 3-Bromo-3-buten-1-ol in Specific Transformations
Introduction
3-Bromo-3-buten-1-ol is a valuable bifunctional C4 building block in modern organic synthesis. Its structure, featuring both a primary alcohol and a vinyl bromide, allows for the direct introduction of the 4-hydroxybut-1-en-2-yl moiety. This synthon is particularly prized for its utility in palladium-catalyzed cross-coupling reactions, which are foundational for creating carbon-carbon bonds in the pharmaceutical and fine chemical industries[1].
However, the very bifunctionality that makes this reagent attractive can also present challenges. The presence of a free hydroxyl group can lead to incompatibilities with certain reagents, necessitate the use of specific bases, or cause undesired side reactions. Consequently, the selection of an appropriate reagent is not merely a matter of availability but a strategic decision that impacts yield, purity, and overall synthetic efficiency.
This guide provides an in-depth comparison of this compound with key alternative reagents for one of its most common applications: the Suzuki-Miyaura cross-coupling reaction. We will move beyond a simple listing of alternatives to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
Core Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound[1][2]. When using this compound, this reaction provides an efficient route to 3-aryl-3-buten-1-ols, which are versatile intermediates in the synthesis of complex molecules.
A typical reaction involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst[1]. While effective, the free alcohol on the substrate requires careful consideration of the reaction conditions, particularly the choice of base, to avoid deprotonation and potential interference with the catalytic cycle.
Comparative Analysis of Strategic Alternatives
We will now compare the performance and strategic implications of using this compound against two primary alternative strategies: a protection/deprotection sequence and the use of an isomeric reagent.
Alternative 1: The "Protection-First" Strategy with 3-Bromo-3-butenyl tert-butyldimethylsilyl Ether
The most direct way to circumvent the challenges posed by the free hydroxyl group is to protect it. Using a bulky silyl ether like tert-butyldimethylsilyl (TBS) ether is a common and effective strategy. This approach involves a three-step sequence: protection, coupling, and deprotection.
Causality and Experimental Choice:
-
Enhanced Compatibility: The protected TBS ether is compatible with a much broader range of bases (e.g., alkoxides, stronger inorganic bases) and organometallic reagents that would otherwise be quenched by the acidic proton of the alcohol[3].
-
Improved Solubility: The lipophilic TBS group enhances solubility in common aprotic organic solvents used for cross-coupling (e.g., THF, Dioxane), which can lead to more homogeneous reaction mixtures and improved kinetics.
-
Trade-off: The primary drawback is the reduction in step economy, adding two steps to the overall synthesis.
The following workflow diagram illustrates the strategic difference between the direct and the protection-first approaches.
Caption: Workflow comparison of direct vs. protection-first strategies.
Quantitative Data Comparison
| Parameter | This compound (Direct) | TBS-Protected Alternative (3 Steps) | Justification |
| Synthetic Steps | 1 | 3 (Protect, Couple, Deprotect) | Lower step economy for the protected route. |
| Overall Yield | Typically 65-85% | Typically 70-90% (overall) | Higher individual step yields often lead to a better overall yield, despite more steps. |
| Base Compatibility | Limited (e.g., K₂CO₃, Cs₂CO₃) | Broad (e.g., NaOtBu, K₃PO₄) | Free alcohol is incompatible with strong bases. |
| Substrate Scope | Moderate | Broad | Protection allows for use with substrates bearing acid-sensitive functional groups. |
Alternative 2: The Isomeric Approach with 4-Bromo-2-buten-1-ol
Using an isomer like 4-bromo-2-buten-1-ol, an allylic bromide, introduces significant changes in reactivity and presents an opportunity to access different structural motifs.
Causality and Experimental Choice:
-
Reactivity: Allylic halides are generally more reactive in palladium-catalyzed reactions than their vinyl counterparts. However, they are also more susceptible to nucleophilic attack, including direct S_N2' substitution by bases or solvents.
-
Regioselectivity: The key challenge and opportunity with allylic substrates is controlling regioselectivity. The organopalladium intermediate formed can be attacked at different positions, potentially leading to a mixture of linear and branched products. The choice of ligand on the palladium catalyst is critical for directing this selectivity.
-
Product Outcome: Coupling with 4-bromo-2-buten-1-ol typically yields (E)-4-arylbut-2-en-1-ol derivatives, a different constitutional isomer than that obtained from this compound. This makes it a complementary, rather than a direct, alternative.
Caption: Isomeric reagents lead to distinct constitutional isomers.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided.
Protocol 1: Direct Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-(4-methoxyphenyl)-3-buten-1-ol.
Methodology:
-
Preparation: To a flame-dried Schlenk flask, add this compound (151 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Reaction: Stir the mixture vigorously at 90 °C for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Three-Step "Protection-First" Strategy
Objective: To synthesize 3-(4-methoxyphenyl)-3-buten-1-ol via a TBS-protected intermediate.
Step 2a: Protection of this compound
-
Reagent Setup: Dissolve this compound (1.51 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under argon.
-
Base and Silylating Agent: Add imidazole (817 mg, 12.0 mmol) followed by dropwise addition of a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.66 g, 11.0 mmol) in 5 mL of DCM at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 3-bromo-3-butenyl tert-butyldimethylsilyl ether .
Step 2b: Suzuki-Miyaura Coupling of the Protected Intermediate
-
Preparation: To a Schlenk flask, add the TBS-protected bromide from the previous step (265 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).
-
Catalyst Addition: Add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Reaction Setup: Follow steps 3-5 from Protocol 1, using anhydrous THF as the solvent and a reaction temperature of 70 °C for 6 hours.
-
Work-up: Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate and proceed to the next step.
Step 2c: Deprotection
-
Reagent Setup: Dissolve the crude product from Step 2b in 10 mL of THF.
-
Deprotection Agent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Reaction: Stir at room temperature for 2 hours.
-
Work-up and Purification: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify as described in Protocol 1 to afford the final product.
Conclusion and Recommendations
The choice between this compound and its alternatives is a critical decision dictated by the specific demands of the synthetic target.
-
This compound remains the reagent of choice for step economy when the substrate and conditions are compatible with a free hydroxyl group.
-
The "Protection-First" strategy is superior when synthesizing complex molecules with sensitive functional groups or when a broader range of reaction conditions is required to achieve high yields. The upfront investment in two additional steps is often repaid with a more robust and higher-yielding coupling reaction.
-
Isomeric reagents like 4-bromo-2-buten-1-ol are not direct replacements but rather complementary tools that provide access to different constitutional isomers, expanding the synthetic chemist's toolbox.
Ultimately, a thorough analysis of the substrate's functional group tolerance, the desired product's regiochemistry, and the overall synthetic plan should guide the researcher in selecting the optimal reagent for their transformation.
References
-
Filo. (2025). Reaction of 3-buten-1-ol with HBr yields a mixture of two products. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Organometallic Reagents. Retrieved from [Link]
-
Fiveable. (n.d.). 3-bromo-1-butene Definition. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-3-methylbutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold.... National Center for Biotechnology Information. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Scholar.uwindsor.ca. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-3-buten-1-ol
The responsible management of chemical reagents is a non-negotiable aspect of professional laboratory conduct, extending from the moment of acquisition to the point of final disposal. 3-Bromo-3-buten-1-ol is a valuable building block in organic synthesis; however, its hazardous properties necessitate a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals who prioritize safety and environmental stewardship.
Part 1: Hazard Profile and Core Chemical Properties
A foundational understanding of a chemical's hazard profile is the first step in its safe management. This compound is a combustible liquid that is harmful if swallowed and can cause severe skin and eye damage.[1][2] The causality behind its stringent handling requirements is rooted in its classification as an acute oral toxicant, a skin sensitizer, and a substance capable of causing serious eye damage.[1][2]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO | [2][3] |
| Molecular Weight | 151.00 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 64-65 °C at 9 mmHg | [3] |
| Density | 1.522 g/mL at 25 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| GHS Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damage | [1][2] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is not a matter of simple disposal; it is a structured waste management process. This protocol is designed to be a self-validating system, where each step mitigates risk and ensures regulatory compliance. The overarching principle is that this compound must be treated as a halogenated organic hazardous waste .[4]
Phase 1: Preparation and Segregation at the Point of Generation
This initial phase is critical for preventing dangerous reactions and ensuring the waste stream is correctly identified.
-
Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound.[4] This document contains the most authoritative information on hazards and handling.
-
Don Personal Protective Equipment (PPE): Standard PPE is insufficient. Mandated equipment includes chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield to protect against splashes, and a lab coat.[1][5] All handling must occur within a certified chemical fume hood.[5][6]
-
Identify as Halogenated Waste: This is the most crucial step in segregation. This compound contains bromine, classifying it as a halogenated organic compound.
-
Strict Segregation: Never mix halogenated waste with non-halogenated organic waste.[4] Doing so complicates the final disposal process, significantly increases costs, and can create a regulatory compliance issue.[4] Keep this waste stream separate from all other types, including acids, bases, and oxidizers.[7][8]
Phase 2: Containerization and Labeling
Proper containment prevents leaks and ensures universal understanding of the container's contents and associated dangers.
-
Select a Compatible Container: Use a clean, leak-proof container made of high-density polyethylene (HDPE) or glass.[4] Avoid metal containers, as some halogenated wastes can degrade to form acids that corrode metal.[4] The container must have a secure, tight-fitting lid.[4][6]
-
Label Accurately and Completely: The label must be unambiguous. Affix a hazardous waste label that clearly states:
-
Maintain Headspace: Do not fill the container to more than 90% of its capacity.[4] Leaving 10% headspace is essential to allow for vapor expansion with temperature fluctuations, preventing pressure buildup and potential container failure.[4]
Phase 3: Storage and Final Disposition
-
Temporary On-site Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of the operator, away from ignition sources, and within a secondary containment bin to contain any potential leaks.[6][7]
-
Professional Disposal: The final step is disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][7][9] The P501 precautionary statement, "Dispose of contents/container to an approved waste disposal plant," is a mandatory directive.[1][7][9] Complete all required waste manifest paperwork accurately.
Part 3: Spill and Decontamination Procedures
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area.[9] Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[4][6][7] Do not use combustible materials like paper towels. Use non-sparking tools to collect the absorbed material into a designated hazardous waste container for disposal.[6][8] Ensure the area is well-ventilated.[9]
-
Decontamination of "Empty" Containers: A container that held this compound is not truly empty. It must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone). The rinsate from this process is also considered hazardous halogenated waste and must be collected and added to the appropriate waste container.
Part 4: Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
This compound | C4H7BrO | CID 533975. PubChem, National Center for Biotechnology Information. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 76334-36-6 Name: this compound. XiXisys. [Link]
-
This compound, 97+%, Thermo Scientific. Fisher Scientific Canada. [Link]
-
SAFETY DATA SHEET: 3-BUTEN-1-OL. Gelest, Inc. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 76334-36-6 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76334-36-6 Name: this compound [xixisys.com]
Personal protective equipment for handling 3-Bromo-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Proactive Approach to Safety
3-Bromo-3-buten-1-ol is a reactive chemical intermediate that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the foundation of a safe laboratory environment.
Primary Hazards:
-
Harmful if swallowed: Ingestion can lead to acute toxicity.[1]
-
Causes serious eye damage: Direct contact with the eyes can result in severe and potentially irreversible damage.[1]
-
May cause an allergic skin reaction: Repeated or prolonged skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.[1]
-
Skin and respiratory irritation: The compound can cause irritation to the skin and respiratory tract.
A clear brown liquid, this compound, may darken upon exposure to light.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes. |
| Hands | Chemical-Resistant Gloves | While specific breakthrough time data for this compound is not readily available, general guidance for halogenated hydrocarbons suggests that nitrile gloves offer poor resistance.[4] Therefore, it is recommended to use Butyl rubber or Viton™ gloves. Double gloving is a prudent practice to enhance protection. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory. |
| Respiratory | NIOSH-approved Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Storage: Preventing Exposure
Proactive measures in handling and storage are fundamental to a safe operational workflow.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
When transferring the chemical, use appropriate tools and techniques to minimize the risk of splashes and spills.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Some sources recommend storage at -20°C under a nitrogen atmosphere.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is crucial to mitigate harm.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation or a rash develops, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Cleanup Protocol (for a small laboratory spill):
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading.[6][7]
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[6][7]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as halogenated organic waste according to your institution's and local regulations.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential for environmental protection and regulatory compliance.
-
Waste Identification: this compound is a brominated organic compound and must be disposed of as halogenated organic waste .
-
Segregation: Never mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and can prevent dangerous reactions.
-
Containerization: Use a designated, properly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Corrosive").
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Workflow Diagrams
To ensure a clear understanding of the operational procedures, the following diagrams illustrate the key workflows.
Caption: Key safety workflows for handling this compound.
References
-
Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025-06-23). Retrieved from [Link]
-
This compound | C4H7BrO | CID 533975 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LCSS: BROMINE [web.stanford.edu]
- 3. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
